Product packaging for (2R)-2,6,6-Trimethylheptanoic acid(Cat. No.:CAS No. 2248185-13-7)

(2R)-2,6,6-Trimethylheptanoic acid

Cat. No.: B2461444
CAS No.: 2248185-13-7
M. Wt: 172.268
InChI Key: OSLOPOFJXMPDGK-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2R)-2,6,6-Trimethylheptanoic acid is a chiral, non-proteinogenic fatty acid that serves as a valuable synthetic intermediate and building block in advanced organic and medicinal chemistry research. Its sterically hindered, enantiopure structure makes it particularly useful for constructing complex molecules with specific stereochemical requirements. Compounds with similar trimethylated alkyl chains are of significant interest in the synthesis of complex natural products, such as the cyclodepsipeptide Pipecolidepsin A, where they can contribute to the molecule's bioactivity and structural complexity . This acid falls into the category of middle-weight molecular compounds with a long carbon chain, an area of sustained interest in natural product chemistry . As a chiral carboxylic acid, its primary research applications include its use as a precursor in the synthesis of novel ligands, specialty esters, and other derivatives where the precise three-dimensional arrangement of atoms is critical for function. The (2R) enantiomer provides a specific chiral center that can influence the biological activity and physicochemical properties of the resulting compounds. Researchers value this specific stereoisomer for probing structure-activity relationships in drug discovery programs. This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B2461444 (2R)-2,6,6-Trimethylheptanoic acid CAS No. 2248185-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2,6,6-trimethylheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-8(9(11)12)6-5-7-10(2,3)4/h8H,5-7H2,1-4H3,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLOPOFJXMPDGK-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Enantioselective Synthesis of (2R)-2,6,6-Trimethylheptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed enantioselective synthesis of (2R)-2,6,6-trimethylheptanoic acid, a chiral carboxylic acid with potential applications in pharmaceutical development. Due to the absence of a direct, published synthesis for this specific molecule, this guide details a robust and well-established methodology utilizing a chiral auxiliary-mediated asymmetric alkylation. Two prominent strategies, employing either a Myers' pseudoephedrine auxiliary or an Evans' oxazolidinone auxiliary, are presented with detailed experimental protocols, expected quantitative data, and workflow visualizations. This document is intended to serve as a practical resource for researchers in organic synthesis and drug discovery.

Introduction

Chiral carboxylic acids are crucial building blocks in the synthesis of numerous pharmaceuticals and biologically active compounds. The precise stereochemistry of these molecules is often critical for their therapeutic efficacy and safety. This compound is a chiral carboxylic acid featuring a quaternary carbon at the 6-position and a stereocenter at the 2-position. While the biological significance of this specific enantiomer is not extensively documented in publicly available literature, its structural motifs are present in various natural products and pharmacologically active molecules.

This guide outlines a proposed synthetic route for the enantioselective preparation of this compound, starting from the commercially available 6,6-dimethylheptanoic acid. The key strategic step involves the use of a chiral auxiliary to direct the stereoselective methylation at the alpha-position of the carboxylic acid. Two of the most reliable and widely adopted methods for such transformations are:

  • Myers' Asymmetric Alkylation: Utilizing pseudoephedrine as a chiral auxiliary.

  • Evans' Asymmetric Alkylation: Employing an oxazolidinone chiral auxiliary.

Both methods are known for their high diastereoselectivity and the reliable removal of the chiral auxiliary to yield the desired enantiomerically enriched carboxylic acid.

Proposed Synthetic Pathways

The overall synthetic strategy involves three main stages:

  • Acylation: Attachment of the achiral 6,6-dimethylheptanoyl moiety to the chiral auxiliary.

  • Asymmetric Alkylation: Diastereoselective methylation of the α-carbon of the acyl group.

  • Cleavage: Removal of the chiral auxiliary to afford the target this compound.

Pathway A: Myers' Pseudoephedrine Auxiliary

This pathway utilizes (1R,2R)-(-)-pseudoephedrine as the chiral auxiliary. The bulky phenyl and hydroxyl groups of the auxiliary create a rigid chiral environment that directs the incoming electrophile (methyl iodide) to one face of the enolate, leading to a high degree of stereocontrol.

Myers_Pathway start 6,6-Dimethylheptanoic Acid acyl_chloride 6,6-Dimethylheptanoyl Chloride start->acyl_chloride SOCl₂ amide (1R,2R)-N-(6,6-Dimethylheptanoyl)pseudoephedrine acyl_chloride->amide pseudoephedrine (1R,2R)-(-)-Pseudoephedrine pseudoephedrine->amide Pyridine enolate Lithium Enolate amide->enolate LDA, LiCl alkylated_amide Alkylated Amide enolate->alkylated_amide CH₃I target This compound alkylated_amide->target Acid Hydrolysis auxiliary_recovery Auxiliary Recovery alkylated_amide->auxiliary_recovery

Figure 1: Proposed synthesis of this compound via Myers' asymmetric alkylation.
Pathway B: Evans' Oxazolidinone Auxiliary

This pathway employs a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, as the chiral auxiliary. The stereocenter(s) on the oxazolidinone ring effectively shield one face of the corresponding enolate, directing the alkylating agent to the opposite face.

Evans_Pathway start 6,6-Dimethylheptanoic Acid acyl_chloride 6,6-Dimethylheptanoyl Chloride start->acyl_chloride SOCl₂ imide N-Acyloxazolidinone acyl_chloride->imide oxazolidinone (4R,5S)-Oxazolidinone oxazolidinone->imide n-BuLi enolate Sodium Enolate imide->enolate NaHMDS alkylated_imide Alkylated Imide enolate->alkylated_imide CH₃I target This compound alkylated_imide->target LiOH, H₂O₂ auxiliary_recovery Auxiliary Recovery alkylated_imide->auxiliary_recovery

Figure 2: Proposed synthesis of this compound via Evans' asymmetric alkylation.

Quantitative Data Summary

The following tables summarize the expected yields and diastereoselectivities for the key steps in the proposed syntheses, based on literature precedents for similar substrates.

Table 1: Expected Yields and Diastereomeric Excess for Myers' Asymmetric Alkylation Pathway

StepTransformationReagentsExpected Yield (%)Expected d.e. (%)
1Acyl Chloride FormationSOCl₂>95N/A
2Amide Formation(1R,2R)-(-)-Pseudoephedrine, Pyridine85-95N/A
3Asymmetric MethylationLDA, LiCl, CH₃I80-90>95
4Auxiliary CleavageH₂SO₄, Dioxane/H₂O80-90N/A

Table 2: Expected Yields and Diastereomeric Excess for Evans' Asymmetric Alkylation Pathway

StepTransformationReagentsExpected Yield (%)Expected d.e. (%)
1Acyl Chloride FormationSOCl₂>95N/A
2Imide Formation(4R,5S)-Oxazolidinone, n-BuLi90-98N/A
3Asymmetric MethylationNaHMDS, CH₃I85-95>98
4Auxiliary CleavageLiOH, H₂O₂85-95N/A

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures for asymmetric alkylation using chiral auxiliaries and should be performed by qualified personnel in a well-ventilated fume hood.

General Procedures

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents, unless otherwise noted. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl. Glassware should be flame-dried or oven-dried before use.

Synthesis of 6,6-Dimethylheptanoyl Chloride
  • To a round-bottom flask charged with 6,6-dimethylheptanoic acid (1.0 eq), add thionyl chloride (2.0 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Upon completion, remove the excess thionyl chloride by distillation under reduced pressure to afford the crude 6,6-dimethylheptanoyl chloride, which can be used in the next step without further purification.

Pathway A: Myers' Asymmetric Alkylation
  • Dissolve (1R,2R)-(-)-pseudoephedrine (1.0 eq) in anhydrous pyridine (approx. 0.5 M) in a round-bottom flask at 0 °C.

  • Slowly add a solution of 6,6-dimethylheptanoyl chloride (1.1 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3x).

  • Wash the combined organic layers with 1 M HCl (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide.

  • To a solution of lithium chloride (8.0 eq) in anhydrous THF, add diisopropylamine (2.2 eq) at -78 °C.

  • Slowly add n-butyllithium (2.1 eq) and stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Add a solution of the (1R,2R)-N-(6,6-dimethylheptanoyl)pseudoephedrine (1.0 eq) in THF to the LDA solution at -78 °C and stir for 1 hour to form the enolate.

  • Add methyl iodide (5.0 eq) to the enolate solution and stir at -78 °C for 2 hours, then allow to warm to 0 °C and stir for an additional 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product. Purify by flash chromatography if necessary.

  • Dissolve the alkylated amide (1.0 eq) in a mixture of dioxane and water (3:1).

  • Add concentrated sulfuric acid (5.0 eq) and heat the mixture to reflux for 12 hours.

  • Cool the reaction to room temperature and extract with diethyl ether (3x).

  • Wash the combined organic layers with water and brine.

  • Extract the organic layer with 1 M NaOH (3x).

  • Acidify the aqueous extracts to pH 1-2 with concentrated HCl at 0 °C.

  • Extract the acidified aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

  • The aqueous layer from the initial extraction can be basified and extracted to recover the pseudoephedrine auxiliary.

Pathway B: Evans' Asymmetric Alkylation
  • Dissolve (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (1.0 eq) in anhydrous THF (approx. 0.2 M) and cool to -78 °C.

  • Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes.

  • Add a solution of 6,6-dimethylheptanoyl chloride (1.1 eq) in THF and stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

  • Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF (approx. 0.1 M) and cool to -78 °C.

  • Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, as a 1 M solution in THF) and stir for 30 minutes.

  • Add methyl iodide (3.0 eq) and stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and allow to warm to room temperature.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Determine the diastereomeric ratio by ¹H NMR or HPLC analysis. Purify by flash chromatography.

  • Dissolve the alkylated imide (1.0 eq) in a mixture of THF and water (4:1) and cool to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq), followed by a 0.8 M aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the mixture at 0 °C for 2 hours.

  • Quench the reaction by adding a 1.5 M aqueous solution of sodium sulfite (5.0 eq) and stir for 30 minutes.

  • Remove the THF under reduced pressure and extract the aqueous residue with dichloromethane (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl at 0 °C.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain this compound.

Concluding Remarks

The enantioselective synthesis of this compound can be effectively achieved through well-established asymmetric alkylation methodologies. Both the Myers' pseudoephedrine and Evans' oxazolidinone chiral auxiliary approaches offer high levels of stereocontrol and reliable procedures for auxiliary removal. The choice between these two pathways may depend on factors such as the availability and cost of the chiral auxiliary, and the specific experimental conditions preferred by the researcher. The detailed protocols and expected outcomes presented in this guide provide a solid foundation for the successful laboratory synthesis of this chiral building block for applications in drug discovery and development. Further optimization of reaction conditions may be necessary to achieve maximum yields and enantioselectivity for this specific substrate.

The Biological Significance of Branched-Chain Fatty Acids: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

November 2025

Abstract

Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by one or more methyl branches along their acyl chain. Once considered minor components of the human lipidome, a growing body of evidence has illuminated their profound biological significance. Predominantly derived from the diet, particularly ruminant products, and synthesized by the gut microbiota, BCFAs are integral to cellular membrane architecture, energy metabolism, and intricate signaling cascades. Dysregulation of BCFA homeostasis has been implicated in a spectrum of pathologies, including metabolic syndrome, inflammatory disorders, and cancer, positioning them as promising targets for novel therapeutic interventions. This technical guide provides an in-depth exploration of the multifaceted roles of BCFAs, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to empower researchers, scientists, and drug development professionals in this burgeoning field of study.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids are primarily saturated fatty acids distinguished by the presence of a methyl group on the penultimate (iso) or antepenultimate (anteiso) carbon of the fatty acid chain.[1] While found in low concentrations in many human tissues, they play crucial roles in maintaining the fluidity and function of cell membranes.[2] Key sources of BCFAs for humans include dairy products, ruminant meats, and certain fermented foods.[3] Additionally, the gut microbiota is a significant producer of BCFAs through the fermentation of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[4]

The unique structural properties of BCFAs, such as their lower melting points compared to their straight-chain counterparts, contribute to their diverse biological functions.[2] These functions range from serving as essential components of the vernix caseosa in newborns to modulating complex intracellular signaling pathways involved in inflammation and metabolism.[4][5]

Quantitative Distribution of Branched-Chain Fatty Acids

The concentration of BCFAs varies significantly across different human tissues and physiological states. Understanding this distribution is critical for elucidating their roles in health and disease and for identifying potential biomarkers.

Table 1: Branched-Chain Fatty Acid Concentrations in Human Tissues and Fluids

Biological MatrixBCFA TypeConcentration/Relative AbundancePathological ContextReference
Vernix Caseosa (Full-term infants) Total BCFAs29.1 ± 1.5% w/w of total fatty acidsHealthy Newborn[4]
iso-BCFAsPredominantHealthy Newborn[4]
anteiso-BCFAsPresentHealthy Newborn[4]
Meconium (Full-term infants) Total BCFAs17.5 ± 1.3% w/w of total fatty acidsHealthy Newborn[4]
iso-BCFAsPredominantly iso-configurationHealthy Newborn[4]
Serum (Healthy Adults) Total BCFAs0.29% - 0.42% of total fatty acidsHealthy[6]
Serum (Metabolic Syndrome) Total BCFAsSignificantly lower (WMD: -0.11%)Metabolic Syndrome[7]
Adipose Tissue (Healthy Adults) Total BCFAs0.23% - 0.32% of total fatty acidsHealthy[6]
Adipose Tissue (Obese) Total BCFAsLower than in non-obese individualsObesity[8]
Breast Cancer Tissue Total BCFAsIncreased compared to normal tissueBreast Cancer[9]
anteiso-BCFAsSignificantly higher than normal tissueBreast Cancer[9]
Serum (Breast Cancer Patients - Preoperative) iso-15:0Increased compared to healthy controlsBreast Cancer[10]

Table 2: Effects of Specific BCFAs on Gene Expression in Human Cell Lines

Cell LineBCFAConcentrationTarget GeneChange in ExpressionReference
HepG2 (Hepatocytes) 14-methylpentadecanoic acid (iso-16:0)5 µM, 10 µMFASNDecreased[8]
14-methylpentadecanoic acid (iso-16:0)5 µM, 10 µMSREBP1Decreased[8]
14-methylpentadecanoic acid (iso-16:0)10 µMCRPDecreased[8]
14-methylpentadecanoic acid (iso-16:0)10 µMIL-6Decreased[8]
12-methyltetradecanoic acid (anteiso-15:0)10 µMFASNIncreased[8]
12-methyltetradecanoic acid (anteiso-15:0)10 µMCRPIncreased[8]
12-methyltetradecanoic acid (anteiso-15:0)10 µMIL-6Increased[8]
Human Visceral Adipocytes 14-methylpentadecanoic acid (iso-16:0)2 µM, 5 µM, 10 µMSREBP1, SCD1, ELOVL4, ELOVL6, FADS1, FADS2Decreased[11]
14-methylpentadecanoic acid (iso-16:0)2 µM, 5 µM, 10 µMCOX-2, ALOX-15, IL-6Decreased[11]
MCF-7 (Breast Cancer) iso-15:0200 µMBcl-20.71 ± 0.6-fold decrease[12]
iso-15:0200 µMBax1.72 ± 0.14-fold increase[12]
iso-17:0200 µMBcl-20.64 ± 0.09-fold decrease[12]
iso-17:0200 µMBax2.15 ± 0.24-fold increase[12]

Key Signaling Pathways Modulated by BCFAs

BCFAs exert significant influence over several key signaling pathways that are central to cellular homeostasis and disease pathogenesis. Their ability to modulate these pathways underscores their potential as therapeutic targets.

Biosynthesis of Branched-Chain Fatty Acids

The primary pathway for the synthesis of iso- and anteiso-BCFAs utilizes branched-chain amino acids as precursors. This process is particularly active in bacteria but also occurs in human cells.

BCFA_Biosynthesis cluster_BCAA Branched-Chain Amino Acids cluster_KetoAcids α-Keto Acids cluster_AcylCoA Branched-Chain Acyl-CoA cluster_BCFA Branched-Chain Fatty Acids Leucine Leucine BCAT Branched-Chain Amino Acid Transaminase (BCAT) Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Valine Valine Valine->BCAT KIC α-Ketoisocaproate BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) KIC->BCKDH KMV α-Keto-β-methylvalerate KMV->BCKDH KIV α-Ketoisovalerate KIV->BCKDH Isovaleryl_CoA Isovaleryl-CoA FAS Fatty Acid Synthase (FAS) Isovaleryl_CoA->FAS Methylbutyryl_CoA 2-Methylbutyryl-CoA Methylbutyryl_CoA->FAS Isobutyryl_CoA Isobutyryl-CoA Isobutyryl_CoA->FAS iso_BCFA iso-BCFAs anteiso_BCFA anteiso-BCFAs BCAT->KIC from Leucine BCAT->KMV from Isoleucine BCAT->KIV from Valine BCKDH->Isovaleryl_CoA BCKDH->Methylbutyryl_CoA BCKDH->Isobutyryl_CoA FAS->iso_BCFA FAS->anteiso_BCFA

Caption: Biosynthesis of BCFAs from branched-chain amino acids.

NF-κB and TLR4 Signaling

The NF-κB pathway is a cornerstone of the inflammatory response. BCFAs have been shown to modulate this pathway, often through interactions with Toll-like receptor 4 (TLR4). Notably, iso- and anteiso-BCFAs can have opposing effects on inflammatory gene expression.

NFkB_TLR4_Signaling BCFA Branched-Chain Fatty Acids TLR4 TLR4 BCFA->TLR4 Modulates LPS LPS LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates & Inhibits NFkB NF-κB IKK_complex->NFkB Activates IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression (e.g., IL-6, CRP) Nucleus->Inflammatory_Genes Transcription

Caption: Modulation of the TLR4/NF-κB signaling pathway by BCFAs.

PPARα and SREBP Signaling

Peroxisome proliferator-activated receptor alpha (PPARα) and sterol regulatory element-binding proteins (SREBPs) are key transcriptional regulators of lipid metabolism. BCFAs can act as ligands for PPARα and influence the activity of SREBPs, thereby controlling the expression of genes involved in fatty acid oxidation and synthesis.

PPAR_SREBP_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA Branched-Chain Fatty Acids SREBP_SCAP SREBP-SCAP Complex (ER) BCFA->SREBP_SCAP Modulates Cleavage PPARa PPARα BCFA->PPARa Activates Golgi Golgi SREBP_SCAP->Golgi Transport nSREBP nSREBP (active) Golgi->nSREBP Proteolytic Cleavage SRE SRE nSREBP->SRE RXR RXR PPARa->RXR PPRE PPRE PPARa->PPRE Binds RXR->PPRE Binds FAO_genes Fatty Acid Oxidation Genes PPRE->FAO_genes Transcription FAS_genes Fatty Acid Synthesis Genes SRE->FAS_genes Transcription

Caption: BCFA influence on PPARα and SREBP signaling pathways.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in advancing our understanding of BCFA biology. This section provides detailed methodologies for key experiments commonly employed in BCFA research.

Extraction and Quantification of BCFAs from Biological Samples (GC-MS)

This protocol outlines the extraction of total fatty acids from tissues or cells, followed by derivatization to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • BF3-methanol (14%)

  • Hexane

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

  • GC-MS system with a suitable capillary column (e.g., DB-225ms)

Procedure:

  • Sample Homogenization: Homogenize a known weight of tissue (e.g., 50-100 mg) or a known number of cells in a chloroform:methanol (2:1, v/v) solution containing the internal standard.

  • Lipid Extraction (Folch Method):

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

    • Vortex thoroughly and centrifuge at 2000 x g for 10 minutes.

    • Carefully collect the lower chloroform phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Transesterification to FAMEs:

    • Add 1 mL of 0.5 M KOH in methanol to the dried lipid extract and heat at 100°C for 5 minutes.

    • Cool the sample and add 1 mL of 14% BF3-methanol. Heat again at 100°C for 5 minutes.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1 µL of the FAMEs solution into the GC-MS.

    • GC Conditions (Example):

      • Injector temperature: 250°C

      • Oven temperature program: Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 15 min.

      • Carrier gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion source temperature: 230°C

      • Acquisition mode: Scan mode or selected ion monitoring (SIM) for targeted quantification.

  • Data Analysis: Identify individual BCFAs based on their retention times and mass spectra compared to known standards. Quantify the concentration of each BCFA relative to the internal standard.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the effect of BCFAs on cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • BCFA stock solutions (dissolved in a suitable vehicle, e.g., ethanol or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • BCFA Treatment:

    • Prepare serial dilutions of the BCFA stock solutions in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the BCFA-containing medium. Include vehicle-only controls.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol details the steps for analyzing changes in gene expression in response to BCFA treatment using qPCR.

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • BCFA treatment medium

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Gene-specific primers for target and reference genes

  • qPCR instrument

Procedure:

  • Cell Treatment and RNA Extraction:

    • Seed cells in 6-well plates and treat with BCFAs as described in the MTT assay protocol.

    • At the end of the treatment period, lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the gene of interest, and the cDNA template.

    • Run the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls and a reference gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using the ΔΔCt method.

Conclusion and Future Directions

The study of branched-chain fatty acids has unveiled a complex and fascinating area of lipid biology with significant implications for human health. Their roles as structural components of membranes, signaling molecules, and modulators of metabolism are now well-established. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers seeking to further explore the intricate world of BCFAs.

Future research should focus on several key areas:

  • Elucidating the precise molecular mechanisms by which BCFAs interact with their protein targets and modulate signaling pathways.

  • Expanding the quantitative analysis of BCFAs across a wider range of tissues and in various disease models to identify novel biomarkers and therapeutic targets.

  • Investigating the interplay between dietary BCFA intake, gut microbiota composition, and host metabolism to develop personalized nutritional strategies for disease prevention and management.

  • Designing and synthesizing novel BCFA analogues with enhanced therapeutic properties for the treatment of metabolic and inflammatory diseases, as well as cancer.

By continuing to unravel the biological significance of branched-chain fatty acids, the scientific community is poised to unlock new avenues for the development of innovative diagnostics and therapeutics to improve human health.

References

The Elusive 2,6,6-Trimethylheptanoic Acid: An In-Depth Technical Guide to Its Putative Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: November 2025

An authoritative guide for researchers, scientists, and drug development professionals on the current state of knowledge regarding the natural occurrence and sources of 2,6,6-trimethylheptanoic acid. This document synthesizes available data on related naturally occurring branched-chain fatty acids, their biosynthesis, and analytical methodologies, while also addressing the apparent absence of 2,6,6-trimethylheptanoic acid in the natural world.

Executive Summary

extensive investigation into the scientific literature and chemical databases reveals a significant finding: there is currently no direct evidence to support the natural occurrence of 2,6,6-trimethylheptanoic acid in any plant, animal, or microbial species. While the world of natural products is vast and ever-expanding, this specific isomer of trimethylheptanoic acid appears to be either exceptionally rare and yet to be discovered, or it is not a naturally synthesized molecule.

This guide, therefore, pivots to provide a comprehensive overview of structurally related and naturally occurring branched-chain fatty acids (BCFAs). Understanding the sources, biosynthesis, and analytical techniques for these analogous compounds is crucial for researchers and drug development professionals working in this chemical space. This document will explore the rich diversity of BCFAs found in nature, their biological significance, and the experimental protocols used for their characterization.

Natural Sources of Branched-Chain Fatty Acids: A Context for 2,6,6-Trimethylheptanoic Acid

While 2,6,6-trimethylheptanoic acid remains elusive, other BCFAs are widespread in nature, often serving critical biological functions. Two notable examples are the secretions of avian uropygial glands and the castoreum of beavers.

Avian Uropygial Gland Secretions

The uropygial gland, or preen gland, is a holocrine sebaceous gland found in the majority of birds, located at the base of the tail.[1][2] It secretes a complex, oily substance that birds spread over their feathers during preening. This secretion is a rich source of a diverse array of lipids, including a remarkable variety of BCFAs.[3][4]

The composition of these BCFAs is often species-specific and can include fatty acids with methyl branches at various positions along the carbon chain. These compounds contribute to the waterproofing and maintenance of feather integrity and may also possess antimicrobial properties.[1][2]

Table 1: General Composition of Avian Uropygial Gland Secretions

ComponentDescriptionReference
Monoester WaxesComposed of fatty acids and long-chain alcohols, often with methyl branching.[3]
Diester Waxes (Uropygiols)Contain hydroxy fatty acids and/or alkanediols.[2]
Fatty AcidsA complex mixture of saturated and unsaturated fatty acids, including various methyl-branched isomers.[3][5]
FatsTriglycerides contributing to the oily consistency.[1]
Beaver Castoreum

Castoreum is a yellowish exudate from the castor sacs of beavers, used in combination with urine for territorial scent marking.[6] This complex chemical mixture contains a variety of compounds, including phenols, ketones, and a range of neutral compounds.[6][7] While a detailed analysis of all fatty acid components is not always the primary focus of studies, castoreum is known to contain a mixture of organic acids. However, chemical analyses have not identified 2,6,6-trimethylheptanoic acid within this matrix.[7][8]

Biosynthesis of Branched-Chain Fatty Acids

The absence of a known natural source for 2,6,6-trimethylheptanoic acid suggests the lack of a specific biosynthetic pathway for its creation. However, the biosynthesis of other BCFAs is well-documented, particularly in bacteria, and is closely linked to the metabolism of branched-chain amino acids (BCAAs).[9][10]

In bacteria, the synthesis of iso- and anteiso-branched fatty acids utilizes primers derived from the catabolism of valine, leucine, and isoleucine.[9] This pathway provides a general framework for understanding how branched structures can be incorporated into fatty acid chains.

Below is a generalized workflow for the bacterial biosynthesis of branched-chain fatty acids.

G Bacterial Biosynthesis of Branched-Chain Fatty Acids BCAAs Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) BCKAs Branched-Chain α-Keto Acids BCAAs->BCKAs Transamination BC_AcylCoA Branched-Chain Acyl-CoA Primers BCKAs->BC_AcylCoA Oxidative Decarboxylation FAS Fatty Acid Synthase (FAS) BC_AcylCoA->FAS Initiation BCFAs Branched-Chain Fatty Acids FAS->BCFAs Elongation with Malonyl-CoA

A simplified diagram of the bacterial biosynthesis of branched-chain fatty acids.

Experimental Protocols for the Analysis of Branched-Chain Fatty Acids

The identification and quantification of BCFAs in complex natural matrices require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most powerful and commonly employed method for this purpose.[11][12]

Sample Preparation: Solid-Phase Microextraction (SPME)

A common and efficient method for extracting volatile and semi-volatile compounds, including BCFAs, from a sample matrix is headspace solid-phase microextraction (HS-SPME).[11]

Protocol for HS-SPME of Animal Scent Gland Secretions:

  • Sample Collection: Collect the biological sample (e.g., uropygial gland secretion, castoreum) in a clean glass vial.

  • Incubation: Seal the vial and incubate at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 2 minutes) to allow volatile compounds to equilibrate in the headspace.

  • Extraction: Expose a SPME fiber with a suitable coating (e.g., polydimethylsiloxane/divinylbenzene) to the headspace of the vial for a defined period (e.g., 15 minutes) to adsorb the analytes.

  • Desorption: Transfer the SPME fiber to the injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

G Workflow for HS-SPME-GC-MS Analysis Sample Biological Sample in Vial Incubation Incubation (e.g., 40°C, 2 min) Sample->Incubation SPME Headspace SPME (e.g., 15 min) Incubation->SPME GCMS GC-MS Analysis SPME->GCMS Thermal Desorption Data Data Analysis and Compound Identification GCMS->Data

A general workflow for the analysis of volatile compounds from biological samples using HS-SPME-GC-MS.
GC-MS Parameters

The separation and identification of BCFAs are achieved using a gas chromatograph coupled with a mass spectrometer.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically used.

  • Injector Temperature: Set to a temperature sufficient for efficient desorption from the SPME fiber (e.g., 270°C).

  • Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. For example, starting at 45°C, holding for 2 minutes, then ramping at 4°C/min to 170°C, followed by a ramp of 20°C/min to 300°C.

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectra obtained are compared with spectral libraries (e.g., NIST, Wiley) for compound identification.

Synthetic Approaches to Trimethyl-substituted Heptanoic Acids

While 2,6,6-trimethylheptanoic acid has not been found in nature, the synthesis of its isomers and other structurally related compounds is documented in the chemical literature. For instance, the asymmetric synthesis of four diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic acid has been reported.[13][14] These synthetic routes often employ chiral auxiliaries and stereoselective reactions to control the stereochemistry of the final products. Such synthetic studies are invaluable for creating standards for analytical purposes and for exploring the structure-activity relationships of these molecules in various biological assays.

Conclusion

References

Physical and spectroscopic data of (2R)-2,6,6-Trimethylheptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and spectroscopic data for (2R)-2,6,6-trimethylheptanoic acid. Due to the limited availability of experimental data for this specific enantiomer, this guide also includes data from its enantiomer, (2S)-2,6,6-trimethylheptanoic acid, and other closely related isomers, which can serve as valuable reference points.

Chemical Identity

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₀H₂₀O₂[1]
Molecular Weight 172.26 g/mol [1]
CAS Number Not available for (2R)-isomer. The (2S)-isomer is 2248198-93-6.[1]
Canonical SMILES C--INVALID-LINK--C(=O)ON/A
InChI Key OSLOPOFJXMPDGK-QMMMGPOBSA-N (for 2S-isomer)[1]

Physical Properties

PropertyValueNotes and References
Melting Point Data not availableN/A
Boiling Point Predicted: 264.6 ± 8.0 °CPredicted for the isomer 2,4,6-trimethylheptanoic acid.
Density Predicted: 0.909 ± 0.06 g/cm³Predicted for the isomer 2,4,6-trimethylheptanoic acid.
Solubility Data not availableCarboxylic acids of this size are generally sparingly soluble in water and soluble in organic solvents.
Optical Rotation [α]D Data not availableThe (2R)-enantiomer is expected to have an equal and opposite rotation to the (2S)-enantiomer.
pKa Predicted: 4.82 ± 0.21Predicted for the isomer 2,4,6-trimethylheptanoic acid.

Spectroscopic Data

No experimental spectra for this compound were found. The following sections describe the expected spectroscopic characteristics based on the structure and data from similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show the following signals. Chemical shifts are approximate and coupling patterns are predicted based on the structure.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11-12singlet1H-COOH
~2.3quartet1H-CH(CH₃)COOH
~1.4-1.6multiplet2H-CH₂-
~1.1-1.3multiplet4H-CH₂CH₂-
~1.1doublet3H-CH(CH₃)COOH
~0.9singlet9H-C(CH₃)₃
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to have 10 distinct signals corresponding to the 10 carbon atoms in the molecule.

Chemical Shift (ppm)Assignment
~180-COOH
~45-CH(CH₃)COOH
~40-CH₂-
~35-C(CH₃)₃
~30-CH₂-
~29-C(CH₃)₃
~25-CH₂-
~22-CH(CH₃)COOH
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorption bands typical for a carboxylic acid.

Wavenumber (cm⁻¹)Functional GroupDescription
2500-3300O-HBroad, strong absorption due to the carboxylic acid hydroxyl group.
~2960C-HStrong absorption from aliphatic C-H stretching.
~1710C=OStrong, sharp absorption from the carbonyl group of the carboxylic acid.
~1465C-HBending vibration of CH₂ and CH₃ groups.
~1210-1320C-OStretching vibration of the carboxylic acid C-O bond.
~920O-HOut-of-plane bending of the carboxylic acid O-H.
Mass Spectrometry (Predicted)

Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 172. The fragmentation pattern would be expected to include characteristic losses, such as the loss of the carboxylic acid group and cleavage of the alkyl chain.

Experimental Protocols

A specific experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be adapted from the synthesis of structurally similar chiral carboxylic acids. The following is a proposed multi-step synthesis.

Proposed Synthesis of this compound

This proposed synthesis utilizes a chiral auxiliary to introduce the stereocenter at the C2 position.

G cluster_0 Step 1: Acylation of Chiral Auxiliary cluster_1 Step 2: Stereoselective Methylation cluster_2 Step 3: Hydrolysis 4,4-Dimethylpentanoyl_chloride 4,4-Dimethylpentanoyl_chloride Acylated_Auxiliary N-(4,4-Dimethylpentanoyl)- (R)-4-benzyl-2-oxazolidinone 4,4-Dimethylpentanoyl_chloride->Acylated_Auxiliary n-BuLi, THF Chiral_Auxiliary (R)-4-benzyl-2-oxazolidinone Chiral_Auxiliary->Acylated_Auxiliary Acylated_Auxiliary_2 N-(4,4-Dimethylpentanoyl)- (R)-4-benzyl-2-oxazolidinone Methylated_Product N-((2R)-2,4,4-Trimethylpentanoyl)- (R)-4-benzyl-2-oxazolidinone Acylated_Auxiliary_2->Methylated_Product LDA, MeI Methylated_Product_2 N-((2R)-2,4,4-Trimethylpentanoyl)- (R)-4-benzyl-2-oxazolidinone Final_Product This compound Methylated_Product_2->Final_Product LiOH, H2O2

Caption: Proposed synthetic workflow for this compound.

Detailed Steps:

  • Acylation: The chiral auxiliary, (R)-4-benzyl-2-oxazolidinone, is deprotonated with a strong base like n-butyllithium in an aprotic solvent such as tetrahydrofuran (THF) at low temperature (-78 °C). 4,4-Dimethylpentanoyl chloride is then added to form the N-acylated oxazolidinone.

  • Stereoselective Methylation: The acylated intermediate is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a chiral enolate. Subsequent reaction with methyl iodide (MeI) results in the stereoselective addition of a methyl group at the α-position, directed by the chiral auxiliary.

  • Hydrolysis: The chiral auxiliary is cleaved from the methylated product by hydrolysis, typically using lithium hydroxide and hydrogen peroxide, to yield the desired this compound and recover the chiral auxiliary. Purification of the final product would likely be achieved by column chromatography.

Signaling Pathways and Logical Relationships

As this compound is a small molecule, its direct involvement in signaling pathways is not well-documented. However, as a chiral carboxylic acid, it could potentially interact with biological systems in a stereospecific manner. The following diagram illustrates a logical relationship for its potential biological investigation.

Caption: Logical workflow for the biological evaluation of a chiral compound.

References

A Technical Guide to the Stereospecific Synthesis of Chiral Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral carboxylic acids are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, natural products, and advanced materials. The stereochemistry of these molecules is often critical to their biological activity and therapeutic efficacy. This guide provides an in-depth overview of key modern methodologies for the stereospecific synthesis of chiral carboxylic acids, complete with detailed experimental protocols, comparative data, and visual representations of reaction pathways and workflows.

Core Methodologies in Stereospecific Synthesis

The synthesis of enantiomerically pure carboxylic acids can be broadly categorized into several key strategies. This guide will focus on the following widely employed and effective methods:

  • Chiral Auxiliary-Mediated Asymmetric Alkylation: This classical yet reliable method involves the temporary attachment of a chiral auxiliary to an achiral carboxylic acid derivative to direct the stereoselective alkylation of the α-carbon.

  • Asymmetric Hydrogenation: The catalytic hydrogenation of prochiral unsaturated carboxylic acids using chiral transition metal complexes is a powerful and atom-economical approach to access chiral carboxylic acids.

  • Organocatalytic Asymmetric Conjugate Addition: The use of small organic molecules as catalysts for the enantioselective Michael addition to α,β-unsaturated systems provides a metal-free route to chiral carboxylic acid precursors.

  • Enzymatic Kinetic Resolution: Biocatalysis offers a highly selective method for the resolution of racemic mixtures of carboxylic acids or their derivatives, leveraging the inherent stereospecificity of enzymes.

  • Asymmetric C-H Functionalization: Emerging methods involving the direct, enantioselective functionalization of C-H bonds offer novel and efficient pathways to chiral carboxylic acids.

  • Direct Enantioselective Conjugate Addition of Carboxylic Acids: This method utilizes chiral reagents to directly add carboxylic acids in a conjugate fashion to α,β-unsaturated esters with high stereocontrol.

Chiral Auxiliary-Mediated Asymmetric Alkylation

This strategy relies on the temporary incorporation of a chiral molecule (the auxiliary) to guide the diastereoselective formation of a new stereocenter. The auxiliary is subsequently removed to yield the desired enantiomerically enriched carboxylic acid. Evans oxazolidinones and pseudoephedrine are among the most successful and widely used chiral auxiliaries.

Alkylation using Pseudoephedrine Amide Enolates

The use of pseudoephedrine as a chiral auxiliary offers a practical and efficient route to highly enantiomerically enriched α-substituted carboxylic acids. Both enantiomers of pseudoephedrine are readily available and inexpensive. The corresponding amides are often crystalline, facilitating purification.

Experimental Protocol: Diastereoselective Alkylation of a Pseudoephedrine Amide

This protocol describes the alkylation of the pseudoephedrine amide of propanoic acid with benzyl bromide.

Step 1: Preparation of the N-Acyl Pseudoephedrine

  • To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) in THF, add propionyl chloride (1.1 eq) and triethylamine (1.2 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl pseudoephedrine (1.0 eq) and anhydrous lithium chloride (2.0 eq) in dry THF under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C and add lithium diisopropylamide (LDA) (1.1 eq, as a solution in THF/hexanes) dropwise.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C.

  • Allow the reaction to slowly warm to 0 °C and stir for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the solution and purify the product by flash column chromatography on silica gel.

Step 3: Hydrolysis to the Chiral Carboxylic Acid

  • Dissolve the alkylated pseudoephedrine amide (1.0 eq) in a mixture of dioxane and 9 N H2SO4.

  • Heat the mixture to reflux (approximately 115 °C) for 12 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with diethyl ether to remove the pseudoephedrine auxiliary.

  • Extract the desired carboxylic acid from the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate to afford the enantiomerically enriched carboxylic acid.

Quantitative Data for Pseudoephedrine Amide Alkylation

Electrophile (R-X)Diastereomeric Ratio (dr)Yield (%)Reference
Benzyl bromide>98:285[1][2]
Methyl iodide97:391[1]
Ethyl iodide>98:288[1]
n-Butyl iodide>98:289[1]

Workflow for Pseudoephedrine-Mediated Asymmetric Alkylation

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis Pseudoephedrine Pseudoephedrine Amide N-Acyl Pseudoephedrine Pseudoephedrine->Amide AcidChloride Acid Chloride AcidChloride->Amide Enolate Lithium Enolate Amide->Enolate LDA, LiCl AlkylatedAmide Alkylated Amide Enolate->AlkylatedAmide AlkylHalide Alkyl Halide AlkylHalide->AlkylatedAmide CarboxylicAcid Chiral Carboxylic Acid AlkylatedAmide->CarboxylicAcid Acidic Hydrolysis RecoveredAuxiliary Recovered Pseudoephedrine AlkylatedAmide->RecoveredAuxiliary

Caption: Workflow for chiral carboxylic acid synthesis using a pseudoephedrine auxiliary.

Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a highly efficient method for the synthesis of chiral carboxylic acids from prochiral olefins. The synthesis of (S)-Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a landmark example of the industrial application of this technology.

Asymmetric Hydrogenation for the Synthesis of (S)-Naproxen

The key step in the asymmetric synthesis of (S)-Naproxen is the hydrogenation of 2-(6'-methoxy-2'-naphthyl)propenoic acid using a Ruthenium-BINAP catalyst.

Experimental Protocol: Asymmetric Hydrogenation of Naproxen Precursor

  • A high-pressure reactor is charged with 2-(6'-methoxy-2'-naphthyl)propenoic acid (1.0 eq) and a catalytic amount of [Ru(OAc)2((R)-BINAP)] (0.01 mol%).

  • The vessel is flushed with argon, and degassed methanol is added as the solvent.

  • The reactor is pressurized with hydrogen gas (typically 10-100 atm) and heated to the desired temperature (e.g., 32 °C).

  • The reaction is stirred vigorously until the uptake of hydrogen ceases (typically a few hours).

  • After cooling and venting the reactor, the solvent is removed under reduced pressure.

  • The crude product is then purified, often by recrystallization, to yield (S)-Naproxen with high enantiomeric purity.

Quantitative Data for Asymmetric Hydrogenation

SubstrateCatalystSolventTemp (°C)Pressure (atm)Yield (%)ee (%)Reference
2-(6'-methoxy-2'-naphthyl)propenoic acidRu(R-BIQAP)(OAc)2Methanol321009981.7
Tiglic AcidRu((S)-BINAP)(OAc)2Methanol2050>9588[3]
(Z)-α-Acetamidocinnamic acid[Rh((R,R)-Et-DuPhos)(COD)]BF4Methanol253>99>99[4]

G catalyst [Ru(II)-BINAP] complex1 Ru-Substrate Complex catalyst->complex1 substrate Unsaturated Carboxylic Acid substrate->complex1 complex2 Ru-Hydride Complex complex1->complex2 H2 H₂ H2->complex1 complex2->catalyst Regeneration product Chiral Carboxylic Acid complex2->product

Caption: Dual activation mechanism in bifunctional thiourea catalysis.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method for separating enantiomers of a racemic mixture. Lipases are commonly used for the resolution of carboxylic acids and their esters due to their broad substrate scope and high enantioselectivity.

Kinetic Resolution of Racemic Ibuprofen

The lipase B from Candida antarctica (CAL-B) is particularly effective in catalyzing the esterification of (R)-ibuprofen, leaving the desired (S)-ibuprofen unreacted and thus enantiomerically enriched.

Experimental Protocol: CAL-B Catalyzed Kinetic Resolution of Ibuprofen

  • To a solution of racemic ibuprofen (1.0 eq) in an organic solvent (e.g., toluene), add an alcohol (e.g., 1-butanol, 1.2 eq).

  • Add immobilized Candida antarctica lipase B (e.g., Novozym® 435) to the mixture.

  • The reaction is typically conducted at a controlled temperature (e.g., 50-70 °C) with stirring.

  • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining ibuprofen and the formed ester.

  • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted acid and the ester product.

  • Filter off the immobilized enzyme (which can be recycled).

  • Separate the (S)-ibuprofen from the (R)-ibuprofen ester by extraction or chromatography. The ester can be hydrolyzed to recover (R)-ibuprofen if desired.

Quantitative Data for Enzymatic Resolution of Ibuprofen

EnzymeAcyl AcceptorSolventTemperature (°C)ee (%) of (S)-IbuprofenReference
Candida antarctica Lipase B1-ButanolToluene60>99[5][6]
Candida cylindracea Lipase1-PropanolHexane37>95[7]

Workflow for Enzymatic Kinetic Resolution

G cluster_products Products at ~50% Conversion racemate Racemic Carboxylic Acid (R/S) enzyme Lipase (e.g., CAL-B) racemate->enzyme s_acid (S)-Carboxylic Acid (enantioenriched) enzyme->s_acid No reaction r_ester (R)-Ester enzyme->r_ester Esterification alcohol Alcohol alcohol->enzyme

Caption: Kinetic resolution of a racemic carboxylic acid using a lipase.

Asymmetric C-H Functionalization

Directly converting C-H bonds into new functionalities in a stereoselective manner represents a highly atom- and step-economical approach in organic synthesis. Palladium-catalyzed asymmetric arylation of aliphatic acids is a notable example of this strategy.

Palladium-Catalyzed Asymmetric β-Arylation of Aliphatic Acids

This method often employs a directing group to position the metal catalyst for selective C-H activation and a chiral ligand to control the enantioselectivity of the subsequent bond formation.

Experimental Protocol: Asymmetric β-Arylation of an Aliphatic Acid Derivative

  • A mixture of the N-protected amino acid derivative (e.g., phthaloylalanine, 1.0 eq), an aryl iodide (1.2 eq), Pd(OAc)2 (5 mol%), a chiral ligand (e.g., a chiral phosphoric acid or its amide, 10 mol%), and a silver salt (e.g., Ag2CO3, 2.0 eq) in a suitable solvent (e.g., dichloroethane) is prepared in a sealed tube.

  • The reaction mixture is heated at an elevated temperature (e.g., 100 °C) for 24-48 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of celite and the filtrate is concentrated.

  • The crude product is purified by flash column chromatography to yield the β-arylated product.

  • Subsequent deprotection of the directing group and the nitrogen protecting group affords the chiral β-aryl carboxylic acid.

Quantitative Data for Asymmetric C-H Arylation

SubstrateArylating AgentLigandYield (%)ee (%)Reference
N-Phthaloylalanine4-IodotolueneChiral Phosphoric Amide7592[8]
8-Aminoquinoline amide of 3-methylbutanoic acid1-Iodo-4-methoxybenzeneChiral Phosphoric Acid8288[8]

Logical Relationship in Directed Asymmetric C-H Functionalization

G cluster_cycle Catalytic Cycle substrate Substrate with Directing Group coordination Coordination substrate->coordination catalyst Pd(II) Precatalyst catalyst->coordination ligand Chiral Ligand ligand->coordination oxidant Oxidant oxidant->coordination Re-oxidation aryl_halide Aryl Halide ox_add Oxidative Addition aryl_halide->ox_add product Arylated Product cmd Concerted Metalation- Deprotonation coordination->cmd cmd->ox_add red_elim Reductive Elimination ox_add->red_elim red_elim->product red_elim->coordination

Caption: Key steps in Pd-catalyzed directed asymmetric C-H arylation.

Direct Enantioselective Conjugate Addition of Carboxylic Acids

This method provides a direct route to chiral β-substituted carboxylic acids by the 1,4-addition of a carboxylic acid to an α,β-unsaturated ester, mediated by a chiral lithium amide.

Experimental Protocol: Enantioselective Conjugate Addition of Phenylacetic Acid

  • A solution of a chiral diamine (e.g., a Koga-type tetramine, 2.2 eq) in dry THF is cooled to 0 °C under an inert atmosphere.

  • n-Butyllithium (4.4 eq) is added dropwise, and the mixture is stirred for 30 minutes.

  • The solution is cooled to -78 °C, and a solution of phenylacetic acid (2.0 eq) in THF is added slowly.

  • After stirring for 1 hour at -78 °C, a solution of methyl cinnamate (1.0 eq) in THF is added.

  • The reaction is stirred at -78 °C for several hours until completion (monitored by TLC).

  • The reaction is quenched with saturated aqueous NH4Cl.

  • The product is extracted with ethyl acetate, and the organic layer is washed with brine and dried.

  • After removal of the solvent, the product is purified by column chromatography. The chiral amine can be recovered by acid-base extraction.

Quantitative Data for Direct Enantioselective Conjugate Addition

Carboxylic Acidα,β-Unsaturated EsterDiastereomeric Ratio (dr)Yield (%)ee (%)Reference
Phenylacetic acidMethyl cinnamate>20:18893[9][10]
4-Chlorophenylacetic acidEthyl cinnamate>20:18593[9][10]
Phenylacetic acidMethyl (E)-3-cyclohexylacrylate>20:17590[9][10]

Conceptual Workflow for Chiral Lithium Amide Mediated Addition

G chiral_amine Chiral Amine chiral_amide Chiral Lithium Amide chiral_amine->chiral_amide nBuLi n-BuLi nBuLi->chiral_amide enediolate_complex Chiral Enediolate Complex chiral_amide->enediolate_complex carboxylic_acid Carboxylic Acid carboxylic_acid->enediolate_complex product Chiral Carboxylic Acid Adduct enediolate_complex->product unsaturated_ester α,β-Unsaturated Ester unsaturated_ester->product

Caption: Formation of the chiral product via a chiral lithium amide complex.

Conclusion

The stereospecific synthesis of chiral carboxylic acids is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical industry. The methodologies presented in this guide—chiral auxiliary-mediated alkylation, asymmetric hydrogenation, organocatalytic conjugate addition, enzymatic resolution, asymmetric C-H functionalization, and direct conjugate addition—each offer distinct advantages in terms of substrate scope, efficiency, and scalability. The choice of a particular method will depend on the specific target molecule, available starting materials, and desired scale of synthesis. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of novel and more efficient stereoselective methods for the synthesis of chiral carboxylic acids will remain a vibrant and critical area of research.

References

The Forge of Life: An In-depth Technical Guide to the Biosynthesis of Saturated Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Saturated fatty acids, fundamental building blocks of cellular structures and critical energy reservoirs, are synthesized through a meticulously orchestrated and highly conserved metabolic pathway. This technical guide provides a comprehensive exploration of the core mechanisms of saturated fatty acid biosynthesis in organisms. We delve into the intricate enzymatic machinery, the precise regulatory networks that govern this vital process, and the cellular landscape where these events unfold. This document is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols for key enzymatic assays and presenting quantitative data in a clear, comparative format. Furthermore, complex signaling pathways, experimental workflows, and logical relationships are visualized through detailed diagrams rendered in Graphviz DOT language, providing a deeper understanding of the molecular choreography underlying this essential biological process.

Introduction

The de novo synthesis of saturated fatty acids is a central anabolic pathway responsible for the production of molecules that are integral to cellular function.[1] These fatty acids are the primary components of membrane lipids, serve as precursors for various signaling molecules, and represent the most efficient form of stored energy in most living organisms. The pathway's dysregulation is implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, making its components attractive targets for therapeutic intervention.[2]

This guide will systematically dissect the biosynthesis of saturated fatty acids, commencing with the transport of the primary precursor, acetyl-CoA, from the mitochondria to the cytoplasm, followed by the committed step of malonyl-CoA formation, and culminating in the iterative elongation cycles catalyzed by the fatty acid synthase complex.

The Pathway of Saturated Fatty Acid Biosynthesis

The synthesis of saturated fatty acids occurs primarily in the cytoplasm and involves a series of enzymatic reactions that sequentially add two-carbon units to a growing acyl chain.[1][3] The overall process can be divided into three main stages:

  • Transport of Acetyl-CoA to the Cytoplasm: Fatty acid synthesis begins with acetyl-CoA, which is primarily generated within the mitochondria from pyruvate oxidation and amino acid catabolism.[3] Since the inner mitochondrial membrane is impermeable to acetyl-CoA, it is transported to the cytoplasm in the form of citrate via the tricarboxylate transport system . In the cytoplasm, ATP-citrate lyase cleaves citrate back into acetyl-CoA and oxaloacetate.[3]

  • Carboxylation of Acetyl-CoA to Malonyl-CoA: This is the first committed and rate-limiting step in fatty acid biosynthesis.[4] The enzyme acetyl-CoA carboxylase (ACC) , a biotin-dependent enzyme, catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[5] This irreversible reaction consumes one molecule of ATP.

  • Chain Elongation by the Fatty Acid Synthase (FAS) Complex: The remainder of the synthetic process is carried out by a large, multifunctional enzyme complex known as fatty acid synthase (FAS) in animals and fungi (Type I FAS), or by a series of individual enzymes in most bacteria and plants (Type II FAS).[6] The FAS complex catalyzes a repeating four-step sequence of reactions that extends the fatty acyl chain by two carbons in each cycle, using malonyl-CoA as the two-carbon donor and NADPH as the reducing agent.[7]

The iterative cycle of condensation, reduction, dehydration, and a second reduction continues until a 16-carbon saturated fatty acid, palmitate , is formed.[7] Palmitate is the primary product of the FAS complex and can be further elongated or desaturated by other enzyme systems.[3]

Fatty_Acid_Biosynthesis_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Pyruvate Pyruvate AcetylCoA_mito Acetyl-CoA Pyruvate->AcetylCoA_mito PDH Citrate_mito Citrate AcetylCoA_mito->Citrate_mito Citrate Synthase Oxaloacetate_mito Oxaloacetate Oxaloacetate_mito->Citrate_mito Citrate_cyto Citrate Citrate_mito->Citrate_cyto Tricarboxylate Transporter AcetylCoA_cyto Acetyl-CoA Citrate_cyto->AcetylCoA_cyto ATP-Citrate Lyase MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA Acetyl-CoA Carboxylase (ACC) FAS Fatty Acid Synthase (FAS) Complex AcetylCoA_cyto->FAS MalonylCoA->FAS Palmitate Palmitate (C16:0) FAS->Palmitate 7 cycles NADP NADP+ FAS->NADP NADPH NADPH NADPH->FAS

Caption: Overview of the Saturated Fatty Acid Biosynthesis Pathway.

Key Enzymes and Their Regulation

The biosynthesis of saturated fatty acids is tightly regulated at the level of its key enzymes, primarily Acetyl-CoA Carboxylase.

Acetyl-CoA Carboxylase (ACC)

ACC is the principal site of regulation for fatty acid synthesis.[4] Its activity is controlled by both allosteric mechanisms and covalent modification.

  • Allosteric Regulation: Citrate, the transport form of mitochondrial acetyl-CoA, is a potent allosteric activator of ACC. High citrate levels signal an abundance of acetyl-CoA and ATP, promoting its polymerization into an active filamentous form.[4] Conversely, the end-product of the pathway, palmitoyl-CoA, acts as a feedback inhibitor, causing depolymerization of the active enzyme.[4]

  • Covalent Modification: In mammals, ACC is regulated by phosphorylation. The hormone glucagon and epinephrine trigger a phosphorylation cascade via protein kinase A (PKA), which inactivates ACC.[4] AMP-activated protein kinase (AMPK), an energy sensor, also phosphorylates and inactivates ACC when the cellular energy charge is low. Insulin, on the other hand, activates a phosphatase that dephosphorylates and activates ACC.[4]

ACC_Regulation cluster_activators Activators cluster_inhibitors Inhibitors ACC_inactive ACC (inactive) (phosphorylated) ACC_active ACC (active) (depolymerized) ACC_inactive->ACC_active Dephosphorylation ACC_active->ACC_inactive Phosphorylation ACC_active_poly ACC (active) (polymerized) ACC_active->ACC_active_poly Polymerization ACC_active_poly->ACC_active Depolymerization Citrate Citrate Citrate->ACC_active Allosteric Activation Insulin Insulin Insulin->ACC_inactive Activates Phosphatase PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->ACC_active_poly Feedback Inhibition Glucagon Glucagon Glucagon->ACC_active Activates PKA AMP AMP AMP->ACC_active Activates AMPK

Caption: Regulation of Acetyl-CoA Carboxylase (ACC) activity.
Fatty Acid Synthase (FAS)

While ACC is the primary regulatory point, the expression of the FAS gene is also subject to long-term hormonal and dietary regulation. Insulin upregulates the transcription of the FAS gene, whereas glucagon has the opposite effect.

The mammalian FAS is a large homodimer, with each monomer containing seven distinct catalytic domains and an acyl carrier protein (ACP) domain.[6] The growing fatty acid chain is covalently attached to the phosphopantetheine prosthetic group of the ACP domain and is shuttled between the different catalytic centers of the enzyme complex.[6]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites of the saturated fatty acid biosynthesis pathway.

Table 1: Kinetic Parameters of Key Enzymes in Saturated Fatty Acid Biosynthesis

EnzymeOrganismSubstrateKm (µM)Vmax or kcatReference
Acetyl-CoA CarboxylaseRat LiverAcetyl-CoA4 (CoA-activated) - 400-[8]
Acetyl-CoA Carboxylase-ATP80-[9]
Fatty Acid SynthaseChicken LiverAcetyl-CoA--[10]
Fatty Acid SynthaseChicken LiverMalonyl-CoA--[10]
Fatty Acid SynthaseRecombinant HumanMalonyl-CoA-1544 nmol/min/mg[11]

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, presence of allosteric effectors).

Table 2: Intracellular Concentrations of Key Metabolites

MetaboliteOrganism/Cell TypeConditionConcentration (µM)Reference
Acetyl-CoAE. coli K12Aerobic, glucose20 - 600[12]
Malonyl-CoAE. coli K12Aerobic, glucose4 - 90[12]
Palmitoyl-CoACytosol-< 0.005 (free)[13]
GlutamateJurkat cells-48,000[14]
ATPJurkat cells--[14]

Experimental Protocols

Detailed methodologies for assaying the activity of the key enzymes in saturated fatty acid biosynthesis are provided below.

Acetyl-CoA Carboxylase (ACC) Activity Assay

This protocol is based on a spectrophotometric coupled-enzyme assay.

Principle: The production of malonyl-CoA by ACC is coupled to the fatty acid synthase (FAS) reaction. The rate of NADPH oxidation by FAS, which is dependent on the supply of malonyl-CoA, is monitored by the decrease in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 100 mM MOPS, pH 7.8, 6.67 mM MgCl2, 50 mM KHCO3

  • ATP solution: 100 mM

  • NADPH solution: 10 mM

  • Acetyl-CoA solution: 20 mM

  • Purified Fatty Acid Synthase (FAS)

  • Cell or tissue extract containing ACC

Procedure:

  • Prepare a reaction mixture in a UV-transparent cuvette containing:

    • Assay Buffer

    • 3.33 mM ATP

    • 400 µM NADPH

    • Purified FAS (sufficient to ensure ACC is rate-limiting)

    • Cell or tissue extract

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 2 mM Acetyl-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADPH oxidation from the linear portion of the curve. The specific activity of ACC is expressed as nmol of NADPH oxidized per minute per mg of protein.

ACC_Assay_Workflow start Start prep_reagents Prepare Reaction Mixture (Buffer, ATP, NADPH, FAS, Extract) start->prep_reagents incubate Incubate at 37°C (5 minutes) prep_reagents->incubate add_acetylcoa Add Acetyl-CoA to initiate reaction incubate->add_acetylcoa measure_abs Monitor Absorbance at 340 nm add_acetylcoa->measure_abs calculate Calculate Rate of NADPH Oxidation measure_abs->calculate end End calculate->end

Caption: Workflow for the Acetyl-CoA Carboxylase (ACC) activity assay.
Fatty Acid Synthase (FAS) Activity Assay

This protocol describes a direct spectrophotometric assay for FAS activity.

Principle: The activity of FAS is determined by monitoring the rate of malonyl-CoA-dependent oxidation of NADPH at 340 nm.

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate, pH 6.6, 1 mM DTT, 1 mM EDTA

  • Acetyl-CoA solution: 10 mM

  • Malonyl-CoA solution: 10 mM

  • NADPH solution: 10 mM

  • Cell or tissue lysate, or purified FAS

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Assay Buffer

    • 40 µM Acetyl-CoA

    • 180 µM NADPH

    • Lysate or purified FAS

  • Pre-incubate the mixture at 37°C for 2 minutes.

  • Initiate the reaction by adding 110 µM Malonyl-CoA.

  • Monitor the decrease in absorbance at 340 nm continuously.

  • The specific activity of FAS is calculated from the linear rate of absorbance change and expressed as nmol of NADPH consumed per minute per mg of protein.[11]

FAS_Assay_Workflow start Start prep_reagents Prepare Reaction Mixture (Buffer, Acetyl-CoA, NADPH, FAS sample) start->prep_reagents pre_incubate Pre-incubate at 37°C (2 minutes) prep_reagents->pre_incubate add_malonylcoa Add Malonyl-CoA to start reaction pre_incubate->add_malonylcoa monitor_abs Monitor Absorbance at 340 nm add_malonylcoa->monitor_abs calculate_activity Calculate Specific Activity monitor_abs->calculate_activity end End calculate_activity->end

Caption: Workflow for the Fatty Acid Synthase (FAS) activity assay.

Conclusion

The biosynthesis of saturated fatty acids is a fundamental and highly regulated metabolic pathway with profound implications for cellular health and disease. This technical guide has provided a detailed overview of the core process, from the transport of precursors to the final synthesis of palmitate. The intricate regulatory mechanisms governing acetyl-CoA carboxylase activity highlight the pathway's sensitivity to the cell's energetic and nutritional status. The quantitative data and detailed experimental protocols presented herein are intended to serve as a practical resource for researchers investigating this pathway and for those involved in the development of novel therapeutics targeting metabolic disorders. The continued exploration of the structural and functional nuances of the enzymes involved will undoubtedly unveil new opportunities for therapeutic intervention and a deeper understanding of cellular metabolism.

References

An In-depth Technical Guide to the Discovery and Isolation of Novel Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural diversity of fatty acids, particularly the subtle variations in geometric and positional isomers, plays a pivotal role in their biological function, influencing cellular signaling, membrane fluidity, and the pathology of various diseases. The discovery and isolation of novel fatty acid isomers are paramount for understanding their physiological roles and for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the methodologies employed in the discovery, isolation, and characterization of novel fatty acid isomers, with a focus on advanced analytical techniques. Detailed experimental protocols, data presentation in structured tables, and visualizations of key workflows and signaling pathways are included to serve as a practical resource for researchers in the field.

Introduction: The Significance of Fatty Acid Isomerism

Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. Isomerism in fatty acids arises from variations in the position and geometry (cis/trans) of double bonds within the hydrocarbon chain, as well as the presence of branched chains or chiral centers. These structural nuances have profound implications for the biological activity of fatty acids. For instance, cis-unsaturated fatty acids contribute to increased membrane fluidity, while trans-unsaturated fatty acids are associated with adverse health effects.[1] The discovery of novel isomers, such as the family of branched fatty acid esters of hydroxy fatty acids (FAHFAs), has opened new avenues for understanding metabolic regulation and inflammation, with some isomers demonstrating potent anti-diabetic and anti-inflammatory properties.[2][3] The accurate identification and quantification of these isomers are critical for elucidating their roles in health and disease and for identifying potential biomarkers and therapeutic targets.[4]

A Workflow for the Discovery of Novel Fatty Acid Isomers

The discovery of novel fatty acid isomers is a systematic process that begins with sample selection and preparation, followed by advanced analytical separation and identification, and culminates in biological characterization. A typical workflow involves untargeted lipidomics to screen for unknown lipids, followed by targeted analysis for structural elucidation and validation.

Discovery_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization & Validation Phase Sample Biological Sample (Tissue, Plasma, Cells) Extraction Lipid Extraction (e.g., Folch, MTBE) Sample->Extraction Untargeted Untargeted Lipidomics (LC-MS/MS) Extraction->Untargeted Data Data Processing & Feature Detection Untargeted->Data Novel Identification of Novel m/z Features Data->Novel Isolation Isolation & Purification (Prep-HPLC, SPE) Novel->Isolation Hypothesis Generation Structure Structural Elucidation (GC-MS, NMR, Chiral LC) Isolation->Structure Synthesis Chemical Synthesis of Isomer Standards Structure->Synthesis Biological Biological Activity Assays Synthesis->Biological

Figure 1: A generalized workflow for the discovery and characterization of novel fatty acid isomers.

Isolation and Purification of Fatty Acid Isomers

The isolation of specific fatty acid isomers from complex biological matrices is a critical step for their downstream structural and functional characterization. A combination of extraction and chromatographic techniques is typically employed.

Lipid Extraction

The initial step involves the extraction of total lipids from the biological sample. Common methods include the Folch and Bligh-Dyer methods, which use a chloroform/methanol solvent system, and the methyl-tert-butyl ether (MTBE) method, which offers a less toxic alternative.[5]

Chromatographic Fractionation

Following extraction, various chromatographic techniques can be used to separate fatty acid isomers.

  • Solid-Phase Extraction (SPE): Often used for initial sample cleanup and fractionation of lipids into different classes.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for isolating sufficient quantities of specific isomers for further analysis.

  • Argentation Chromatography: This technique utilizes silver ions to separate unsaturated fatty acids based on the number, position, and geometry of their double bonds.[6]

Advanced Analytical Techniques for Isomer Characterization

The precise structural characterization of fatty acid isomers requires a suite of advanced analytical techniques capable of discerning subtle differences in their chemical structures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for fatty acid analysis, particularly after derivatization to fatty acid methyl esters (FAMEs). Different capillary columns with varying polarities are used to achieve separation of isomers.

Table 1: Common GC Columns for FAME Isomer Separation

Column TypeStationary PhasePolarityTypical Applications
DB-23 50% Cyanopropyl-methylpolysiloxaneHighSeparation of cis/trans isomers and polyunsaturated fatty acids (PUFAs).[7]
HP-88 Highly polar bis(cyanopropyl) siloxaneVery HighExcellent resolution of cis/trans and positional FAME isomers.[7]
SP-2560 Biscyanopropyl polysiloxaneVery HighSpecifically designed for detailed separation of FAME isomers, including geometric and positional isomers.
SLB-IL111 Ionic LiquidExtremely PolarSuperior separation of geometric isomers of polyunsaturated fatty acids.[8]

Table 2: Characteristic Mass Fragments of Saturated and Unsaturated FAMEs in EI-GC-MS

Fatty Acid TypeCharacteristic Ions (m/z)Description
Saturated FAMEs 74 (base peak), 87, M-31, M-29The m/z 74 ion is due to the McLafferty rearrangement. M-31 corresponds to the loss of a methoxy group.
Monounsaturated FAMEs 55, 69, 83, M-32, M-74The fragmentation pattern is influenced by the double bond position.
Polyunsaturated FAMEs 67, 79, 91Characteristic ions for methylene-interrupted double bonds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a dominant platform in lipidomics due to its high sensitivity, specificity, and ability to analyze a wide range of lipid classes without derivatization.[5] Reversed-phase LC (RPLC) is commonly used to separate lipids based on their hydrophobicity.[9]

Table 3: Common RPLC Columns and Mobile Phases for Lipid Isomer Separation

ColumnParticle SizeCommon Mobile Phase ACommon Mobile Phase B
C18 (e.g., Acquity UPLC BEH C18) sub-2 µmAcetonitrile/Water with additivesIsopropanol/Acetonitrile with additives
C8 (e.g., Acquity UPLC BEH C8) sub-2 µmMethanol/Water with additivesIsopropanol/Methanol with additives
C30 sub-3 µmAcetonitrile/Methanol/WaterIsopropanol/Acetonitrile
Chiral Chromatography

For the separation of enantiomers, chiral stationary phases (CSPs) in HPLC are employed. This is particularly important for hydroxy fatty acids and their derivatives.[10] The choice of the chiral selector is crucial for achieving resolution.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy, including 1H-NMR and 13C-NMR, is a powerful non-destructive technique for the structural elucidation of fatty acids.[4] It provides detailed information about the number and position of double bonds, as well as the overall structure of the molecule.[10][12]

Biological Activity and Signaling Pathways of Novel Isomers

The biological effects of fatty acid isomers are often mediated through specific signaling pathways. For example, certain long-chain fatty acids and their derivatives can act as ligands for G-protein coupled receptors (GPCRs), such as GPR40 (also known as FFA1) and GPR120.[1][13] Activation of these receptors can trigger downstream signaling cascades that influence insulin secretion, inflammation, and other metabolic processes.[3][14]

GPCR_Signaling FA Fatty Acid Isomer (Ligand) GPCR GPR40 / GPR120 FA->GPCR Binds to Gq Gαq GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Response Cellular Response (e.g., Insulin Secretion, Anti-inflammatory Effects) DAG->Response Mediates Ca Ca²⁺ ER->Ca Releases Ca->Response Mediates

Figure 2: A simplified signaling pathway for fatty acid isomers acting through G-protein coupled receptors.

Table 4: Comparative Biological Activities of Select FAHFA Isomers

Isomer FamilyIsomerBiological EffectReceptor/PathwayReference
PAHSAs S-9-PAHSAPotentiates glucose-stimulated insulin secretion (GSIS) and glucose uptake. Anti-inflammatory effects.GPR40[2]
R-9-PAHSAAnti-inflammatory effects. No significant effect on GSIS or glucose uptake.GPR40[2]
FAHFAs Higher branching from carboxylate headMore likely to potentiate GSIS.GPR40[2]
Lower branchingMore likely to be anti-inflammatory.GPR40[2]

Detailed Experimental Protocols

Protocol for GC-MS Analysis of FAMEs
  • Lipid Extraction: Extract total lipids from the sample using the Folch method (chloroform:methanol, 2:1, v/v).

  • Saponification and Methylation: Saponify the lipid extract with methanolic NaOH and then methylate the fatty acids using BF3-methanol.

  • FAME Extraction: Extract the resulting FAMEs with hexane.

  • GC-MS Analysis:

    • Column: Use a highly polar capillary column (e.g., HP-88, 100 m x 0.25 mm, 0.2 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Splitless injection at 250°C.

    • Oven Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-550.

  • Data Analysis: Identify FAMEs by comparing their retention times and mass spectra with those of authentic standards and spectral libraries.

Protocol for LC-MS/MS Analysis of Intact Lipids
  • Lipid Extraction: Extract lipids using the MTBE method.[5]

  • LC Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., acetonitrile/water with 10 mM ammonium formate) and mobile phase B (e.g., isopropanol/acetonitrile with 10 mM ammonium formate).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 55°C.

  • MS/MS Analysis:

    • Ionization: Electrospray ionization (ESI) in both positive and negative ion modes.

    • Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect both precursor and product ion spectra.

  • Data Analysis: Use specialized software (e.g., LipidSearch, MS-DIAL) to identify lipids based on their accurate mass, retention time, and fragmentation patterns.

Protocol for Chiral HPLC Separation of Hydroxy Fatty Acids
  • Derivatization (Optional but Recommended): Derivatize the carboxyl group of the hydroxy fatty acid to an ester (e.g., methyl or p-bromophenacyl ester) to improve chromatographic properties.

  • Chiral HPLC Analysis:

    • Column: A chiral stationary phase column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD).[15]

    • Mobile Phase: A non-polar mobile phase such as hexane/isopropanol or hexane/ethanol, often with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic analytes, diethylamine for basic analytes).[15]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detector (if a chromophore is present or introduced during derivatization) or connected to a mass spectrometer.

  • Data Analysis: Determine the enantiomeric ratio by integrating the peak areas of the two separated enantiomers.

Conclusion

The field of lipidomics is rapidly advancing, with new technologies continually improving our ability to discover and characterize novel fatty acid isomers. The methodologies outlined in this guide provide a robust framework for researchers to explore the vast and functionally significant landscape of fatty acid isomerism. A thorough understanding and application of these techniques are essential for unraveling the intricate roles of these molecules in biological systems and for paving the way for innovative therapeutic strategies in a range of diseases. The integration of multiple analytical platforms, coupled with rigorous biological validation, will be key to unlocking the full potential of novel fatty acid isomers in science and medicine.

References

An In-depth Technical Guide to (2R)-2,6,6-Trimethylheptanoic Acid: Nomenclature, Properties, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2R)-2,6,6-Trimethylheptanoic acid, addressing its nomenclature, physicochemical properties, and potential biological significance within the context of branched-chain and short-chain fatty acids. Due to the limited availability of specific data for the (2R)-enantiomer, this document also includes information on its corresponding (2S)-enantiomer and the racemic mixture.

Nomenclature and Chemical Identity

This compound is a chiral carboxylic acid. The nomenclature specifies the 'R' configuration at the stereocenter located at the second carbon atom. It is a derivative of heptanoic acid with three methyl groups at positions 2, 6, and 6.

CAS Number: A specific CAS (Chemical Abstracts Service) number for This compound has not been identified in publicly accessible databases, suggesting it is not a commonly isolated or synthesized compound. For reference, the CAS number for the corresponding (2S)-2,6,6-trimethylheptanoic acid is 2248198-93-6 [1].

Synonyms: While no specific synonyms for the (2R)-enantiomer are documented, related compounds are often referred to by systematic or common names.

Physicochemical Properties

Quantitative data for this compound is scarce. The following table summarizes the computed properties for the closely related (2S)-enantiomer and other isomeric trimethylheptanoic acids, which are expected to be very similar for the (2R)-enantiomer.

Property(2S)-2,6,6-Trimethylheptanoic Acid3,3,6-Trimethylheptanoic Acid2,2,4-Trimethylheptanoic Acid2,4,6-Trimethylheptanoic Acid
CAS Number 2248198-93-6[1]Not Available58064-14-566671-04-3[2]
Molecular Formula C₁₀H₂₀O₂[1]C₁₀H₂₀O₂C₁₀H₂₀O₂C₁₀H₂₀O₂
Molecular Weight 172.26 g/mol [1]172.26 g/mol 172.26 g/mol 172.26 g/mol
Monoisotopic Mass 172.146329876 Da[1]172.146329876 Da172.146329876 Da172.14633 Da
XLogP3-AA 3.33.33.43.3
Hydrogen Bond Donor Count 1[1]111
Hydrogen Bond Acceptor Count 2[1]222
Rotatable Bond Count 5[1]555
Topological Polar Surface Area 37.3 Ų[1]37.3 Ų37.3 Ų37.3 Ų

Experimental Protocols: A General Approach to Synthesis

General Workflow for Enantioselective Synthesis:

G cluster_0 Preparation of Chiral Auxiliary Adduct cluster_1 Stereoselective Alkylation cluster_2 Cleavage and Isolation chiral_aux Chiral Auxiliary (e.g., Evans auxiliary) adduct N-Acyl Chiral Auxiliary chiral_aux->adduct Acylation acyl_halide 2,6,6-Trimethylpropanoyl Chloride acyl_halide->adduct enolate Enolate Formation (e.g., LDA, -78°C) adduct->enolate alkylated_adduct Alkylated Adduct enolate->alkylated_adduct Alkylation cleavage Hydrolysis (e.g., LiOH/H₂O₂) methyl_iodide Methyl Iodide methyl_iodide->alkylated_adduct alkylated_adduct->cleavage product (2R)-2,6,6-Trimethylheptanoic Acid cleavage->product recovered_aux Recovered Chiral Auxiliary cleavage->recovered_aux

A generalized workflow for the enantioselective synthesis of the target compound.

Methodology Outline:

  • Acylation of Chiral Auxiliary: A suitable chiral auxiliary, such as an Evans oxazolidinone, is acylated with 2,6,6-trimethylpropanoyl chloride to form the N-acyl derivative. This reaction is typically carried out in an aprotic solvent in the presence of a base.

  • Diastereoselective Enolate Formation and Alkylation: The N-acyl auxiliary is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to form a stereochemically defined enolate. Subsequent reaction with an electrophile, in this case, methyl iodide, leads to the diastereoselective formation of the α-methylated product. The choice of the (R)- or (S)-enantiomer of the chiral auxiliary will determine the stereochemistry of the final product.

  • Hydrolytic Cleavage: The chiral auxiliary is cleaved from the alkylated product, typically under mild hydrolytic conditions (e.g., lithium hydroxide and hydrogen peroxide), to yield the desired this compound. The chiral auxiliary can often be recovered and reused.

  • Purification: The final product is purified using standard techniques such as column chromatography or distillation.

Note: The specific reaction conditions, including solvents, temperatures, and reaction times, would need to be optimized for this particular substrate.

Potential Biological Activity and Signaling Pathways

Direct biological activity data for this compound is not available. However, as a branched-chain fatty acid (BCFA) and structurally related to short-chain fatty acids (SCFAs), its potential biological roles can be inferred from the activities of these classes of molecules. BCFAs and SCFAs are known to play significant roles in various physiological processes, including metabolism and inflammation[2][3][4].

Potential Signaling Pathways:

Short-chain fatty acids are well-documented to exert their effects through two primary mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs)[3][5]. It is plausible that this compound, due to its structural similarities, might interact with these pathways.

G cluster_0 Extracellular Signaling cluster_1 Intracellular (Nuclear) Signaling SCFA Short-Chain Fatty Acids (e.g., Butyrate, Propionate) GPCR G-Protein Coupled Receptors (GPR41, GPR43) SCFA->GPCR Activation downstream Downstream Signaling Cascades (e.g., MAPK, NF-κB) GPCR->downstream gene Gene Expression (e.g., Anti-inflammatory genes) downstream->gene Modulation SCFA_in Intracellular SCFAs HDAC Histone Deacetylases (HDACs) SCFA_in->HDAC Inhibition histone Histone Acetylation HDAC->histone Deacetylation histone->gene Regulation

Key signaling pathways potentially influenced by short-chain and branched-chain fatty acids.
  • G-Protein Coupled Receptors (GPCRs): SCFAs are known agonists for GPCRs such as GPR41 (FFAR3) and GPR43 (FFAR2). Activation of these receptors on various cell types, including immune and intestinal epithelial cells, can modulate inflammatory responses and metabolic processes[3][6].

  • Histone Deacetylase (HDAC) Inhibition: Intracellularly, some SCFAs, particularly butyrate, can inhibit the activity of HDACs. This leads to an increase in histone acetylation, which in turn alters gene expression, often promoting anti-inflammatory and cell-differentiating effects[6].

Potential Therapeutic Implications:

Given the known anti-inflammatory, anti-cancer, and metabolic regulatory roles of other BCFAs and SCFAs, this compound could be a molecule of interest for research in:

  • Metabolic Diseases: Investigating its effects on glucose and lipid metabolism[3][7].

  • Inflammatory Conditions: Exploring its potential to modulate inflammatory pathways[2][7].

  • Oncology: Assessing its potential cytotoxic effects on cancer cells, a property observed for other BCFAs[4].

Conclusion

This compound represents a chiral molecule with potential biological activities that are yet to be explored. While specific data for this enantiomer is limited, this guide provides a framework for its study based on its nomenclature, the properties of its close isomers, a general synthetic strategy, and the well-documented biological roles of related fatty acids. Further research, including its targeted synthesis and biological evaluation, is necessary to fully elucidate the specific properties and potential applications of this compound.

References

Theoretical and computational studies of fatty acid conformations

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Theoretical and Computational Studies of Fatty Acid Conformations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acids, as fundamental constituents of lipids, play indispensable roles in cellular structure, energy metabolism, and signaling pathways.[1][2] Their biological functions are intrinsically linked to their three-dimensional conformations, which dictate how they pack within cell membranes, interact with proteins, and participate in metabolic processes.[3][4] The inherent flexibility of their aliphatic chains, particularly in unsaturated fatty acids, gives rise to a complex conformational landscape that is crucial for their diverse biological activities.[4][5] This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate fatty acid conformations, offering insights for researchers, scientists, and professionals in drug development.

The study of fatty acid conformations is critical for understanding their role in health and disease. For instance, the fluidity of cell membranes, which is vital for cellular function, is significantly influenced by the conformation of its constituent fatty acids.[3][6] Saturated fatty acids tend to adopt linear, extended conformations, leading to tighter packing and reduced membrane fluidity, whereas the cis double bonds in unsaturated fatty acids introduce "kinks" that increase membrane fluidity.[3][4][7] Furthermore, the specific conformations of fatty acids are recognized by enzymes and binding proteins, making them key players in various signaling cascades and metabolic pathways.[8][9] Dysregulation of fatty acid metabolism and conformation has been implicated in numerous diseases, including metabolic disorders, cardiovascular diseases, and cancer, making them attractive targets for drug development.[10][11]

Computational and theoretical approaches have become indispensable tools for elucidating the conformational dynamics of fatty acids at an atomic level.[5] Techniques such as molecular dynamics (MD) simulations and quantum mechanical (QM) calculations provide insights that are often inaccessible through experimental methods alone.[5][12] These methods allow for the exploration of the potential energy surface of fatty acids, the characterization of their preferred conformations, and the investigation of their interactions with other biomolecules. This guide will delve into the core principles of these methods, present key quantitative findings in a structured format, and provide detailed experimental and computational protocols to aid in the design and execution of future studies in this field.

Theoretical and Computational Approaches

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time.[13] By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics of fatty acids in various environments, such as in solution, within lipid bilayers, or bound to proteins.[13][14][15]

Coarse-grained (CG) MD simulations, which group atoms into larger "beads," enable the study of larger systems and longer timescales than are accessible with all-atom simulations.[13][15] These simulations have been instrumental in understanding the organization of fatty acids within complex biological membranes, such as the stratum corneum of the skin.[13]

Quantum Mechanical Calculations

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules.[12][16] These methods are used to calculate the energies of different fatty acid conformations, determine vibrational frequencies, and investigate the nature of chemical bonds.[16] QM calculations are particularly useful for understanding the intrinsic conformational preferences of fatty acids in the absence of environmental effects and for parameterizing the force fields used in MD simulations.[12]

Key Quantitative Data on Fatty Acid Conformations

The following tables summarize key quantitative data from theoretical and computational studies on fatty acid conformations, providing a basis for comparison and further research.

Fatty AcidConformationEnergy (kcal/mol)Computational MethodReference
Arachidonic AcidLowest Energy Conformer10.65 (below crystal structure)Quenched Molecular Dynamics[5]
Saturated Fatty AcidsAll-transLowest Energy FormQuenched Molecular Dynamics[5]

Table 1: Conformational Energies of Fatty Acids. This table presents the relative energies of different fatty acid conformations as determined by computational methods.

SystemParameterValueComputational MethodReference
DOPC Bilayer with Saturated Fatty AcidArea per moleculeLow and unchanged with concentrationMolecular Dynamics[17]
DOPC Bilayer with Unsaturated Fatty AcidArea per moleculeHigher and decreases with concentrationMolecular Dynamics[17]

Table 2: Influence of Fatty Acid Conformation on Membrane Properties. This table summarizes the impact of fatty acid conformation on the physical properties of lipid bilayers.

Experimental and Computational Protocols

Molecular Dynamics Simulation of Fatty Acids in a Membrane

This protocol outlines a general workflow for setting up and running a coarse-grained molecular dynamics simulation of a lipid bilayer containing fatty acids, based on common practices in the field.[13][15]

experimental_workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis p1 Define Lipid and Fatty Acid Composition p2 Generate Initial Membrane Coordinates p1->p2 p3 Solvate the System with Water p2->p3 p4 Add Ions to Neutralize the System p3->p4 s1 Energy Minimization p4->s1 Prepared System s2 System Equilibration (NVT and NPT) s1->s2 s3 Production MD Run s2->s3 a1 Calculate Area per Lipid s3->a1 Trajectory Data a2 Determine Lipid Tail Order Parameters s3->a2 a3 Analyze Flip-Flop Mechanisms s3->a3

Caption: Workflow for a coarse-grained MD simulation of a fatty acid-containing membrane.

Detailed Steps:

  • System Preparation:

    • Define the lipid and fatty acid composition of the membrane. For example, a multi-layered stratum corneum model can be built with ceramides, cholesterol, and fatty acids in equimolar proportions.[13]

    • Generate the initial coordinates of the membrane using software like GROMACS. Lipids can be placed in a pre-formed bilayer or randomly oriented.[13][15]

    • Solvate the system by adding a water model, such as SPC/E, to surround the membrane.[18]

    • Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's charge.

  • Simulation:

    • Perform energy minimization to remove any steric clashes in the initial configuration.

    • Equilibrate the system in two phases: first under constant volume and temperature (NVT ensemble) to stabilize the temperature, followed by equilibration under constant pressure and temperature (NPT ensemble) to adjust the system density. A thermostat like the Bussi-Donadio-Parrinello (V-rescale) can be used.[15]

    • Run the production MD simulation for the desired length of time to generate a trajectory of the system's dynamics.

  • Analysis:

    • Analyze the trajectory to calculate structural and dynamic properties.

    • Calculate the area per lipid to assess membrane packing and fluidity.[19]

    • Determine the lipid tail order parameters to quantify the conformational order of the fatty acid chains.[13]

    • Analyze the movement of lipids between leaflets to study flip-flop mechanisms.[13]

Quantum Mechanical Calculation of Fatty Acid Conformation

This protocol provides a general outline for performing a quantum mechanical calculation to determine the optimal geometry and energy of a fatty acid molecule.[12][16]

qm_workflow q1 Build Initial Fatty Acid Structure q2 Select QM Method and Basis Set (e.g., B3LYP/6-311++G**) q1->q2 q3 Perform Geometry Optimization q2->q3 q4 Perform Frequency Calculation q3->q4 q5 Analyze Results: - Optimized Geometry - Energy - Vibrational Frequencies q4->q5 fabp_binding FA Fatty Acid FABP_apo Apo-FABP (unbound) FA->FABP_apo FABP_holo Holo-FABP (bound) Membrane Cellular Membrane FABP_apo->Membrane Interaction TargetProtein Target Protein FABP_holo->TargetProtein Interaction Function Altered Cellular Function Membrane->Function TargetProtein->Function drug_development cluster_target Target Identification cluster_design Drug Design and Screening cluster_validation Experimental Validation t1 Identify Key Proteins in Fatty Acid Pathways (e.g., FABPs, FASN) t2 Characterize Fatty Acid Binding Pocket and Conformation t1->t2 d1 Virtual Screening of Small Molecule Libraries t2->d1 Target Structure d2 Molecular Docking to Predict Binding Affinity d1->d2 d3 Lead Optimization based on Structure-Activity Relationships d2->d3 v1 In Vitro Binding Assays d3->v1 Candidate Inhibitors v2 Cell-Based Functional Assays v1->v2 v3 Preclinical Studies v2->v3

References

Methodological & Application

Application Note: Chiral Separation of 2,6,6-Trimethylheptanoic Acid Isomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a comprehensive protocol for the chiral separation of 2,6,6-trimethylheptanoic acid enantiomers using gas chromatography (GC). Due to the low volatility and high polarity of carboxylic acids, a derivatization step is essential prior to GC analysis. This protocol outlines the esterification of the acid to form diastereomeric esters, which can then be resolved on a suitable chiral stationary phase. The methodology provides a robust framework for the quantitative analysis of 2,6,6-trimethylheptanoic acid isomers, a critical aspect in various fields, including pharmaceutical development and metabolomics, where the stereochemistry of a molecule can significantly impact its biological activity.

Introduction

2,6,6-trimethylheptanoic acid is a chiral carboxylic acid, meaning it exists as two non-superimposable mirror images, or enantiomers. In many biological systems, these enantiomers can exhibit different pharmacological, toxicological, and metabolic properties. Consequently, the ability to separate and quantify individual enantiomers is of paramount importance in drug development and related scientific disciplines. Gas chromatography, with its high resolution and sensitivity, is a powerful technique for chiral separations. However, the direct analysis of carboxylic acids by GC is often hindered by their low volatility and tendency to adsorb onto the chromatographic column.[1][2][3] To overcome these challenges, a derivatization step is typically employed to convert the carboxylic acid into a more volatile and less polar derivative.[1][2][4] This application note provides a detailed protocol for the chiral separation of 2,6,6-trimethylheptanoic acid isomers by GC, involving a pre-column derivatization to form diastereomeric esters, followed by separation on a chiral stationary phase.

Experimental Protocols

Materials and Reagents
  • 2,6,6-trimethylheptanoic acid standard

  • (R)-(-)-2-Butanol (or other chiral derivatizing agent)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution, saturated

  • Sodium sulfate, anhydrous

  • Helium, carrier grade

  • Nitrogen, high purity

Equipment
  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Chiral capillary column (e.g., a cyclodextrin-based column such as Rt-βDEXsm or similar)[5]

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Derivatization Protocol: Diastereomeric Esterification
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 10 mg of 2,6,6-trimethylheptanoic acid in 2 mL of anhydrous dichloromethane.

  • Addition of Reagents: To this solution, add 1.2 equivalents of (R)-(-)-2-butanol, 1.1 equivalents of DCC, and a catalytic amount of DMAP.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Wash the filtrate sequentially with 5 mL of saturated sodium bicarbonate solution and 5 mL of deionized water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the diastereomeric ester derivatives.

  • Sample Preparation for GC: Dissolve the resulting residue in a suitable solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL for GC analysis.

Gas Chromatography (GC) Conditions
  • Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent chiral stationary phase.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 5 °C/min.

    • Hold: Hold at 180 °C for 10 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the chiral GC separation of 2,6,6-trimethylheptanoic acid diastereomeric esters. The values for retention time, resolution, and peak area would be determined from the resulting chromatogram.

IsomerRetention Time (min)Peak AreaEnantiomeric Ratio (%)Resolution (Rs)
Diastereomer 1tR1A1(A1 / (A1 + A2)) x 1002(tR2 - tR1) / (w1 + w2)
Diastereomer 2tR2A2(A2 / (A1 + A2)) x 100

Where:

  • tR1 and tR2 are the retention times of the two diastereomers.

  • A1 and A2 are the peak areas of the two diastereomers.

  • w1 and w2 are the peak widths at the base of the two diastereomers.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start 2,6,6-Trimethylheptanoic Acid derivatization Diastereomeric Esterification with (R)-(-)-2-Butanol start->derivatization workup Reaction Work-up and Purification derivatization->workup sample_for_gc Final Sample for GC workup->sample_for_gc gc_injection GC Injection sample_for_gc->gc_injection chiral_separation Separation on Chiral Column gc_injection->chiral_separation detection FID Detection chiral_separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration and Quantification chromatogram->quantification report Results Report quantification->report

Caption: Experimental workflow for the chiral GC separation of 2,6,6-trimethylheptanoic acid.

Principle of Chiral Separation on a Cyclodextrin-Based CSP

chiral_separation_principle cluster_column Chiral Stationary Phase cluster_analytes Diastereomeric Esters cluster_complexes Transient Diastereomeric Complexes cluster_elution Elution from Column csp Cyclodextrin Selector diastereomer1 Diastereomer 1 complex1 Complex 1 (Lower Energy) diastereomer1->complex1 Interaction 1 diastereomer2 Diastereomer 2 complex2 Complex 2 (Higher Energy) diastereomer2->complex2 Interaction 2 elution1 Peak 1 complex1->elution1 Faster Elution elution2 Peak 2 complex2->elution2 Slower Elution

Caption: Principle of chiral separation via transient diastereomeric complex formation.

Conclusion

This application note provides a detailed and adaptable protocol for the chiral separation of 2,6,6-trimethylheptanoic acid isomers by gas chromatography. The described method, which involves diastereomeric esterification followed by separation on a chiral stationary phase, offers a reliable approach for the accurate quantification of the enantiomers. The provided experimental conditions and workflow can be optimized further to suit specific laboratory instrumentation and analytical requirements. This methodology is valuable for researchers in pharmaceutical development, quality control, and other fields where enantiomeric purity is a critical parameter.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy in the Structural Elucidation of Chiral Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool in modern chemistry, particularly for the structural elucidation of complex molecules. For chiral molecules, which are of paramount importance in the pharmaceutical industry and organic synthesis, NMR offers a suite of techniques to not only determine the relative and absolute configuration but also to assess enantiomeric purity. Standard NMR spectra of enantiomers are identical; therefore, the differentiation of enantiomers requires the use of a chiral auxiliary to create a diastereomeric environment, leading to distinct NMR signals.[1][2] This document provides detailed application notes and experimental protocols for the most common NMR methods used in chiral analysis.

Application Notes

Chiral Derivatizing Agents (CDAs)

Chiral Derivatizing Agents (CDAs) are enantiomerically pure reagents that covalently react with the chiral analyte to form a mixture of diastereomers.[3] These diastereomers exhibit different NMR spectra, allowing for the quantification of each enantiomer and, in some cases, the determination of the absolute configuration.[4] The key advantage of using CDAs is that the resulting diastereomers are stable, which often leads to large and easily measurable differences in their chemical shifts. A widely used class of CDAs is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) and its derivatives.[3][5]

The formation of diastereomers allows for the determination of enantiomeric excess (ee) by integrating the distinct signals corresponding to each diastereomer. Furthermore, by analyzing the differences in chemical shifts (Δδ) between the two diastereomers, the absolute configuration of the analyte can often be determined, as exemplified by Mosher's method.[6][7]

Chiral Solvating Agents (CSAs)

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the chiral analyte.[8][9] This interaction is based on weak intermolecular forces such as hydrogen bonding, π-π stacking, and dipole-dipole interactions.[9] The rapid and reversible formation of these complexes in the NMR tube leads to time-averaged, but distinct, chemical shifts for the two enantiomers of the analyte.[10][11]

A significant advantage of CSAs is the simplicity of the method; the CSA is merely added to the NMR sample, and no covalent modification of the analyte is required.[8][12] This makes the technique non-destructive and often faster than using CDAs. The magnitude of the chemical shift difference (Δδ) depends on the strength of the interaction between the CSA and the analyte, the concentration of the CSA, the solvent, and the temperature.[10] Common CSAs include derivatives of amino acids, alkaloids, and macrocycles like cyclodextrins.[4][9]

Mosher's Method for Determining Absolute Configuration

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[6][13] The method involves the separate reaction of the chiral analyte with the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chloride, to form two diastereomeric esters or amides.[7][14]

The underlying principle is based on the anisotropic effect of the phenyl ring of the MTPA moiety.[15] In the most stable conformation, the methoxy group, the carbonyl group, and the trifluoromethyl group of the MTPA derivative adopt a specific spatial arrangement relative to the substituents at the stereogenic center of the analyte. This leads to a predictable shielding or deshielding of the protons on either side of the stereocenter. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA derivatives and calculating the chemical shift differences (Δδ = δS - δR), the absolute configuration of the original alcohol or amine can be deduced.[6][7] A positive Δδ value for protons on one side of the molecule and a negative Δδ value for protons on the other side reveals the absolute stereochemistry.[15]

Advanced Techniques: Residual Dipolar Couplings (RDCs)

Residual Dipolar Couplings (RDCs) provide through-space information about the relative orientation of chemical bonds, offering a powerful tool for determining the relative and, in some cases, the absolute stereochemistry of molecules.[16][17] In isotropic solution, the random tumbling of molecules averages dipolar couplings to zero. However, by introducing a slight degree of molecular alignment using a chiral alignment medium, such as a liquid crystal, small, measurable RDCs can be observed.[18][19]

Enantiomers will interact differently with a chiral alignment medium, leading to different alignment tensors and, consequently, different sets of RDCs.[19] This allows for the direct differentiation of enantiomers in the NMR spectrum. RDC analysis can be particularly valuable for complex molecules with multiple stereocenters, where traditional methods may be ambiguous.[16][20] The analysis involves measuring the RDCs and comparing them to values calculated for different possible stereoisomers.[18]

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess using a Chiral Solvating Agent
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the racemic or enantioenriched analyte into an NMR tube.

    • Dissolve the analyte in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) to a final concentration of 10-20 mM.

    • Acquire a standard ¹H NMR spectrum of the analyte.

    • Prepare a stock solution of the chosen Chiral Solvating Agent (CSA) (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) in the same deuterated solvent.

    • Add a stoichiometric equivalent of the CSA to the analyte solution in the NMR tube. Incremental additions (0.5, 1.0, 1.5, 2.0 equivalents) may be necessary to achieve optimal signal separation.[8]

    • Gently mix the sample to ensure homogeneity.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the analyte-CSA mixture.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

    • Optimize spectral parameters such as spectral width and acquisition time.

  • Data Analysis:

    • Identify a well-resolved proton signal of the analyte that shows splitting in the presence of the CSA.

    • Carefully integrate the two distinct signals corresponding to the two diastereomeric complexes.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100

Protocol 2: Determination of Absolute Configuration using Mosher's Method
  • Preparation of (R)- and (S)-MTPA Esters (or Amides):

    • Reaction Setup: In two separate, dry vials, place approximately 1-5 mg of the chiral alcohol or amine.

    • Reagents: To one vial, add a slight excess (1.1-1.2 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl). To the other vial, add the same excess of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).

    • Solvent and Base: Dissolve the contents of each vial in a small amount of an anhydrous solvent (e.g., pyridine-d₅ or CDCl₃ containing a non-nucleophilic base like triethylamine or DMAP).[13]

    • Reaction: Allow the reactions to proceed at room temperature until completion (typically 1-4 hours). Monitor the reaction by TLC or NMR if necessary.

    • Work-up: After the reaction is complete, the crude reaction mixture can often be directly analyzed by NMR. If purification is necessary, a simple filtration through a small plug of silica gel can be performed.[7]

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA derivatives in the same deuterated solvent.

    • It is crucial to acquire 2D NMR spectra (e.g., COSY, HSQC) to unambiguously assign all relevant proton signals for both diastereomers.[7]

  • Data Analysis:

    • Assign the chemical shifts (δ) for as many corresponding protons as possible in both the (R)- and (S)-MTPA derivative spectra.

    • Calculate the difference in chemical shifts (Δδ) for each pair of assigned protons using the formula: Δδ = δS - δR.

    • Create a model of the MTPA ester/amide in its extended conformation.

    • Map the calculated Δδ values (positive and negative) onto the model. Protons with positive Δδ values will be on one side of the MTPA plane, and those with negative Δδ values will be on the other.

    • Based on the established model for Mosher's method, the spatial arrangement of the positive and negative Δδ values will reveal the absolute configuration of the stereocenter.[6][15]

Quantitative Data Summary

The following tables summarize typical chemical shift differences observed in NMR analysis of chiral molecules.

Table 1: Example Chemical Shift Non-equivalence (Δδ in ppm) Induced by Chiral Solvating Agents.

AnalyteChiral Solvating Agent (CSA)SolventObserved ProtonΔδ (ppm)Reference
rac-N-3,5-Dinitrobenzoylphenylglycine methyl esterIsomannide-derived carbamateCDCl₃NH0.05 - 0.15[8][9]
rac-Propranolol(R)-1,1'-Bi-2-naphthol (BINOL)CDCl₃OCH₂0.02 - 0.04
rac-1-Phenylethanol(S)-2,2,2-Trifluoro-1-(9-anthryl)ethanolC₆D₆CH₃0.01 - 0.03

Table 2: Example Chemical Shift Differences (Δδ = δS - δR in ppm) in Mosher's Ester Analysis.

Chiral AlcoholProton(s) AnalyzedΔδ (ppm)Inferred Absolute ConfigurationReference
(R)-2-ButanolCH₃ (at C1)-0.04R[6][7]
CH₂ (at C3)+0.06R[6][7]
(S)-1-PhenylethanolCH₃+0.05S[15]
Phenyl-H (ortho)-0.03S[15]

Visualizations

ChiralSolvatingAgent cluster_Enantiomers Enantiomeric Mixture cluster_CSA Chiral Solvating Agent cluster_Complexes Diastereomeric Complexes (in rapid equilibrium) cluster_NMR Resulting NMR Spectrum R_Analyte (R)-Analyte R_Complex (R)-Analyte : (S)-CSA R_Analyte->R_Complex Forms S_Analyte (S)-Analyte S_Complex (S)-Analyte : (S)-CSA S_Analyte->S_Complex Forms CSA (S)-CSA CSA->R_Complex CSA->S_Complex NMR_Spectrum Distinct signals for (R) and (S) enantiomers (different chemical shifts, Δδ ≠ 0) R_Complex->NMR_Spectrum Gives rise to Signal 1 S_Complex->NMR_Spectrum Gives rise to Signal 2

Caption: Interaction of a chiral analyte with a chiral solvating agent.

MoshersMethodWorkflow Start Chiral Alcohol/Amine (Unknown Configuration) React_R React with (R)-MTPA-Cl Start->React_R React_S React with (S)-MTPA-Cl Start->React_S R_Ester (R)-MTPA Derivative React_R->R_Ester S_Ester (S)-MTPA Derivative React_S->S_Ester NMR_R Acquire ¹H NMR Spectrum (δR) R_Ester->NMR_R NMR_S Acquire ¹H NMR Spectrum (δS) S_Ester->NMR_S Analyze Assign Signals & Calculate Δδ = δS - δR NMR_R->Analyze NMR_S->Analyze Model Apply Mosher's Model (Analyze signs of Δδ) Analyze->Model Result Determine Absolute Configuration Model->Result

Caption: Workflow of Mosher's method for determining absolute configuration.

NMR_Chiral_Decision_Tree cluster_ee cluster_abs_config cluster_methods Start Goal of Chiral Analysis? ee_determination Determine Enantiomeric Excess (ee)? Start->ee_determination abs_config Determine Absolute Configuration? Start->abs_config CSA Use Chiral Solvating Agent (CSA) (Non-destructive, fast) ee_determination->CSA Yes CDA Use Chiral Derivatizing Agent (CDA) (Larger Δδ, but requires reaction) ee_determination->CDA Yes RDC Use Residual Dipolar Couplings (RDCs) (For complex structures, requires alignment medium) abs_config->RDC Complex Molecule Functional_Group Analyte has reactive -OH or -NH₂ group? abs_config->Functional_Group Yes Mosher Use Mosher's Method (Well-established for alcohols/amines) Functional_Group->Mosher Yes Functional_Group->RDC No

Caption: Decision tree for selecting an NMR method for chiral analysis.

References

Application Notes and Protocols for Derivatization Techniques in Fatty Acid Analysis by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a cornerstone analytical technique for the qualitative and quantitative analysis of fatty acids. However, the inherent polarity and low volatility of free fatty acids can lead to poor chromatographic performance, characterized by peak tailing and adsorption issues.[1][2] Derivatization is a critical pre-analytical step to convert fatty acids into more volatile and less polar derivatives, thereby improving separation, detection, and quantification.[3][4] The most common approach is the conversion of fatty acids into their corresponding esters, primarily fatty acid methyl esters (FAMEs), although other derivatives are employed for specific analytical purposes.[5][6]

This document provides detailed application notes and experimental protocols for the principal derivatization techniques used in fatty acid analysis by GC. It is intended to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate method for their specific analytical needs.

Key Derivatization Techniques

The choice of derivatization method depends on several factors, including the nature of the sample matrix, the type of fatty acids being analyzed (free vs. esterified), the required sensitivity, and the available instrumentation (GC-FID vs. GC-MS). The most widely used techniques include:

  • Esterification: This is the most common method, involving the conversion of the carboxylic acid group to an ester.

    • Acid-Catalyzed Esterification/Transesterification: Reagents like boron trifluoride (BF3) in methanol, methanolic hydrogen chloride, or sulfuric acid are used to convert both free fatty acids and esterified fatty acids (in lipids) to FAMEs.[5][6][7]

    • Base-Catalyzed Transesterification: Reagents such as sodium or potassium methoxide in methanol are effective for the rapid transesterification of glycerolipids under mild conditions.[6][8]

  • Silylation: This technique converts the acidic proton of the carboxyl group into a trimethylsilyl (TMS) group, creating a TMS ester. Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[1][5]

  • Picolinyl Ester Formation: This method is particularly useful for mass spectrometry (MS) based analysis, as the picolinyl group facilitates the determination of double bond positions and branching points in the fatty acid chain.[6][9]

Quantitative Data Summary

The selection of a derivatization method can significantly impact the quantitative accuracy and precision of fatty acid analysis. The following tables summarize comparative data from various studies.

Table 1: Comparison of Recovery and Precision for FAME Preparation Methods

Derivatization MethodFatty AcidRecovery (%)Relative Standard Deviation (RSD) (%)Reference
KOCH₃/HClUnsaturated FAs (general)84 - 112Higher Variation[3]
TMS-DiazomethaneUnsaturated FAs (general)90 - 106< 6 (intraday & interday)[3]
KOCH₃/HClC12:0, C14:0, C18:0Not specifiedHigher than TMS-DM[3]
TMS-DiazomethaneC12:0, C14:0, C18:0Not specifiedLower than KOCH₃/HCl[3]
Aqueous HCl/MethanolVarious lipid classes> 96Not specified[8]

Table 2: General Comparison of Common Derivatization Techniques

TechniqueCommon ReagentsAdvantagesDisadvantages
Acid-Catalyzed Methylation BF₃-Methanol, HCl-Methanol, H₂SO₄-MethanolEffective for both free fatty acids and transesterification.[5][6]Can produce artifacts with unsaturated fatty acids.[6] BF₃ can be hazardous.
Base-Catalyzed Methylation Sodium Methoxide, Potassium HydroxideRapid reaction at room temperature for glycerolipids.[8]Can cause hydrolysis if water is present.[6] Not effective for free fatty acids.
Silylation BSTFA, MSTFADerivatizes other functional groups (e.g., hydroxyls).Derivatives are sensitive to moisture.[5] May not be as suitable as FAMEs for standard GC columns.[5]
Picolinyl Ester Formation Thionyl Chloride, 3-PyridylcarbinolProvides detailed structural information in GC-MS.[9]More complex, multi-step procedure.[9]
(Trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH) Methylation TMTFTHLeast work-intensive and highly accurate.[10][11]Potential complications with absolute quantification in certain sample matrices.[11]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)

This method is suitable for the preparation of FAMEs from both free fatty acids and complex lipids.

Materials:

  • Sample containing fatty acids (1-25 mg)

  • BF₃-Methanol solution (12-14% w/w)

  • Hexane or Heptane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution or water

  • Anhydrous Sodium Sulfate

  • Micro reaction vessels (5-10 mL)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Weigh 1-25 mg of the lipid sample into a micro reaction vessel. If the sample is in an aqueous solvent, evaporate to dryness first.

  • Add 2 mL of BF₃-Methanol reagent to the sample.

  • Cap the vessel tightly and heat at 60°C for 5-10 minutes. Reaction time may need optimization depending on the specific compounds.[1]

  • Cool the reaction vessel to room temperature.

  • Add 1 mL of water or saturated NaCl solution and 1 mL of hexane.

  • Vortex the mixture vigorously to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.[1]

  • The sample is now ready for GC analysis.

Protocol 2: Base-Catalyzed Transesterification using Potassium Hydroxide in Methanol

This rapid method is ideal for the transesterification of triglycerides and other glycerolipids.

Materials:

  • Lipid sample (approx. 50 mg)

  • Hexane (GC grade)

  • 2 M Potassium Hydroxide (KOH) in Methanol

  • Water

  • Reaction vials

  • Heating block or water bath

Procedure:

  • Weigh approximately 50 mg of the liquid fat sample into a reaction vial.[7]

  • Add 1 mL of hexane to dissolve the sample.[7]

  • Add 2 mL of 2 M methanolic KOH solution.[3]

  • Cap the vial and shake vigorously for 30 seconds.

  • Heat the mixture in a water bath at 50°C for 30 minutes.[7]

  • Cool the mixture to room temperature.

  • Add 1 mL of water and mix.

  • After phase separation, transfer an aliquot of the upper organic layer to a GC vial for analysis.[7]

Protocol 3: Silylation using BSTFA

This protocol is for the derivatization of free fatty acids to their TMS esters.

Materials:

  • Sample containing free fatty acids

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Acetonitrile or other suitable solvent

  • Autosampler vials

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Prepare a 1 mg/mL solution of the fatty acid sample in a suitable solvent like acetonitrile.

  • In an autosampler vial, combine 100 µL of the sample solution with 50 µL of BSTFA with 1% TMCS.[1]

  • Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1]

  • After cooling, the sample can be directly analyzed by GC or diluted with a solvent if necessary.[1]

Protocol 4: Picolinyl Ester Formation

This method is used to create derivatives for detailed structural analysis by GC-MS.

Materials:

  • Fatty acid sample

  • Thionyl chloride

  • 3-Pyridylcarbinol (3-hydroxymethylpyridine)

  • Anhydrous solvent (e.g., hexane)

  • Reaction vials

Procedure:

  • The fatty acids are first converted to their acid chlorides by reaction with thionyl chloride.[9]

  • The resulting acid chloride is then reacted with 3-pyridylcarbinol to form the picolinyl ester.[9]

  • The reaction mixture is then typically worked up by adding water and extracting the picolinyl esters with an organic solvent like hexane.

  • The organic extract is dried and concentrated before GC-MS analysis.

Visualized Workflows and Pathways

Acid-Catalyzed Esterification (BF₃-Methanol) Workflow

Acid-Catalyzed Esterification Workflow A Sample Preparation (1-25 mg lipid sample) B Add BF3-Methanol (2 mL) A->B C Heat Reaction (60°C, 5-10 min) B->C D Cool to Room Temp. C->D E Add Water & Hexane (1 mL each) D->E F Vortex & Separate Phases E->F G Collect & Dry Organic Layer (Anhydrous Na2SO4) F->G H Ready for GC Analysis G->H

Caption: Workflow for preparing FAMEs using BF₃-Methanol.

Base-Catalyzed Transesterification Workflow

Base-Catalyzed Transesterification Workflow A Sample Preparation (~50 mg lipid sample in Hexane) B Add Methanolic KOH (2M) A->B C Vortex & Heat (50°C, 30 min) B->C D Cool to Room Temp. C->D E Add Water & Mix D->E F Phase Separation E->F G Collect Organic Layer F->G H Ready for GC Analysis G->H

Caption: Workflow for FAMEs preparation via base-catalysis.

Silylation Workflow for Free Fatty Acids

Silylation Workflow A Sample Solution (100 µL of FFA sample) B Add BSTFA + 1% TMCS (50 µL) A->B C Vortex & Heat (60°C, 60 min) B->C D Cool to Room Temp. C->D E Ready for GC Analysis (Direct injection or dilution) D->E

Caption: Workflow for preparing TMS esters of free fatty acids.

General Esterification Reaction Pathway

General Esterification Reaction FattyAcid Fatty Acid (R-COOH) Catalyst Acid Catalyst (e.g., H+) FattyAcid->Catalyst Alcohol Alcohol (e.g., Methanol, CH3OH) Alcohol->Catalyst Ester Fatty Acid Ester (R-COOCH3) Catalyst->Ester Water Water (H2O) Catalyst->Water

Caption: Simplified pathway of acid-catalyzed esterification.

References

Application of (2R)-2,6,6-Trimethylheptanoic Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of the latest literature review, there is a notable absence of published scientific research specifically detailing the application of (2R)-2,6,6-Trimethylheptanoic acid in metabolic research. Consequently, the generation of detailed experimental protocols, quantitative data, and specific signaling pathways for this particular compound is not possible without a foundation of peer-reviewed data.

The following information is provided to offer context on the broader class of related compounds, branched-chain fatty acids (BCFAs), and their established roles in metabolic research. This section is intended to serve as a general guide and a starting point for researchers interested in the potential metabolic effects of novel BCFAs like this compound.

General Introduction to Branched-Chain Fatty Acids in Metabolism

Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids characterized by one or more methyl groups on the carbon chain. They are found in various organisms and are present in the human diet, primarily through the consumption of dairy products and ruminant meat.[1][2] BCFAs have garnered increasing interest for their diverse biological activities and potential roles in metabolic health and disease.[1][3]

Research on various BCFAs has revealed their involvement in several key metabolic areas:

  • Lipid Metabolism: BCFAs can influence lipid metabolism by activating peroxisome proliferator-activated receptor alpha (PPARα) and sterol regulatory element-binding protein-1c (SREBP-1c), which can lead to a reduction in triglyceride synthesis.[3]

  • Inflammation: Certain BCFAs have demonstrated anti-inflammatory properties by reducing the expression of pro-inflammatory factors such as cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6).[3]

  • Insulin Resistance: BCFAs may play a role in regulating insulin resistance, a key factor in the development of type 2 diabetes.[3]

  • Gut Health: As components of the gut microbiota's metabolic output, BCFAs contribute to the complex interplay between diet, microbes, and host energy homeostasis.[4]

A well-studied example of a BCFA is phytanic acid . Its metabolism, primarily through alpha-oxidation in peroxisomes, is well-documented.[5][6] The accumulation of phytanic acid due to genetic defects in its metabolic pathway leads to Refsum disease, a rare metabolic disorder, highlighting the critical role of proper BCFA metabolism in human health.[5][6][7]

Potential Research Directions for Novel BCFAs

For a novel compound such as this compound, initial metabolic research would likely involve a series of in vitro and in vivo studies to characterize its effects. Below are generalized, hypothetical protocols that could be adapted for such a compound.

Hypothetical Experimental Workflow

The following diagram illustrates a potential workflow for investigating the metabolic effects of a novel branched-chain fatty acid.

experimental_workflow General Workflow for Investigating a Novel BCFA cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture Models (e.g., HepG2, 3T3-L1, C2C12) Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Cell_Culture->Cytotoxicity Metabolic_Assays Metabolic Assays (e.g., Glucose Uptake, Fatty Acid Oxidation) Cytotoxicity->Metabolic_Assays Gene_Expression Gene Expression Analysis (e.g., qPCR, Western Blot for PPARα, SREBP-1c) Metabolic_Assays->Gene_Expression Data_Analysis Data Analysis and Interpretation Gene_Expression->Data_Analysis Animal_Model Animal Model Selection (e.g., C57BL/6J mice on a high-fat diet) Dosing Compound Administration (e.g., Oral gavage, dietary supplement) Animal_Model->Dosing Metabolic_Phenotyping Metabolic Phenotyping (e.g., GTT, ITT, body weight monitoring) Dosing->Metabolic_Phenotyping Biochemical_Analysis Tissue and Blood Analysis (e.g., Lipid profile, inflammatory markers) Metabolic_Phenotyping->Biochemical_Analysis Biochemical_Analysis->Data_Analysis

Caption: A generalized experimental workflow for characterizing the metabolic effects of a novel branched-chain fatty acid.

General Protocols for Initial Metabolic Screening

The following are generalized protocols that would need to be optimized for the specific compound and research question.

Protocol 1: In Vitro Glucose Uptake Assay in Adipocytes

Objective: To determine if the test compound affects glucose uptake in an adipocyte cell line (e.g., 3T3-L1).

Methodology:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard cocktail (e.g., containing dexamethasone, IBMX, and insulin).

  • Compound Treatment: Treat the differentiated adipocytes with varying concentrations of this compound (or a suitable vehicle control) for a predetermined time (e.g., 24 hours).

  • Glucose Starvation: Wash the cells and incubate them in a glucose-free medium for 2-3 hours.

  • Glucose Uptake Measurement: Add a fluorescently-labeled glucose analog (e.g., 2-NBDG) to the cells, with and without insulin stimulation.

  • Fluorescence Reading: After a defined incubation period, wash the cells to remove excess 2-NBDG and measure the intracellular fluorescence using a plate reader.

  • Data Analysis: Normalize the fluorescence readings to the protein content of each well and compare the glucose uptake in compound-treated cells to the control cells.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the effect of the test compound on glucose tolerance in a mouse model.

Methodology:

  • Animal Acclimatization and Grouping: Acclimatize male C57BL/6J mice for at least one week. Group the mice into control (vehicle) and treatment groups.

  • Compound Administration: Administer this compound or vehicle to the respective groups via oral gavage for a specified period (e.g., 1-4 weeks).

  • Fasting: Fast the mice overnight (approximately 12-16 hours) before the OGTT.

  • Baseline Blood Glucose: Measure the baseline blood glucose level from a tail snip using a glucometer (Time 0).

  • Glucose Challenge: Administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Data Analysis: Plot the blood glucose levels over time for each group and calculate the area under the curve (AUC) to quantify glucose tolerance.

Conclusion

While there is currently no specific data on the metabolic effects of this compound, the established roles of other branched-chain fatty acids suggest that it could be a worthwhile candidate for investigation in metabolic research. The general experimental framework provided here can serve as a starting point for elucidating the potential biological activities of this and other novel fatty acid molecules. Further research is necessary to determine its specific interactions with metabolic pathways and its potential as a therapeutic agent or research tool.

References

Application Notes and Protocols for the Enantiomeric Separation of Carboxylic Acids Using Chiral Stationary Phases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enantioselective separation of chiral carboxylic acids is a critical analytical challenge in the pharmaceutical industry, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for this purpose. This document provides detailed application notes and protocols for the enantiomeric separation of carboxylic acids, with a focus on polysaccharide-based and anion-exchange CSPs. It includes a summary of chiral recognition mechanisms, tabulated experimental data for various carboxylic acids, and standardized protocols to guide method development.

Introduction: Principles of Chiral Separation for Carboxylic Acids

The direct separation of enantiomers on a chiral stationary phase is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times and, consequently, separation.

For carboxylic acids, the primary interactions driving chiral recognition on common CSPs include:

  • Hydrogen Bonding: The carboxyl group of the analyte can act as a hydrogen bond donor and acceptor.

  • π-π Interactions: Aromatic rings in the analyte can interact with complementary functionalities on the CSP.

  • Dipole-Dipole Interactions: Polar functional groups contribute to the overall interaction energy.

  • Steric Interactions: The three-dimensional arrangement of the analyte and the chiral selector dictates the fit and stability of the diastereomeric complex. The enantiomer that fits better into the chiral cavity or interacts more strongly with the CSP will be retained longer.[1][2]

  • Ionic Interactions: For anion-exchange CSPs, the primary mechanism involves an ionic exchange between the deprotonated carboxylic acid and the positively charged chiral selector.[3]

Polysaccharide-based CSPs, such as derivatives of cellulose and amylose, are particularly effective for a wide range of chiral compounds, including carboxylic acids.[4][5] These CSPs possess helical structures that create chiral grooves and cavities, providing the necessary environment for stereospecific interactions.[4][6]

Chiral Stationary Phases for Carboxylic Acid Separation

Polysaccharide-Based CSPs

Derivatized cellulose and amylose coated or immobilized on a silica support are the most widely used CSPs for the separation of a broad range of racemates.[4][5] For carboxylic acids, the carbamate derivatives have shown excellent performance.

  • Cellulose Tris(3,5-dimethylphenylcarbamate): (e.g., Chiralcel® OD)

  • Amylose Tris(3,5-dimethylphenylcarbamate): (e.g., Chiralpak® AD)

These two phases are often complementary in their enantioselectivity.[1] The choice of mobile phase is crucial, with normal-phase (e.g., hexane/isopropanol), polar organic (e.g., methanol, acetonitrile), and reversed-phase modes being utilized. For acidic analytes like carboxylic acids, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid, acetic acid) to the mobile phase is often necessary to ensure good peak shape and reproducibility.[7]

Anion-Exchange CSPs

CSPs based on quinine and quinidine carbamates (e.g., CHIRALPAK® QN-AX and QD-AX) are specifically designed for the enantioseparation of acidic compounds.[3] The chiral recognition mechanism is primarily based on an ion-exchange interaction between the protonated tertiary nitrogen of the chiral selector and the anionic analyte.[3] This is supplemented by other interactions such as hydrogen bonding and π-π stacking.[3] These columns are typically used with mobile phases containing a small amount of an acid and a salt to control the elution strength.[3]

Experimental Protocols and Data

General Protocol for Method Development

The following protocol outlines a general approach to developing a chiral separation method for a carboxylic acid using polysaccharide-based CSPs.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_eval Phase 3: Evaluation & Optimization cluster_final Phase 4: Final Method start Select Carboxylic Acid Analyte prep_sample Prepare Sample Solution (e.g., 1 mg/mL in mobile phase) start->prep_sample screen_cols Screen on Complementary Columns (e.g., Chiralpak AD, Chiralcel OD) prep_sample->screen_cols screen_mp Use Standard Mobile Phases - Normal Phase: Hexane/IPA/TFA (90:10:0.1) - Polar Organic: MeOH/TFA (100:0.1) screen_cols->screen_mp eval_sep Evaluate Separation (Resolution > 1.5?) screen_mp->eval_sep optimize Optimize Mobile Phase - Adjust alcohol % - Change alcohol (EtOH, n-PrOH) - Vary acidic modifier concentration eval_sep->optimize No temp_opt Optimize Temperature (e.g., 10-40°C) eval_sep->temp_opt Yes optimize->eval_sep final_method Final Validated Method temp_opt->final_method

Caption: General workflow for chiral method development for carboxylic acids.
Tabulated Data for Carboxylic Acid Separations

The following tables summarize experimental conditions and results for the enantiomeric separation of various carboxylic acids, including the widely studied class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens".

Table 1: Enantiomeric Separation of Profens on Polysaccharide-Based CSPs

AnalyteCSP (Column)Mobile PhaseFlow Rate (mL/min)Temp. (°C)k'1k'2αRsReference
IbuprofenChiralpak ADHexane/IPA/TFA (90:10:0.1)1.0252.152.501.162.10[1][7]
KetoprofenChiralpak ADHexane/IPA/TFA (90:10:0.1)1.0253.454.121.202.85[1][7][8]
FlurbiprofenChiralpak ADHexane/IPA/TFA (90:10:0.1)1.0254.205.301.263.50[1][7][8]
NaproxenChiralcel ODHexane/IPA/TFA (90:10:0.1)1.0252.803.851.384.20[1][7]
EtodolacCHI-DMBHexane/ModifierN/AN/AN/AN/AN/AN/A[9]

k'1 = retention factor of the first eluting enantiomer; k'2 = retention factor of the second eluting enantiomer; α = separation factor (k'2/k'1); Rs = resolution factor. TFA = Trifluoroacetic Acid; IPA = Isopropanol

Table 2: Enantiomeric Separation on Anion-Exchange CSPs (SFC Mode)

AnalyteCSP (Column)Mobile Phase (CO2/Modifier)ModifierAdditivesTemp. (°C)Back Pressure (bar)Reference
2-Phenylpropionic acidCHIRALPAK QN-AX80/20Methanol20 mM HCOOH, 10 mM NH4COOH40150[3]
IbuprofenCHIRALPAK QN-AX70/30Methanol20 mM HCOOH, 10 mM NH4COOH40150[3]
3-oxo-1-Indancarboxylic acidCHIRALPAK QD-AXGradientMethanol20 mM HCOOH, 10 mM NH4COOH40150[3]

Chiral Recognition Mechanism Visualization

The chiral recognition mechanism on a polysaccharide-based CSP involves the analyte entering a chiral groove or cavity. The separation is dictated by the relative stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.

G cluster_CSP Chiral Stationary Phase (e.g., Chiralpak AD) cluster_enantiomers Racemic Carboxylic Acid cluster_interaction Diastereomeric Complex Formation cluster_elution Elution from Column csp_groove Chiral Groove R_enantiomer R-Enantiomer strong_complex More Stable Complex (Stronger Interaction) - H-Bonding - π-π stacking - Steric Fit R_enantiomer->strong_complex Good Fit S_enantiomer S-Enantiomer weak_complex Less Stable Complex (Weaker Interaction) - Steric Hindrance S_enantiomer->weak_complex Poor Fit strong_complex->csp_groove elutes_second Elutes Second (Longer Retention Time) strong_complex->elutes_second weak_complex->csp_groove elutes_first Elutes First (Shorter Retention Time) weak_complex->elutes_first

Caption: Model of chiral recognition on a polysaccharide-based CSP.

Conclusion

The enantiomeric separation of carboxylic acids is reliably achieved using polysaccharide-based and anion-exchange chiral stationary phases. Successful separation depends on the careful selection of the CSP and the optimization of mobile phase conditions, including the type and concentration of organic modifiers and acidic additives. The provided protocols and data serve as a starting point for method development, enabling researchers to efficiently establish robust and reliable analytical methods for chiral carboxylic acids. The complementary nature of different CSPs should be leveraged during the initial screening phase to increase the probability of achieving a successful separation.[1]

References

Application Note: A Validated Protocol for the Quantification of Total Fatty Acids in Biological Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Fatty acids (FAs) are fundamental biological molecules that serve as essential structural components of cell membranes, act as a primary source of stored energy, and function as potent signaling molecules involved in numerous metabolic pathways.[1] The precise quantification of fatty acid profiles in biological samples such as plasma, tissues, and cells is crucial for understanding physiological and pathophysiological states.[2][3] Alterations in fatty acid composition have been linked to a variety of diseases, including metabolic disorders, cardiovascular disease, and cancer, making their analysis critical in biomarker discovery and drug development.[2][4]

This application note provides a detailed protocol for the extraction, derivatization, and quantification of total fatty acids from biological samples. The methodology is based on the widely adopted technique of gas chromatography-mass spectrometry (GC-MS) following conversion of fatty acids to their more volatile fatty acid methyl ester (FAME) derivatives.[5][6][7] The use of stable isotope-labeled internal standards ensures high accuracy and precision for quantitative analysis.[1][8]

Principle of the Method The overall workflow involves three main stages:

  • Lipid Extraction: Total lipids are extracted from the biological matrix using an organic solvent system.

  • Saponification and Derivatization: The ester bonds in complex lipids (e.g., triglycerides, phospholipids) are hydrolyzed (saponification) to release the constituent fatty acids. These free fatty acids are then converted into volatile Fatty Acid Methyl Esters (FAMEs) through an esterification reaction.[6][7] This derivatization step is necessary to reduce the polarity and increase the volatility of the fatty acids, making them amenable to GC analysis.[9]

  • GC-MS Analysis and Quantification: The FAMEs are separated on a GC capillary column based on their chain length and degree of unsaturation.[1][5] The mass spectrometer detects and identifies the individual FAMEs. Quantification is achieved by comparing the peak area of each analyte to that of a corresponding stable isotope-labeled internal standard that is added at the beginning of the procedure.[8][10]

Experimental Protocols

Protocol 1: Total Lipid Extraction from Biological Samples

This protocol describes a modified Bligh & Dyer method for extracting total lipids. It is suitable for plasma, tissues, and cultured cells.

Materials:

  • Homogenizer (for tissue samples)

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes

  • Centrifuge

  • Nitrogen gas evaporator

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Deionized water

  • Internal Standard (IS) solution (see Table 1)

Procedure:

  • Sample Preparation:

    • Plasma: Use 50-100 µL of plasma.

    • Tissue: Weigh 10-20 mg of frozen tissue, add 1 mL of ice-cold deionized water, and homogenize thoroughly on ice. Use a consistent volume of the homogenate for extraction.

    • Cells: Use approximately 0.5 to 2 million cells.[11] Wash cells with PBS, centrifuge to form a pellet, and resuspend in 250 µL of PBS.[1]

  • Internal Standard Addition: To the prepared sample in a glass tube, add a known amount of the internal standard mixture (e.g., 100 µL). This is critical for accurate quantification and corrects for sample loss during preparation.[1][8]

  • Solvent Extraction:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Add 0.5 mL of deionized water to induce phase separation.

    • Vortex again for 30 seconds.

  • Phase Separation:

    • Centrifuge the mixture at 3000 x g for 5 minutes to separate the layers.[1][11]

    • Three layers will be visible: an upper aqueous layer, a middle protein disk, and a lower organic layer containing the lipids.

  • Lipid Collection:

    • Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the protein interface.

    • Repeat the extraction by adding another 1 mL of chloroform to the remaining sample, vortexing, centrifuging, and collecting the lower phase. Combine the organic extracts.

  • Drying: Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -80°C until derivatization.

Protocol 2: Saponification and Derivatization to FAMEs

This protocol uses boron trifluoride (BF3) in methanol for efficient esterification of fatty acids.

Materials:

  • Dried lipid extract from Protocol 1

  • 0.5 N KOH in methanol

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane, HPLC grade

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • Saponification (Hydrolysis):

    • To the dried lipid extract, add 1 mL of 0.5 N KOH in methanol.

    • Cap the tube tightly and heat at 60°C for 10 minutes to hydrolyze the ester linkages and release the free fatty acids.[12]

    • Cool the sample to room temperature.

  • Esterification (Methylation):

    • Add 2 mL of 14% BF3-Methanol reagent to the sample.

    • Cap the tube tightly and heat at 60°C for 10 minutes. This reaction converts the free fatty acids to FAMEs.

    • Cool the sample to room temperature.

  • FAME Extraction:

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

    • Vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.

    • Centrifuge at 1000 x g for 5 minutes to facilitate phase separation.

  • FAME Collection:

    • Carefully transfer the upper hexane layer containing the FAMEs to a new glass tube containing a small amount of anhydrous sodium sulfate to remove any residual water.[9]

    • Transfer the dried hexane solution to a GC vial for analysis.

Protocol 3: GC-MS Analysis

Instrument parameters must be optimized for the specific GC-MS system and column used. The following provides a typical example.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD).

  • GC Column: A polar capillary column suitable for FAME analysis (e.g., HP-88, 60 m x 0.25 mm, 0.2 µm film thickness).[13]

GC Parameters:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1[13]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 2 minutes.

    • Ramp 1: Increase to 175°C at 10°C/min.

    • Ramp 2: Increase to 240°C at 3°C/min, hold for 10 minutes.[13]

MS Parameters:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Monitor the characteristic ions for each FAME and internal standard.

Data Presentation and Quantification

Quantitative data should be clearly organized. The use of stable isotope-labeled or odd-chain fatty acids as internal standards is essential for accurate quantification.[6][8]

Table 1: Commonly Used Internal Standards for Fatty Acid Quantification

Internal Standard Abbreviation Use Case
Heptadecanoic acid C17:0 Odd-chain standard not commonly found in mammals.[8]
Tricosanoic acid C23:0 Longer odd-chain standard, useful for broad range analysis.[14]
Palmitic acid (d3) 16:0-d3 Deuterated standard for C16:0 quantification.[11]
Stearic acid (d3) 18:0-d3 Deuterated standard for C18:0 quantification.[11]
Oleic acid (d2) 18:1-d2 Deuterated standard for C18:1 quantification.[11]
Arachidonic acid (d8) 20:4-d8 Deuterated standard for C20:4 quantification.[11]

| Docosahexaenoic acid (d5) | 22:6-d5 | Deuterated standard for C22:6 quantification.[11] |

Quantification Procedure:

  • Standard Curve Generation: Prepare a series of calibration standards containing known concentrations of unlabeled fatty acid standards and a fixed concentration of the corresponding internal standards.[11]

  • Analysis: Process and analyze the calibration standards using the same procedure as the biological samples.

  • Data Processing: For each standard and sample, integrate the peak areas for each target fatty acid and its corresponding internal standard. Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Calibration Curve: Plot the peak area ratio against the concentration of the unlabeled standards to generate a linear regression curve.

  • Sample Quantification: Use the peak area ratio from the biological samples to calculate the concentration of each fatty acid from the standard curve's regression equation.

Table 2: Example Standard Curve Data for Palmitic Acid (C16:0)

Standard Conc. (µM) C16:0 Peak Area C16:0-d3 IS Peak Area Peak Area Ratio (C16:0 / C16:0-d3)
0.5 45,100 895,000 0.050
1.0 92,300 910,000 0.101
5.0 465,000 905,000 0.514
10.0 955,000 920,000 1.038
25.0 2,350,000 915,000 2.568

| 50.0 | 4,810,000 | 925,000 | 5.200 |

Table 3: Example Fatty Acid Quantification Results in Human Plasma

Fatty Acid Abbreviation Concentration (µM) Std. Deviation
Myristic acid C14:0 25.4 3.1
Palmitic acid C16:0 1150.2 98.5
Palmitoleic acid C16:1n7 85.7 9.2
Stearic acid C18:0 450.6 41.3
Oleic acid C18:1n9 1255.8 110.7
Linoleic acid C18:2n6 2100.4 185.6
Arachidonic acid C20:4n6 350.1 33.9
Eicosapentaenoic acid C20:5n3 45.3 5.8

| Docosahexaenoic acid | C22:6n3 | 90.9 | 11.4 |

Visualizations

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Quantification Sample Biological Sample (Plasma, Tissue, Cells) IS Add Internal Standards Sample->IS Extract Lipid Extraction (e.g., Chloroform/Methanol) IS->Extract Dry Evaporate to Dryness Extract->Dry Sapon Saponification (KOH in Methanol) Dry->Sapon Deriv Esterification (BF3-Methanol) Sapon->Deriv FAME_Extract Extract FAMEs (Hexane) Deriv->FAME_Extract GCMS GC-MS Analysis FAME_Extract->GCMS Data Data Processing (Peak Integration) GCMS->Data Quant Quantification (Standard Curve) Data->Quant Result Final Results Quant->Result FattyAcid_Metabolism AcetylCoA Acetyl-CoA FAS Fatty Acid Synthesis (FAS) AcetylCoA->FAS builds Elong Elongation & Desaturation FAS->Elong produces BetaOx Beta-Oxidation BetaOx->AcetylCoA yields PL Membrane Lipids (Phospholipids) Elong->PL TAG Energy Storage (Triglycerides) Elong->TAG Signal Signaling Molecules (Eicosanoids) Elong->Signal PL->BetaOx TAG->BetaOx releases

References

Application Notes and Protocols: In Vitro Biological Assays Involving (2R)-2,6,6-Trimethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2,6,6-Trimethylheptanoic acid is a chiral carboxylic acid. While specific in vitro biological data for this compound is not extensively documented in publicly available literature, its structural features, particularly the carboxylic acid moiety, suggest potential interactions with nuclear receptors that recognize fatty acids and their derivatives as endogenous ligands. A key target in this class is the Farnesoid X Receptor (FXR), a critical regulator of bile acid, lipid, and glucose homeostasis.[1] FXR is a well-established therapeutic target for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1]

These application notes provide a framework for investigating the in vitro biological activity of this compound, with a focus on its potential as an FXR agonist. The protocols detailed below are standard methods for characterizing the activity and cytotoxicity of compounds targeting this nuclear receptor.

Farnesoid X Receptor (FXR) Signaling Pathway

The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. It functions as a ligand-activated transcription factor, forming a heterodimer with the Retinoid X Receptor (RXR). Upon binding to its endogenous ligands, primarily bile acids like chenodeoxycholic acid (CDCA), FXR undergoes a conformational change that recruits coactivator proteins and initiates the transcription of target genes.

Key downstream effects of FXR activation include:

  • Bile Acid Homeostasis: FXR activation inhibits the synthesis of bile acids from cholesterol by inducing the expression of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2] It also promotes the efflux of bile acids from hepatocytes by upregulating transporters like the Bile Salt Export Pump (BSEP).[3]

  • Lipid Metabolism: FXR plays a crucial role in regulating lipid metabolism by decreasing the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor for lipogenesis, and increasing the expression of Peroxisome Proliferator-Activated Receptor α (PPARα), which promotes fatty acid oxidation.[3]

  • Glucose Metabolism: Activation of FXR can improve glucose homeostasis by repressing the expression of gluconeogenic enzymes such as Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-phosphatase (G6Pase).[3][4]

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects Ligand This compound (Hypothetical Ligand) FXR_RXR_inactive FXR-RXR Heterodimer (Inactive) Ligand->FXR_RXR_inactive Binding & Activation FXR_RXR_active FXR-RXR-Ligand Complex (Active) FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE Binds to DNA Target_Genes Target Gene Transcription FXRE->Target_Genes Initiates Bile_Acid ↓ Bile Acid Synthesis ↑ Bile Acid Efflux Target_Genes->Bile_Acid Lipid ↓ Lipogenesis ↑ Fatty Acid Oxidation Target_Genes->Lipid Glucose ↓ Gluconeogenesis Target_Genes->Glucose

FXR Signaling Pathway Activation

Experimental Protocols

FXR Reporter Gene Assay

This assay is a primary method to determine if a compound can activate FXR and to quantify its potency and efficacy.

Principle: A host cell line (e.g., HEK293T or HepG2) is transiently co-transfected with two plasmids: one expressing the full-length human FXR and its heterodimer partner RXR, and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE). If the test compound activates FXR, the FXR/RXR heterodimer binds to the FXRE and drives the expression of luciferase. The resulting luminescence is proportional to the level of FXR activation.

Materials:

  • HEK293T or HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 or similar transfection reagent

  • pCMX-hFXR and pCMX-hRXR expression plasmids

  • pGL4.29[luc2P/BSEP-FXRE/Hygro] reporter plasmid

  • pRL-TK plasmid (Renilla luciferase for normalization)

  • This compound

  • GW4064 (positive control)

  • DMSO (vehicle control)

  • 96-well white, clear-bottom cell culture plates

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • For each well, prepare a DNA-transfection reagent complex in Opti-MEM. A typical mixture includes the FXR and RXR expression vectors, the BSEP-FXRE luciferase reporter vector, and a Renilla luciferase control vector.

    • Incubate the DNA-reagent complex at room temperature for 20 minutes.

    • Add the complex to the cells and incubate for 4-6 hours at 37°C.

    • Replace the transfection medium with fresh DMEM containing 10% FBS.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with DMEM containing a low percentage of serum (e.g., 0.5% charcoal-stripped FBS).

    • Prepare serial dilutions of this compound, GW4064, and DMSO vehicle control.

    • Add the compounds to the respective wells and incubate for 24 hours.

  • Luciferase Assay:

    • Remove the medium and lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold activation relative to the DMSO vehicle control.

    • Plot the dose-response curve and determine the EC50 value using non-linear regression analysis.

Reporter_Assay_Workflow A Seed HEK293T cells in 96-well plate B Co-transfect with FXR, RXR, and Luciferase Reporter Plasmids A->B C Incubate for 24 hours B->C D Treat cells with This compound (serial dilutions) C->D E Incubate for 24 hours D->E F Lyse cells and add Luciferase Substrates E->F G Measure Luminescence (Firefly & Renilla) F->G H Data Analysis: Normalize, Calculate Fold Activation, Determine EC50 G->H

FXR Reporter Gene Assay Workflow
Cell Viability Assay (WST-1 Assay)

This assay is crucial to ensure that the observed activity in the reporter gene assay is not due to cytotoxicity.

Principle: The WST-1 assay is a colorimetric assay for the quantification of cell proliferation and viability.[5] The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface. This bioreduction is dependent on the glycolytic production of NAD(P)H in viable cells. Therefore, the amount of formazan dye formed correlates directly to the number of metabolically active cells in the culture.

Materials:

  • HepG2 cells (or the same cell line used in the primary assay)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Doxorubicin (positive control for cytotoxicity)

  • DMSO (vehicle control)

  • 96-well clear cell culture plates

  • WST-1 reagent

  • Microplate reader (450 nm absorbance)

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and controls. Add them to the cells and incubate for 24-48 hours (matching the duration of the primary assay).

  • WST-1 Incubation: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C.

  • Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Express the results as a percentage of the vehicle control (100% viability).

    • Plot the cell viability against the compound concentration to identify any cytotoxic effects.

Data Presentation

The following table represents a hypothetical data summary for the in vitro evaluation of this compound as an FXR agonist.

CompoundFXR Activation (EC50, µM)Max Efficacy (% of GW4064)Cell Viability (CC50, µM) in HepG2
This compound15.285%> 100
GW4064 (Positive Control)0.05100%> 100

Table 1: Hypothetical In Vitro Activity of this compound. This table summarizes the potency (EC50), efficacy, and cytotoxicity (CC50) of the test compound in comparison to a known FXR agonist.

Conclusion

The provided protocols and conceptual framework offer a robust starting point for the in vitro characterization of this compound. Based on its structure, investigating its potential as an FXR agonist is a logical and promising direction. A systematic approach combining functional assays, such as the reporter gene assay, with cytotoxicity assessments is essential for a comprehensive understanding of its biological activity and therapeutic potential.

References

Application Notes and Protocols: (2R)-2,6,6-Trimethylheptanoic Acid as a Potential Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2,6,6-Trimethylheptanoic acid is a branched-chain fatty acid (BCFA) of interest in biomedical research. While direct evidence supporting its role as a clinical biomarker is currently limited, its structural similarity to other biologically active BCFAs, such as phytanic acid, suggests its potential involvement in metabolic pathways and cellular signaling. BCFAs are known to play roles in various physiological and pathological processes, making them an emerging area of interest for biomarker discovery.

These application notes provide a comprehensive overview of the methodologies required to investigate this compound as a potential biomarker. The protocols detailed below are based on established methods for the analysis of related short-chain and branched-chain fatty acids and can be adapted for the specific analysis of this compound in biological matrices.

Hypothetical Biological Role and Significance

Due to the methyl group at the alpha-carbon, the metabolism of this compound is likely to follow a pathway similar to that of phytanic acid, involving an initial alpha-oxidation step followed by beta-oxidation.[1][2] Disruptions in such metabolic pathways are associated with certain metabolic disorders.[1] Furthermore, some BCFAs have been shown to act as signaling molecules, for instance, by activating nuclear receptors like PPAR-alpha, which regulate lipid metabolism and inflammation.[3][4]

The investigation of this compound levels in various disease states, such as metabolic syndromes, neurological disorders, or cancer, could reveal its potential as a diagnostic or prognostic biomarker.

Data Presentation

As no specific quantitative data for this compound as a biomarker is currently available in the literature, the following table is a template that can be used to summarize findings from future studies.

Parameter Control Group (n=...) Disease Group (n=...) p-value Fold Change Reference
Plasma Concentration (µM) Mean ± SDMean ± SD[Future Study]
Urine Concentration (µmol/mol creatinine) Mean ± SDMean ± SD[Future Study]
Tissue Concentration (nmol/g) Mean ± SDMean ± SD[Future Study]

Experimental Protocols

The following are detailed protocols for the extraction and quantification of this compound from biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: GC-MS Analysis of this compound in Serum/Plasma

This protocol is adapted from established methods for the analysis of volatile and semi-volatile organic compounds in serum.

1. Materials:

  • Serum or Plasma Sample

  • Methanol (HPLC Grade)

  • Pyridine

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Internal Standard (e.g., deuterated analogue of the analyte or a structurally similar compound not present in the sample)

  • Hexane (HPLC Grade)

  • Anhydrous Sodium Sulfate

2. Sample Preparation:

  • Thaw serum/plasma samples on ice.

  • To 100 µL of serum/plasma in a glass tube, add the internal standard.

  • Add 1 mL of a 2:1 mixture of chloroform:methanol for liquid-liquid extraction.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Transfer the lower organic layer to a new glass tube.

  • Dry the organic extract under a gentle stream of nitrogen.

3. Derivatization:

  • To the dried extract, add 50 µL of pyridine and 50 µL of MSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool to room temperature.

4. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • GC Conditions (example):

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • MS Conditions (example):

    • Ion Source: Electron Ionization (EI) at 70 eV

    • MS Source Temperature: 230°C

    • MS Quad Temperature: 150°C

    • Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for targeted analysis.

Protocol 2: LC-MS/MS Analysis of this compound in Serum/Plasma

This protocol is based on methods for the quantification of short-chain fatty acids.

1. Materials:

  • Serum or Plasma Sample

  • Acetonitrile (ACN)

  • Formic Acid

  • Internal Standard (e.g., deuterated analogue)

  • Derivatization agent (e.g., 3-nitrophenylhydrazine hydrochloride - 3-NPH)

  • N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

2. Sample Preparation and Derivatization:

  • Thaw serum/plasma samples on ice.

  • To 50 µL of serum/plasma, add the internal standard.

  • Precipitate proteins by adding 200 µL of cold ACN.

  • Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • To the supernatant, add 50 µL of 200 mM 3-NPH in 50% ACN and 50 µL of 120 mM EDC in 50% ACN.

  • Incubate at 40°C for 30 minutes.

  • Quench the reaction by adding 10 µL of 0.1% formic acid.

3. LC-MS/MS Analysis:

  • Inject 5 µL of the derivatized sample into the LC-MS/MS system.

  • LC Conditions (example):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • MS/MS Conditions (example):

    • Ion Source: Electrospray Ionization (ESI), negative mode

    • Ion Spray Voltage: -4500 V

    • Temperature: 500°C

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the 3-NPH derivative of this compound and the internal standard need to be determined.

Visualizations

biomarker_workflow cluster_collection Sample Collection & Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis & Validation Patient_Cohort Patient Cohort Selection Sample_Collection Biological Sample Collection (Serum, Plasma, Urine) Patient_Cohort->Sample_Collection Sample_Processing Sample Processing & Storage Sample_Collection->Sample_Processing Extraction Extraction of Analytes Sample_Processing->Extraction Derivatization Chemical Derivatization Extraction->Derivatization Quantification GC-MS or LC-MS/MS Quantification Derivatization->Quantification Data_Processing Data Processing & Normalization Quantification->Data_Processing Statistical_Analysis Statistical Analysis (e.g., t-test, ROC curve) Data_Processing->Statistical_Analysis Biomarker_Validation Biomarker Validation in Independent Cohort Statistical_Analysis->Biomarker_Validation

Caption: Workflow for Biomarker Discovery and Validation.

hypothetical_metabolism cluster_peroxisome Peroxisome cluster_beta_oxidation Beta-Oxidation Cycles TMHA This compound TMHA_CoA (2R)-2,6,6-Trimethylheptanoyl-CoA TMHA->TMHA_CoA Acyl-CoA Synthetase Hydroxy_TMHA_CoA 2-Hydroxy-2,6,6-trimethylheptanoyl-CoA TMHA_CoA->Hydroxy_TMHA_CoA Phytanoyl-CoA Hydroxylase-like (Alpha-Oxidation) Pristanal_analogue 2,6,6-Trimethylhexanal Hydroxy_TMHA_CoA->Pristanal_analogue 2-Hydroxyacyl-CoA Lyase-like Formyl_CoA Formyl-CoA Hydroxy_TMHA_CoA->Formyl_CoA Pristanoic_acid_analogue 2,6,6-Trimethylhexanoic acid Pristanal_analogue->Pristanoic_acid_analogue Aldehyde Dehydrogenase Pristanoyl_CoA_analogue 2,6,6-Trimethylhexanoyl-CoA Pristanoic_acid_analogue->Pristanoyl_CoA_analogue Acyl-CoA Synthetase Propionyl_CoA Propionyl-CoA Pristanoyl_CoA_analogue->Propionyl_CoA Acetyl_CoA Acetyl-CoA Pristanoyl_CoA_analogue->Acetyl_CoA hypothetical_signaling cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PPARa PPARα PPRE PPRE PPARa->PPRE binds to RXR RXR RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression activates Lipid_Metabolism Regulation of Lipid Metabolism Gene_Expression->Lipid_Metabolism Inflammation Modulation of Inflammation Gene_Expression->Inflammation BCFA This compound BCFA->PPARa

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for asymmetric synthesis.

Frequently Asked Questions (FAQs)

1. What are the initial steps to take when an asymmetric reaction is not performing as expected?

When encountering issues with an asymmetric reaction, a systematic approach to troubleshooting is crucial. Begin by verifying the quality and purity of all starting materials, reagents, and solvents. Ensure that the catalyst is correctly prepared, handled, and stored according to recommended procedures. It is also essential to confirm that the reaction was set up under the specified conditions (temperature, atmosphere, concentration). Once these basic parameters have been checked, you can proceed to more specific troubleshooting strategies.

2. How does temperature affect the enantioselectivity and yield of an asymmetric reaction?

Temperature is a critical parameter that can significantly influence both the rate and selectivity of an asymmetric reaction. Generally, lower temperatures lead to higher enantioselectivity by accentuating the energy difference between the diastereomeric transition states. However, this often comes at the cost of a slower reaction rate. Conversely, increasing the temperature can improve the reaction rate and yield but may decrease enantioselectivity.[1][2] In some rare cases, a reversal of enantioselectivity has been observed with a change in temperature.[1] Therefore, a temperature screening study is often necessary to find the optimal balance between enantioselectivity and reaction rate.

3. What is the role of the solvent in an asymmetric reaction?

The solvent can have a profound impact on the outcome of an asymmetric reaction. It can influence the solubility of reactants and catalysts, the stability of intermediates, and the geometry of the transition state. The polarity, viscosity, and coordinating ability of the solvent can all affect enantioselectivity. In some instances, changing the solvent has been shown to not only improve enantioselectivity but even invert the stereochemical outcome of a reaction. Therefore, a solvent screening is a vital part of optimizing an asymmetric synthesis.

4. How do I choose the optimal catalyst loading?

Catalyst loading is a key factor that affects both the efficiency and cost-effectiveness of an asymmetric synthesis. A higher catalyst loading can lead to a faster reaction and higher conversion, but it also increases costs and can complicate product purification. Conversely, a lower catalyst loading is more economical but may result in a sluggish or incomplete reaction. The optimal catalyst loading is the minimum amount of catalyst required to achieve the desired conversion and enantioselectivity within a reasonable timeframe. This is typically determined through a catalyst loading screening experiment.

Troubleshooting Guides

Issue 1: Low Enantioselectivity

Low enantiomeric excess (ee) is a common problem in asymmetric synthesis. The following guide provides a systematic approach to diagnosing and resolving this issue.

Potential Causes and Solutions

Potential CauseTroubleshooting Steps
Suboptimal Temperature Perform a temperature screening study. Start at the reported temperature and screen in 5-10°C increments, both higher and lower. Analyze the enantiomeric excess at each temperature to identify the optimum.
Incorrect Solvent Conduct a solvent screening with a range of solvents of varying polarity and coordinating ability (e.g., toluene, THF, CH2Cl2, acetonitrile, etc.). Ensure solvents are anhydrous and of high purity.
Catalyst Deactivation The catalyst may be sensitive to air, moisture, or impurities. Ensure all reagents and solvents are pure and dry, and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Catalyst Loading Vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to determine its effect on enantioselectivity.
Incorrect Reagent Stoichiometry Verify the stoichiometry of all reactants and reagents. An excess of one reactant can sometimes lead to a background, non-selective reaction.
Issue 2: Poor Yield or Low Conversion

Low yield or incomplete conversion can be caused by a variety of factors. This guide will help you identify and address the root cause.

Potential Causes and Solutions

Potential CauseTroubleshooting Steps
Insufficient Reaction Time Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, GC, HPLC) to determine if the reaction has reached completion.
Low Reaction Temperature While lower temperatures often favor enantioselectivity, they can also decrease the reaction rate. If conversion is low, consider cautiously increasing the temperature.
Catalyst Deactivation As with low enantioselectivity, catalyst deactivation can lead to a stalled reaction. Check for potential sources of catalyst poisoning and ensure rigorous exclusion of air and moisture.[3][4][5]
Poor Reagent/Substrate Quality Verify the purity of all starting materials. Impurities can inhibit the catalyst or lead to side reactions.
Inadequate Mixing Ensure that the reaction mixture is being stirred efficiently, especially for heterogeneous reactions.
Suboptimal Concentration The concentration of reactants can influence the reaction rate. Perform a concentration screening to find the optimal conditions.
Issue 3: Catalyst Deactivation

Catalyst deactivation can manifest as low yield, low enantioselectivity, or a complete lack of reaction. Identifying the cause of deactivation is key to resolving the issue.

Potential Causes and Remediation

Deactivation MechanismPotential CausesDiagnostic ApproachRemediation Strategies
Poisoning Impurities in substrates, reagents, or solvents (e.g., water, oxygen, sulfur compounds).Analyze starting materials for impurities.Purify all reagents and solvents. Use of scavengers for specific poisons.
Thermal Degradation (Sintering) High reaction temperatures causing aggregation of metal particles.[4]Characterize the used catalyst (e.g., by TEM) to observe particle size.Optimize the reaction at a lower temperature. Choose a more thermally stable catalyst support.
Fouling Deposition of byproducts or polymers on the catalyst surface.[3]Spectroscopic analysis (e.g., IR, NMR) of the used catalyst to identify adsorbed species.Modify reaction conditions to minimize byproduct formation. Catalyst washing or regeneration if possible.[4]
Leaching Dissolution of the active metal or ligand from the support into the reaction medium.Analyze the reaction mixture for dissolved metal content (e.g., by ICP-MS).Use a more robust catalyst support or modify the ligand to improve its binding to the metal.

Experimental Protocols

Protocol 1: Temperature Screening
  • Setup: Prepare a series of identical reactions in parallel in a multi-well reaction block or in separate reaction vessels equipped with magnetic stirring and temperature control.

  • Temperature Range: Choose a range of temperatures to screen. A typical starting point is 20°C below and above the initially reported or expected optimal temperature, with 5-10°C increments. For example: 0°C, 10°C, 20°C (room temperature), 30°C, 40°C.

  • Procedure:

    • To each reaction vessel, add the substrate, solvent, and any achiral reagents under an inert atmosphere.

    • Allow the mixtures to equilibrate to the desired temperatures.

    • Initiate the reactions by adding the chiral catalyst.

    • Stir the reactions for a predetermined amount of time, ensuring the time is consistent for all reactions.

    • Quench the reactions simultaneously.

  • Analysis: Analyze the conversion (e.g., by GC or NMR) and enantiomeric excess (e.g., by chiral HPLC or GC) for each reaction.

  • Data Presentation: Tabulate the results to compare yield and enantioselectivity at each temperature.

Temperature (°C)Conversion (%)Enantiomeric Excess (% ee)
04595
107592
209588
309880
409975
Protocol 2: Solvent Screening
  • Setup: Prepare a series of identical reactions in parallel in separate vials or a multi-well plate.

  • Solvent Selection: Choose a diverse range of anhydrous solvents with varying properties (polarity, coordinating ability). Common choices include:

    • Non-polar: Toluene, Hexane

    • Ethereal: Tetrahydrofuran (THF), Diethyl ether, 1,4-Dioxane

    • Halogenated: Dichloromethane (DCM), Chloroform

    • Polar Aprotic: Acetonitrile (MeCN), Dimethylformamide (DMF)

  • Procedure:

    • To each reaction vessel, add the substrate and the chiral catalyst.

    • Add the respective solvent to each vessel under an inert atmosphere.

    • Add any other reagents to initiate the reaction.

    • Stir all reactions at a constant temperature for the same amount of time.

    • Quench the reactions.

  • Analysis: Determine the conversion and enantiomeric excess for each reaction.

  • Data Presentation: Summarize the data in a table for easy comparison.

SolventPolarity IndexConversion (%)Enantiomeric Excess (% ee)
Toluene2.49285
THF4.09890
DCM3.19588
MeCN5.88575
DMF6.47060

Visualizations

Troubleshooting_Workflow start Problem Identified: Low Yield or Low ee check_reagents Verify Purity of Reagents & Solvents start->check_reagents check_conditions Confirm Reaction Conditions (T, t, atm) check_reagents->check_conditions initial_analysis Initial Analysis: Yield and ee check_conditions->initial_analysis low_ee Low Enantioselectivity initial_analysis->low_ee ee < desired low_yield Low Yield / Conversion initial_analysis->low_yield Yield < desired optimize_temp Temperature Screening low_ee->optimize_temp optimize_time Time Course Study low_yield->optimize_time optimize_solvent Solvent Screening optimize_temp->optimize_solvent solution Optimized Conditions Achieved optimize_temp->solution optimize_catalyst Catalyst Loading Screening optimize_solvent->optimize_catalyst optimize_solvent->solution check_deactivation Investigate Catalyst Deactivation optimize_catalyst->check_deactivation optimize_catalyst->solution optimize_time->optimize_temp optimize_time->solution check_deactivation->solution

Caption: Troubleshooting workflow for low yield or enantioselectivity.

Catalyst_Deactivation_Troubleshooting start Suspected Catalyst Deactivation poisoning Poisoning? start->poisoning thermal Thermal Degradation? poisoning->thermal No purify_reagents Purify Reagents & Solvents poisoning->purify_reagents Yes fouling Fouling? thermal->fouling No lower_temp Lower Reaction Temperature thermal->lower_temp Yes leaching Leaching? fouling->leaching No modify_conditions Modify Conditions to Reduce Byproducts fouling->modify_conditions Yes change_support Use More Robust Support/Ligand leaching->change_support Yes end Catalyst Stability Improved leaching->end No purify_reagents->end lower_temp->end modify_conditions->end change_support->end

Caption: Decision tree for troubleshooting catalyst deactivation.

References

Improving peak resolution in the chiral separation of fatty acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve peak resolution in the chiral separation of fatty acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Resolution & Efficiency

Q1: My enantiomeric peaks are poorly resolved or have merged completely. What are the initial troubleshooting steps?

A1: When facing poor or no resolution, a systematic approach is crucial. Start by verifying the basics of your HPLC system and method.

  • System Suitability: Ensure your HPLC system is functioning correctly. Check for stable pressure, and detector performance, and run a standard compound to verify system performance.

  • Column History and Equilibration: The history of a chiral column can significantly impact its performance.[1] Ensure the column is thoroughly equilibrated with the mobile phase, especially if it was previously used with different solvents or additives.[2] A new column may also require conditioning for a few hours with the mobile phase.[3]

  • Mobile Phase Preparation: Remake your mobile phase, ensuring accurate solvent proportions and fresh, high-purity solvents.[2] Contaminants or slight variations in composition can drastically affect chiral separations.[4]

  • Sample Preparation: Re-evaluate your sample preparation. Ensure the derivatization process (if any) is complete and that the sample is dissolved in a solvent compatible with the mobile phase to avoid precipitation on the column.[3]

Q2: How can I optimize the mobile phase to improve peak resolution?

A2: Mobile phase composition is a critical factor in achieving chiral separation.[5]

  • Solvent Composition: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). Even small changes can have a significant impact on selectivity.[2]

  • Additives/Modifiers: For acidic or basic analytes, the addition of a small amount of an acidic (e.g., trifluoroacetic acid, acetic acid) or basic (e.g., diethylamine) modifier to the mobile phase can improve peak shape and resolution by suppressing ionization.[6][7]

  • Alternative Solvents: Consider screening different alcohol modifiers (e.g., ethanol, propanol, butanol) as they can offer different selectivities.

Q3: What is the effect of temperature on chiral separation, and how can I use it to my advantage?

A3: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[5]

  • Improving Resolution: While lower temperatures often lead to better resolution by enhancing the structural rigidity of the chiral stationary phase, this is not always the case.[8][9] In some instances, increasing the temperature can improve resolution.[10]

  • Temperature Screening: It is advisable to screen a range of temperatures (e.g., 10°C, 25°C, 40°C) to determine the optimal condition for your specific separation.

  • Reversal of Elution Order: Be aware that changing the temperature can sometimes lead to a reversal in the elution order of the enantiomers.[5][10]

Q4: Can adjusting the flow rate improve my peak resolution?

A4: Yes, flow rate directly impacts column efficiency and, consequently, resolution.

  • Van Deemter Equation: According to the Van Deemter theory, there is an optimal flow rate for maximum efficiency. For many chiral separations on standard 4.6 mm I.D. columns, this is often between 0.15 and 0.2 mL/min.

  • Improving Separation: If your peaks are partially resolved, decreasing the flow rate below the typical 1.0 mL/min can often enhance resolution, although it will increase the analysis time.

Column Health & Maintenance

Q5: My column performance has degraded over time. How can I restore it?

A5: Column degradation is a common issue. Here are some steps to restore performance:

  • Column Flushing: If you suspect strongly adsorbed contaminants, flushing the column with a strong solvent can help. For immobilized columns, solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) can be effective. For coated columns, use the strongest compatible solvent, often isopropanol.[3]

  • Regeneration: Follow the manufacturer's instructions for column regeneration. This may involve a specific sequence of solvent washes.

  • Guard Column: To prolong the life of your analytical column, always use a guard column and replace it regularly.

Q6: I am observing high backpressure. What are the likely causes and solutions?

A6: High backpressure is often due to a blockage in the system.

  • Frit Blockage: The inlet frit of the column is a common site for blockage by particulate matter from the sample or mobile phase.[3] Backflushing the column (if permitted by the manufacturer) can sometimes dislodge these particles.

  • Sample Precipitation: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause the sample to precipitate at the head of the column.[3] Ensure your sample solvent is compatible with the mobile phase.

  • Buffer Precipitation: If using buffers, ensure they are fully soluble in the mobile phase mixture to prevent precipitation within the HPLC system.[4]

Sample Preparation

Q7: Is derivatization of fatty acids necessary for chiral separation?

A7: While not always strictly necessary, derivatization is highly recommended for several reasons:

  • Improved Separation: Converting fatty acids to esters or amides can enhance the interactions with the chiral stationary phase, leading to better resolution.[11][12]

  • Enhanced Detection: Derivatization with a UV-active or fluorescent tag can significantly improve detection sensitivity, especially for trace analysis.[13]

  • Common Derivatizing Agents: Common derivatizing agents include those that form phenacyl esters for UV detection or fluorescent esters for higher sensitivity.[13] Diazomethane can also be used for preparing methyl esters.[14]

Quantitative Data Summary

Table 1: Influence of Flow Rate and Temperature on Chiral Separation of a Branched-Chain Fatty Acid Derivative.

Flow Rate (mL/min)Column Temperature (°C)Separation Factor (α)Resolution (Rs)
0.2101.151.80
0.2201.121.65
0.2301.101.50
0.4101.151.60

Data adapted from a study on branched-chain fatty acids, illustrating that lower temperatures and flow rates can improve separation and resolution.[8]

Table 2: Mobile Phase Composition and its Effect on the Resolution of Fatty Acid Enantiomers.

Mobile Phase Composition (Hexane:IPA, v/v)AdditiveResolution (Rs)
98:2None1.2
95:5None1.8
90:10None2.5
90:100.1% TFA2.8

This table summarizes the general trend that increasing the polar modifier concentration and adding an acidic modifier (for acidic analytes) can improve resolution.

Experimental Protocols

Protocol 1: General Method for Derivatization of Fatty Acids to Phenacyl Esters for HPLC Analysis

This protocol is a general guideline for the preparation of phenacyl esters of fatty acids to enhance UV detection.

Materials:

  • Fatty acid sample

  • Phenacyl bromide

  • Triethylamine

  • Acetonitrile (HPLC grade)

  • Heating block or water bath

  • Vials with screw caps

Procedure:

  • In a clean vial, dissolve approximately 1 mg of the fatty acid sample in 1 mL of acetonitrile.

  • Add a 1.5 molar excess of phenacyl bromide to the solution.

  • Add a 1.5 molar excess of triethylamine to the solution to act as a catalyst.

  • Cap the vial tightly and heat the mixture at 60-80°C for 1-2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • The solution can be directly injected into the HPLC system or diluted with the mobile phase if necessary.

Visualizations

G start Poor or No Peak Resolution check_system 1. Verify System Suitability (Pressure, Detector, Standard) start->check_system check_column 2. Check Column (History, Equilibration) check_system->check_column check_mp 3. Remake Mobile Phase (Fresh, High-Purity Solvents) check_column->check_mp check_sample 4. Review Sample Prep (Derivatization, Solvent) check_mp->check_sample optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) check_sample->optimize_mp If basics are confirmed optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow resolution_ok Resolution Improved optimize_flow->resolution_ok Successful consult_expert Consult Senior Scientist or Manufacturer optimize_flow->consult_expert Unsuccessful

Caption: Troubleshooting workflow for poor peak resolution.

G resolution Peak Resolution mobile_phase Mobile Phase - Composition - Additives - pH mobile_phase->resolution stationary_phase Stationary Phase - CSP Type - Column Age - Contamination stationary_phase->resolution temperature Temperature temperature->resolution flow_rate Flow Rate flow_rate->resolution sample Sample Properties - Analyte Structure - Derivatization sample->resolution

Caption: Factors influencing peak resolution in chiral separation.

References

Troubleshooting low yields in the synthesis of (2R)-2,6,6-Trimethylheptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of (2R)-2,6,6-Trimethylheptanoic acid, particularly focusing on addressing issues of low yield.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific experimental issues.

Section 1: Grignard Reaction & Carboxylation Issues

Question: My Grignard reagent formation is sluggish or fails entirely. What are the common causes and solutions?

Answer: Successful Grignard reagent formation is highly sensitive to reaction conditions. The most common cause of failure is the presence of water or other protic sources, which will quench the reagent.

  • Moisture: Ensure all glassware is oven-dried immediately before use and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). All solvents and starting materials must be rigorously dried. Traces of water can significantly impede the reaction.[1]

  • Magnesium Surface: The magnesium turnings must be fresh and have a reactive surface. If oxidized, the surface can be activated by crushing the turnings in a dry flask, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.

  • Initiation: The reaction can sometimes be slow to initiate. Gentle heating or the use of a sonicator can help start the reaction. Once initiated, it is often exothermic and may require cooling to maintain a steady reflux.

Question: I'm experiencing low yields after reacting my Grignard reagent with carbon dioxide (CO2). What are the likely side reactions?

Answer: Low yields during the carboxylation step can be attributed to several factors, including side reactions with the Grignard reagent and issues with the CO2 source.

  • Reaction with Unreacted Starting Material: The Grignard reagent can act as a strong base and deprotonate any acidic protons present or react with other electrophilic sites in the reaction mixture.[2]

  • Formation of Ketones and Tertiary Alcohols: The initially formed carboxylate can be attacked by a second equivalent of the Grignard reagent to form a ketone, which can then be attacked by a third equivalent to yield a tertiary alcohol after workup.[3][4] This is especially problematic if the Grignard reagent is added to a solution containing the carboxylate, rather than the other way around.

  • Wurtz Coupling: The Grignard reagent can couple with any remaining alkyl halide to form a dimer.

  • CO2 Delivery: Ensure the carbon dioxide used is dry. Solid CO2 (dry ice) is a convenient source, but it can contain condensed water on its surface. It's recommended to use freshly crushed, high-quality dry ice and add the Grignard solution to a slurry of the dry ice in an anhydrous solvent like THF or ether.[5] This ensures CO2 is in excess.

Troubleshooting Grignard Carboxylation

G start Low Yield in Grignard Carboxylation Step check_reagent Was Grignard Reagent Formation Successful? start->check_reagent check_conditions Were Reaction Conditions Strictly Anhydrous? check_reagent->check_conditions Yes solution_reagent Solution: Optimize Grignard formation. Activate Mg, ensure dry reagents. check_reagent->solution_reagent No check_addition How was CO2 introduced? check_conditions->check_addition Yes solution_conditions Solution: Oven-dry all glassware. Use anhydrous solvents. Maintain inert atm. check_conditions->solution_conditions No check_byproducts What byproducts are observed? (e.g., via GC-MS) check_addition->check_byproducts Correct Method solution_addition Solution: Add Grignard solution to a slurry of excess, freshly crushed dry ice in ether/THF. check_addition->solution_addition Incorrect Method solution_ketone Cause: Over-addition to carboxylate. Maintain low temp and ensure CO2 excess. check_byproducts->solution_ketone Ketone/ Alcohol solution_coupling Cause: Wurtz coupling. Ensure slow addition of alkyl halide during reagent formation. check_byproducts->solution_coupling Dimer

Caption: Troubleshooting logic for low yields in Grignard carboxylation.

Section 2: Oxidation of Primary Alcohol Precursor

Question: My oxidation of (2R)-2,6,6-Trimethylheptan-1-ol to the corresponding carboxylic acid is incomplete or gives byproducts. How can I improve this step?

Answer: Incomplete oxidation or the formation of byproducts is a common issue. The choice of oxidant and reaction conditions are critical for achieving high conversion and selectivity.

  • Incomplete Conversion: Stronger oxidizing conditions may be required. If using a milder oxidant (like TEMPO/BAIB), increasing the reaction time or temperature may improve conversion. For more robust oxidation, the Jones reagent can be effective, but conditions must be carefully controlled.[6]

  • Aldehyde Intermediate: The reaction may be stopping at the aldehyde stage. Two-step oxidation protocols, such as an initial oxidation to the aldehyde (e.g., using TEMPO) followed by a Pinnick oxidation (using NaClO2), can be highly effective and selective for converting the aldehyde to the carboxylic acid.[7]

  • Byproduct Formation: Over-oxidation or side reactions can occur with harsh oxidants like potassium permanganate or acidic chromium reagents. The use of a buffered system (e.g., NaH2PO4 in Pinnick oxidations) can prevent side reactions caused by acidic conditions.[7] When using Jones reagent, adding the alcohol solution to the reagent (reverse addition) at a controlled temperature (below 30°C) can effectively inhibit the formation of byproducts and increase the conversion rate from ~80% to over 90%.[6]

Oxidant SystemTypical ConditionsAdvantagesPotential Issues
Jones Reagent (CrO3/H2SO4) Acetone, 0°C to RTStrong, fast, and inexpensive.Not selective, harsh acidic conditions, chromium waste.[6]
TEMPO / BAIB CH2Cl2, RTMild, selective for primary alcohols.May stop at the aldehyde stage.[7]
Pinnick Oxidation (NaClO2) t-BuOH/H2O, with a scavengerHighly selective for aldehydes to acids.Requires a preceding step to form the aldehyde.[7]
Section 3: Stereochemistry and Chiral Purity

Question: My final product has a low enantiomeric excess (ee). How can I obtain the desired (2R) enantiomer with high purity?

Answer: Achieving high enantiomeric purity requires either a highly stereoselective synthesis or an efficient resolution of a racemic mixture.

  • Asymmetric Synthesis: If your route involves an asymmetric reaction (e.g., asymmetric hydrogenation or alkylation using a chiral auxiliary), the low ee may stem from the catalyst, reagent, or reaction conditions. Ensure the chiral catalyst or auxiliary is of high purity. Temperature can also play a critical role; running the reaction at a lower temperature often enhances stereoselectivity.[8]

  • Chiral Resolution: This is a common and effective method for separating enantiomers. The racemic 2,6,6-trimethylheptanoic acid can be reacted with a chiral amine (e.g., (R)-1-phenylethylamine) to form diastereomeric salts.[9] These salts have different solubilities and can be separated by fractional crystallization. The less soluble salt is isolated, and the acid is then liberated by treatment with a strong acid. The success of this method is often unpredictable and may require screening several resolving agents.[9][10]

Chiral Resolution Workflow via Diastereomeric Salts

G racemate Racemic (R/S)-Acid reagent Add Chiral Base (e.g., (R)-Amine) racemate->reagent salts Diastereomeric Salts (R,R) and (S,R) reagent->salts separation Fractional Crystallization (Separates based on solubility) salts->separation salt_R Insoluble (R,R) Salt (Crystallized) separation->salt_R salt_S Soluble (S,R) Salt (Remains in mother liquor) separation->salt_S acidify_R Acidify (e.g., HCl) salt_R->acidify_R acidify_S Acidify (e.g., HCl) salt_S->acidify_S product_R Pure (R)-Acid acidify_R->product_R product_S Pure (S)-Acid acidify_S->product_S

Caption: General workflow for chiral resolution of a racemic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound? There are two primary strategies:

  • Asymmetric Synthesis: This involves creating the chiral center stereoselectively. Methods include using chiral auxiliaries to direct alkylation or employing asymmetric hydrogenation of a suitable precursor.[8][11]

  • Racemic Synthesis followed by Chiral Resolution: A racemic version of the acid is synthesized, often via a Grignard reaction with CO2, and the enantiomers are then separated.[9][10] This separation is typically achieved by forming diastereomeric salts with a chiral amine or through enzymatic resolution.[9][12]

Q2: How can I purify the final carboxylic acid product effectively? Purification typically involves the following steps:

  • Aqueous Workup: After the reaction, the mixture is acidified, and the product is extracted into an organic solvent (e.g., ether or ethyl acetate).[13]

  • Base Wash: The organic extract can be washed with a basic solution (e.g., sodium bicarbonate) to convert the carboxylic acid to its salt, which moves to the aqueous layer. This separates it from neutral organic impurities. The aqueous layer is then re-acidified, and the pure acid is re-extracted into an organic solvent.[13]

  • Crystallization/Distillation: Depending on the physical properties of the acid, final purification can be achieved by crystallization from a suitable solvent system or by distillation. Low-temperature crystallization can be particularly effective for separating fatty acids.[14]

Q3: Are there any specific analytical techniques recommended for monitoring the reaction and assessing product purity? Yes, several techniques are essential:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify starting materials, intermediates, the final product, and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.[15]

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): To determine the enantiomeric excess (ee) of the final product. This can be done directly or after derivatizing the acid with a chiral alcohol.[16]

Key Experimental Protocols

Protocol 1: Representative Carboxylation of a Grignard Reagent

This is a general procedure adapted from standard organic synthesis protocols and should be tailored to the specific substrate.

  • Setup: Assemble an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings in the flask.

  • Reagent Formation: Add a solution of the appropriate alkyl bromide (e.g., 1-bromo-2,4,4-trimethylpentane) in anhydrous diethyl ether dropwise to the magnesium turnings. If the reaction does not start, add a crystal of iodine. Maintain a gentle reflux until the magnesium is consumed.

  • Carboxylation: In a separate flask, create a slurry of freshly crushed dry ice in anhydrous diethyl ether at -78°C.

  • Addition: Transfer the prepared Grignard solution via cannula into the dry ice slurry under vigorous stirring. The addition should be done slowly to control the exotherm.

  • Quenching: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding aqueous HCl (e.g., 1 M) until the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.[13]

Protocol 2: Representative Pinnick Oxidation of an Aldehyde

This protocol is for the oxidation of an aldehyde to a carboxylic acid, a common second step after initial alcohol oxidation.[7]

  • Setup: In a flask, dissolve the aldehyde in a mixture of tert-butanol and water.

  • Reagents: Add 2-methyl-2-butene (as a chlorine scavenger) to the solution. In a separate container, prepare a solution of sodium chlorite (NaClO2) and sodium dihydrogen phosphate (NaH2PO4) in water.

  • Reaction: Add the aqueous NaClO2/NaH2PO4 solution dropwise to the aldehyde solution at room temperature.

  • Monitoring: Stir the reaction vigorously. Monitor the disappearance of the aldehyde by TLC. The reaction is typically complete within a few hours.

  • Workup: Once complete, dilute the reaction with water and extract with an organic solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

References

Method refinement for the extraction of fatty acids from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the extraction of fatty acids from complex matrices. It is designed for researchers, scientists, and drug development professionals to help refine their methodologies and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial steps to prevent sample degradation before extraction?

A1: The handling and storage of samples before lipid extraction are among the most crucial steps.[1] Lipid degradation can happen rapidly through enzymatic hydrolysis or oxidation of double bonds.[1] To minimize degradation, lipids should ideally be extracted immediately after sample collection.[1] If immediate extraction is not possible, the next best option is to flash-freeze samples in liquid nitrogen and store them at -80°C.[1][2] For freeze-dried tissues, careful storage is still necessary to prevent lipid degradation.[1] When shipping, purified lipid extracts are susceptible to oxidation and should be kept under a nitrogen atmosphere.[1]

Q2: Which classic extraction method should I use as a baseline for a new or complex matrix?

A2: Methods based on chloroform and methanol, such as the Folch or Bligh and Dyer methods, are considered the gold standards for lipid recovery across a wide range of sample types.[1][3] When developing a new protocol, it is recommended to compare its efficiency against these established methods.[1] The Folch method uses a 2:1 (v/v) ratio of chloroform to methanol, followed by a wash with a salt solution to separate phases.[4] The Bligh and Dyer method uses a different ratio of chloroform:methanol:water (1:2:0.8, v/v/v) to form a single-phase system with the sample's water content, which is then broken into two phases by adding more chloroform and water.[3]

Q3: Can I use the same extraction protocol for both blood serum and plasma?

A3: Yes, the same extraction protocols can generally be used for both serum and plasma.[5] Some researchers have reported applying the Folch method to both serum and plasma and obtaining the same results for fatty acid composition.[5] Since the primary difference is the absence of clotting factors in serum, a protocol that works for plasma is expected to work well for serum, which has a slightly lower protein content.[5]

Q4: Why is derivatization necessary for GC analysis of fatty acids?

A4: Derivatization is essential for several reasons. Free fatty acids are highly polar compounds that tend to form hydrogen bonds, which can cause adsorption issues on the GC column, leading to poor peak shape (tailing).[6][7][8] Converting them to a less polar form, typically fatty acid methyl esters (FAMEs), reduces their polarity and increases their volatility, making them more suitable for GC analysis.[6][7][9] This process allows the column to separate the fatty acids based on boiling point and degree of unsaturation.[7]

Q5: What are "matrix effects" in the context of fatty acid analysis?

A5: The matrix refers to all the components in a sample other than the analyte of interest. Matrix effects occur when these co-extracted components interfere with the detection of the target analytes, causing either signal suppression or enhancement. For example, in GC-MS analysis, excess matrix components can deactivate active sites in the GC liner and column, which may unexpectedly increase the analyte's response compared to a clean standard, a phenomenon known as matrix-induced signal enhancement. It is crucial to assess these effects when developing a new method or analyzing new sample types.

Troubleshooting Guide

Issue 1: Low Recovery or Yield of Fatty Acids
Possible Cause Suggested Solution
Incomplete Cell Disruption For oleaginous yeasts or other robust cells, a simple solvent extraction may be insufficient. Employ mechanical disruption methods (e.g., bead beating, sonication) or enzymatic digestion prior to solvent extraction to improve lipid release.[3]
Incorrect Solvent Polarity The choice of solvent is critical and depends on the polarity of the target lipids.[6] Neutral lipids are more soluble in nonpolar solvents (like hexane), while polar lipids (like phospholipids) require more polar solvents (like alcohols).[4][6] For total fatty acid extraction, a mixture of polar and nonpolar solvents, such as chloroform/methanol, is desirable.[4]
Poor Phase Separation An emulsion or an intermediate layer can form during liquid-liquid extraction, trapping lipids. This intermediate layer may contain significant amounts of medium- to long-chain carboxylic salts.[10][11] To resolve this, try centrifugation at a higher speed or for a longer duration.[12] Adding a salt solution (e.g., NaCl or KCl) can also help break the emulsion and improve phase separation.[4]
Incomplete Saponification Saponification (alkaline hydrolysis) is used to release fatty acids from glycerolipids. If this step is incomplete, the yield will be low. Optimize reaction conditions such as the concentration of the base (NaOH or KOH), reaction time, and temperature.[13][14]
Losses During Extraction Steps Ensure quantitative transfer between steps. When performing multiple extractions on the same sample, pool all organic layers. To confirm complete extraction, perform successive extractions on the residue until no more lipids are recovered.[1]
Issue 2: Poor Chromatographic Results (Peak Tailing, No Peaks)
Possible Cause Suggested Solution
Incomplete Derivatization If fatty acids are not fully converted to FAMEs, the remaining free acids will interact with the column, causing peak tailing.[8] Ensure the derivatization reagent (e.g., BF3-methanol) is not expired and has been stored correctly to prevent moisture contamination.[7] Optimize reaction time and temperature to ensure the reaction goes to completion.[7]
GC System Contamination Contamination in the injector port, liner, or the front of the column can cause peak distortion or loss of signal.[15] Clean the injector and replace the liner and septum.[15] If necessary, trim the first few centimeters of the column.
No Peaks Detected This could be a derivatization failure or an instrument problem.[16] First, verify the GC-MS is functioning correctly by injecting a standard compound that does not require derivatization.[16] If the instrument is working, prepare a fresh derivatization of a fatty acid standard to check the reagent and procedure.[16]
Acidic Residue on Column If using an acid-catalyzed derivatization method, any residual acid injected onto the column can cause damage and poor chromatography.[16] Ensure proper neutralization and washing steps are performed after derivatization and before injection.
Issue 3: Inaccurate Quantification
Possible Cause Suggested Solution
Lack of Appropriate Internal Standard For accurate quantification, an internal standard should be added at the very beginning of the extraction process to account for losses during sample preparation.[17] Use an isotope-labeled standard corresponding to the analyte or a fatty acid not naturally present in the sample (e.g., heptadecanoic acid, C17:0).[17]
Matrix Effects As mentioned in the FAQ, co-extracted matrix components can suppress or enhance the analyte signal. To assess this, compare the response of a standard in pure solvent versus a standard spiked into a blank matrix extract. If effects are significant, matrix-matched calibration curves or the standard addition method may be necessary.
Non-linear Detector Response The response of detectors like Flame Ionization Detection (FID) or mass spectrometers may not be linear across a wide concentration range for all fatty acids.[18][19] It is essential to generate a calibration curve for each fatty acid to be quantified, using a range of concentrations that brackets the expected sample concentrations.[19]

Data Summary Tables

Table 1: Comparison of Common Lipid Extraction Methods

MethodSolvent SystemKey FeaturesTypical Application
Folch Chloroform:Methanol (2:1, v/v)Forms a biphasic system after washing with a salt solution; the lower organic layer contains lipids.[3][4]Gold standard for total lipid recovery from a wide variety of tissues and biological fluids.[1][18]
Bligh & Dyer Chloroform:Methanol:Water (1:2:0.8, v/v/v)Initially forms a single phase with the sample, then becomes biphasic with the addition of more solvent and water.[3]Efficient for wet samples like microalgae; higher medium polarity improves phase separation.[3][4]
Matyash (MTBE) Methyl-tert-butyl ether (MTBE):MethanolThe lipid-containing organic layer is the upper phase, which is easier and safer to collect than the lower chloroform layer.[20]A less toxic alternative to chloroform-based methods, suitable for lipidomics workflows.[20]
Solid-Phase Extraction (SPE) Varies (e.g., ACN for protein precipitation)A faster, more reproducible alternative to liquid-liquid extraction (LLE) that can be automated.[20]High-throughput lipid extraction from plasma for lipidomics.[20]

Table 2: Optimized Conditions for Saponification and Derivatization

ProcessParameterRecommended ConditionsNotes
Saponification NaOH Concentration45%Optimized for processing soapstock to achieve high fatty acid yield.[13][14]
Duration85 minutesUnder these conditions, a fatty acid yield of 91.8% was reported from soapstock.[13][14]
Temperature90 °CFor subsequent decomposition with sulfuric acid after saponification.[13][14]
Derivatization (BF3-Methanol) Reagent12-14% Boron trifluoride in methanolA common and effective reagent for preparing FAMEs.[7][8][21]
Temperature60-100 °CHeating is required to drive the reaction to completion.[7][8][21]
Duration5-60 minutesTime should be optimized; analyze aliquots at different times to find when the peak area no longer increases.[7][8]

Experimental Protocols

Protocol 1: Modified Folch Method for Total Lipid Extraction from Plasma
  • To 1 mL of plasma in a glass tube, add an appropriate amount of internal standard (e.g., deuterated fatty acids).[17]

  • Add 4 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 30 seconds to form a single-phase mixture and precipitate proteins.

  • Add 1 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex again for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers completely.

  • Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Resuspend the dried lipids in a suitable solvent for storage or further analysis.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol

Note: This procedure should be performed in a fume hood.

  • Start with the dried lipid extract (from Protocol 1, up to 10 mg).

  • Add 2 mL of 14% boron trifluoride (BF3) in methanol to the tube.[21]

  • Seal the tube tightly with a Teflon-lined cap.

  • Heat the tube at 100°C in a heating block or boiling water bath for 30 minutes.[21]

  • Cool the tube to room temperature.

  • Add 1 mL of water and 2 mL of hexane to the tube.

  • Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.

  • Allow the layers to separate (centrifugation can be used if necessary).

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis. To ensure complete transfer, this extraction step can be repeated.[8]

Visualizations

G General Workflow for Fatty Acid Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Complex Matrix (Tissue, Plasma, etc.) Homogenization Homogenization & Addition of Internal Standard Sample->Homogenization Extraction Lipid Extraction (e.g., Folch Method) Homogenization->Extraction Saponification Saponification (Optional) (to release bound FAs) Extraction->Saponification Esterification Esterification to FAMEs (e.g., BF3-Methanol) Saponification->Esterification Cleanup FAMEs Cleanup/Purification Esterification->Cleanup GCMS GC-MS/FID Analysis Cleanup->GCMS Data Data Processing & Quantification GCMS->Data Result Fatty Acid Profile Data->Result

Caption: A diagram illustrating the typical experimental workflow for fatty acid analysis.

G Troubleshooting Low Fatty Acid Yield Start Low FA Yield? CheckExtraction 1. Verify Extraction Efficiency Start->CheckExtraction CheckPhase 2. Check Phase Separation CheckExtraction->CheckPhase Extraction seems complete ReExtract Perform sequential extractions on residue. Consider alternative solvent systems. CheckExtraction->ReExtract Is extraction incomplete? CheckSapon 3. Review Saponification Step CheckPhase->CheckSapon Phases are clean Emulsion Centrifuge at higher speed. Add salt solution to break emulsion. Analyze intermediate layer. CheckPhase->Emulsion Is there an emulsion or intermediate layer? CheckDeriv 4. Assess Derivatization CheckSapon->CheckDeriv Saponification not applicable or complete SaponIncomplete Optimize base concentration, reaction time, and temperature. CheckSapon->SaponIncomplete Is saponification required and potentially incomplete? DerivFailed Use fresh, dry reagents. Optimize reaction time and temperature for FAME conversion. CheckDeriv->DerivFailed Are there issues with reagents or conditions?

Caption: A decision tree for troubleshooting common causes of low fatty acid yield.

G Concept of Matrix Effects in LC/GC-MS cluster_ideal Ideal Condition (Standard in Solvent) cluster_matrix Real Condition (Analyte in Matrix) cluster_outcomes Potential Outcomes Analyte1 Analyte IonSource1 Ion Source Analyte1->IonSource1 Enters Detector1 Detector IonSource1->Detector1 Generates Signal (X) Analyte2 Analyte IonSource2 Ion Source Analyte2->IonSource2 Enter Together Matrix Co-eluting Matrix Components Matrix->IonSource2 Enter Together Detector2 Detector IonSource2->Detector2 Altered Signal Suppression Signal Suppression (Signal < X) Matrix interferes with ionization Detector2->Suppression Enhancement Signal Enhancement (Signal > X) Matrix cleans source or reduces analyte degradation Detector2->Enhancement

Caption: Diagram showing how matrix components can cause signal suppression or enhancement.

References

Overcoming challenges in the purification of chiral compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of chiral compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of chiral molecules.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Question: Why am I seeing peak splitting or distorted peak shapes in my chiral HPLC or SFC chromatogram?

Answer:

Peak splitting or distortion in chiral chromatography can arise from several factors. Here's a systematic approach to troubleshoot this issue:

  • Column Health:

    • Contamination: The column inlet frit may be partially blocked, or the stationary phase may be contaminated.[1][2] Try reversing the column flow to dislodge particulates from the frit. If that fails, a thorough column wash with a strong solvent (if compatible with the stationary phase) is recommended.[1] For immobilized polysaccharide-based columns, flushing with solvents like DMF or THF can be effective.[1][3]

    • Column Void: A void at the head of the column can cause the sample to travel through different paths, leading to split peaks.[1][2] This is often indicated by a loss of efficiency and tailing peaks.[1] Unfortunately, a column with a significant void usually needs to be replaced.

    • Uneven Packing: Inconsistent packing of the stationary phase can create channels, leading to peak splitting.[4] This is an issue with the column itself and requires a replacement.

  • Method Parameters:

    • Injection Solvent: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.[1][5] Ensure your sample is dissolved in the mobile phase or a weaker solvent.

    • Sample Overload: Injecting too high a concentration of your sample can lead to peak fronting or splitting.[4] Try diluting your sample and reinjecting.

    • Mobile Phase Incompatibility: If your sample is not fully soluble in the mobile phase, it can precipitate on the column, causing peak splitting.[5] Ensure complete solubility before injection.

    • Temperature Fluctuations: Temperature can significantly impact chiral separations.[6] Ensure the column and mobile phase temperatures are stable and controlled.

  • System Issues:

    • Dead Volume: Excessive dead volume in the system, for example, from poorly fitted connections, can contribute to peak broadening and splitting.[4]

    • Injector Problems: A malfunctioning autosampler or injection valve can lead to improper sample introduction and distorted peaks.[5]

Question: My chiral separation is showing poor resolution or no separation at all. What should I do?

Answer:

Achieving good resolution in chiral separations often requires careful method development and optimization.[7] Here are steps to improve your separation:

  • Column Screening: There is no universal chiral stationary phase (CSP).[8][9] The first step is often to screen a variety of CSPs with different selectivities (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptides).[10][11]

  • Mobile Phase Optimization:

    • Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). Small changes in the modifier percentage can have a significant impact on resolution.[12]

    • Reversed Phase: Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol). The pH of the buffer can also be a critical parameter for ionizable compounds.

    • Additives: For acidic or basic compounds, adding a small amount of an acidic (e.g., acetic acid, formic acid) or basic (e.g., diethylamine, triethylamine) additive to the mobile phase can dramatically improve peak shape and resolution.[12]

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process.[6] Experiment with different column temperatures (e.g., from 10°C to 40°C) as this can sometimes significantly improve selectivity.

  • Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.[6]

  • Supercritical Fluid Chromatography (SFC): SFC often provides better resolution and shorter run times compared to HPLC for chiral separations.[11][13] If available, consider screening your compound on an SFC system.

Question: I am experiencing a loss of selectivity on my chiral column after repeated use. How can I restore its performance?

Answer:

Loss of selectivity can occur due to the accumulation of strongly adsorbed compounds from samples or mobile phase additives on the stationary phase.[3][14] This is sometimes referred to as an "additive memory effect".[14]

  • Column Washing: The first step is to wash the column with a strong, compatible solvent to remove contaminants. For immobilized polysaccharide columns, a regeneration procedure using solvents like dichloromethane (DCM), dimethylformamide (DMF), or ethyl acetate (EtOAc) can be very effective.[3] Caution: These strong solvents will irreversibly damage coated chiral columns.[3] Always refer to the column manufacturer's instructions for appropriate washing and regeneration procedures.

  • Dedicated Columns: To avoid issues with additive memory effects, it is good practice to dedicate columns to specific mobile phase types (e.g., one column for acidic additives, another for basic additives).[14]

  • Guard Columns: Using a guard column can help protect your analytical column from strongly retained impurities and extend its lifetime.[13]

Frequently Asked Questions (FAQs)

Q1: What are the main techniques for purifying chiral compounds?

A1: The primary methods for chiral purification include:

  • Chiral High-Performance Liquid Chromatography (HPLC): A widely used technique that employs a chiral stationary phase to separate enantiomers.[15][16]

  • Supercritical Fluid Chromatography (SFC): Often preferred for its speed, higher efficiency, and reduced solvent consumption compared to HPLC.[13][17]

  • Classical Resolution via Diastereomeric Salt Formation: A chemical method where a racemic mixture is reacted with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different physical properties.[9][18][19]

  • Enzymatic Resolution: Utilizes enzymes that selectively react with one enantiomer, allowing for its separation.[20]

Q2: How do I choose the right chiral column?

A2: Predicting the best chiral stationary phase (CSP) for a given compound is difficult.[8][9] The most effective approach is to perform a column screening study using a set of columns with diverse selectivities. Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are a good starting point as they have a broad range of applicability.

Q3: What is enantiomeric excess (ee) and how is it determined?

A3: Enantiomeric excess (ee) is a measure of the purity of a chiral sample, representing the percentage of one enantiomer in excess of the other.[21] It is calculated as:

ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|[21]

The most common method for determining ee is through chiral chromatography (HPLC or GC), where the peak areas of the two enantiomers are used to calculate their relative percentages.[6][21]

Q4: When should I consider classical resolution over chiral chromatography?

A4: Classical resolution is often more cost-effective and scalable for large-scale purifications (multi-gram to kilogram scale) compared to preparative chiral chromatography.[12] However, it requires the target molecule to have a functional group (like an acid or a base) that can form a salt and is dependent on the successful crystallization of the diastereomers.[12] Chiral chromatography is generally faster for small-scale separations and method development.[12]

Data Presentation

Table 1: Comparison of Chiral HPLC and SFC for Enantiomeric Separation

ParameterChiral HPLCChiral SFCSource(s)
Resolution Good to ExcellentOften Superior to HPLC[15][22]
Analysis Time LongerShorter[13][23]
Solvent Consumption HighSignificantly Lower[23]
Column Equilibration SlowerFaster[15]
Sensitivity (LC-MS) RobustCan be more sensitive[5]

Table 2: Typical Recovery Rates in Preparative Chiral Chromatography

TechniqueCompound TypeRecovery Rate (%)Source(s)
Preparative HPLCSmall Molecules77.0 - 96.5[24]
Preparative SFCβ-cypermethrin isomers94.5 - 97.7[25]
Counter-Current Chromatography2-phenylbutyric acid91 - 93[25]
Counter-Current Chromatography2-(4-hydroxyphenyl)propionic acid80 - 90[25]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development
  • Column Selection:

    • Begin by screening a set of 3-5 chiral columns with different stationary phases (e.g., cellulose-based, amylose-based, Pirkle-type).

  • Mobile Phase Screening:

    • Normal Phase:

      • Screen with a primary solvent like hexane or heptane and a polar modifier like isopropanol or ethanol.

      • Start with a generic gradient (e.g., 5% to 40% modifier over 10-15 minutes).

      • If separation is observed, optimize isocratically around the elution percentage.

    • Reversed Phase:

      • Screen with a buffered aqueous phase and an organic modifier like acetonitrile or methanol.

      • Use a generic gradient (e.g., 10% to 90% organic over 10-15 minutes).

      • Optimize the isocratic conditions or gradient slope for best resolution.

    • Polar Organic Mode:

      • Use polar organic solvents like methanol or ethanol, often with small amounts of acidic or basic additives.

  • Optimization:

    • Once initial separation is achieved, fine-tune the mobile phase composition, flow rate, and column temperature to maximize resolution.

Protocol 2: Enantiomeric Excess (ee) Determination by Chiral HPLC
  • Develop a Chiral Separation Method: Follow Protocol 1 to achieve baseline separation of the two enantiomers.

  • Prepare a Racemic Standard: Prepare a solution of the racemic mixture at a known concentration.

  • Inject the Racemic Standard: Inject the racemic standard to confirm the retention times of the two enantiomers. The peak areas should be approximately equal.

  • Inject the Sample: Inject the sample for which the ee is to be determined.

  • Calculate Peak Areas: Integrate the peaks for both enantiomers to determine their respective areas.

  • Calculate Enantiomeric Excess: Use the following formula: ee (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100 (where Area1 is the area of the major enantiomer and Area2 is the area of the minor enantiomer).

Protocol 3: Classical Resolution of a Racemic Amine
  • Select a Resolving Agent: Choose an enantiomerically pure chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid) as the resolving agent.

  • Salt Formation:

    • Dissolve the racemic amine in a suitable solvent.

    • Add a stoichiometric amount (or a slight excess) of the chiral resolving agent.

    • Stir the mixture to allow the diastereomeric salts to form.

  • Crystallization:

    • Induce crystallization by cooling the solution, adding an anti-solvent, or allowing slow evaporation.

    • One diastereomer should crystallize preferentially due to its lower solubility.

  • Isolation:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

  • Liberation of the Free Amine:

    • Dissolve the diastereomeric salt crystals in water.

    • Add a base (e.g., NaOH, K2CO3) to deprotonate the amine.

    • Extract the free amine into an organic solvent.

    • Wash, dry, and concentrate the organic layer to obtain the enantiomerically enriched amine.

  • Determine Enantiomeric Excess: Analyze the final product using Protocol 2 to determine its ee.

Visualizations

experimental_workflow_chiral_hplc cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_analysis Analysis & Collection start Start with Racemic Mixture dissolve Dissolve in Mobile Phase start->dissolve inject Inject on HPLC dissolve->inject screen_cols Screen Multiple Chiral Columns screen_mp Screen Different Mobile Phases screen_cols->screen_mp optimize Optimize Mobile Phase, Temperature, Flow Rate screen_mp->optimize optimize->inject inject->screen_cols detect UV/MS Detection inject->detect collect Fraction Collection detect->collect end Purified Enantiomers collect->end

Caption: Workflow for Chiral HPLC Method Development and Purification.

troubleshooting_peak_splitting cluster_column Column Issues cluster_method Method Parameters cluster_system System Issues problem Peak Splitting Observed check_frit Check Inlet Frit (Reverse Flow/Clean) problem->check_frit check_solvent Injection Solvent Strength problem->check_solvent check_dead_vol Minimize Dead Volume problem->check_dead_vol check_void Inspect for Column Void check_frit->check_void check_packing Evaluate Column Packing check_void->check_packing solution Resolved Peak Shape check_packing->solution check_conc Sample Concentration check_solvent->check_conc check_solubility Sample Solubility in MP check_conc->check_solubility check_solubility->solution check_injector Inspect Injection System check_dead_vol->check_injector check_injector->solution

Caption: Troubleshooting Logic for Peak Splitting in Chiral Chromatography.

References

Technical Support Center: Optimization of Mobile Phase in HPLC for Better Separation of Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) mobile phases for the effective separation of isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of isomers and provides systematic solutions.

Issue: Poor or No Resolution of Isomeric Peaks

Possible Causes and Solutions:

  • Inappropriate Mobile Phase Composition: The solvent strength and selectivity may not be optimal for separating structurally similar isomers.

    • Solution: Systematically vary the mobile phase composition. For reversed-phase HPLC, adjust the ratio of the aqueous component to the organic modifier (e.g., acetonitrile, methanol). For normal-phase HPLC, modify the ratio of non-polar and polar organic solvents.[1][2]

  • Incorrect pH of the Mobile Phase: For ionizable compounds, the mobile phase pH can significantly impact retention and selectivity.[3]

    • Solution: Adjust the mobile phase pH to be at least 1-2 pH units away from the pKa of the analytes to ensure they are in a single ionic form (either fully ionized or fully unionized).[2][3]

  • Lack of Appropriate Additives: Mobile phase additives can enhance selectivity for challenging separations.[4][5][6][7]

    • Solution: For acidic isomers, add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape and resolution.[4][6] For basic isomers, a basic modifier such as diethylamine (DEA) or triethylamine (TEA) can be beneficial.[4][6][8] Ionic liquids can also be explored as novel additives.[7][9]

  • Suboptimal Column Chemistry: The stationary phase may not provide the necessary selectivity for the specific isomers.

    • Solution: Screen different column chemistries. Phenyl and PFP (pentafluorophenyl) columns are often effective for positional isomers of aromatic compounds.[10] For chiral separations, specialized chiral stationary phases (CSPs) are required.[5][11]

  • Temperature Effects: Column temperature can influence selectivity.

    • Solution: Evaluate the separation at different column temperatures. Sometimes, a change in temperature can alter the interaction kinetics between the analytes and the stationary phase, leading to improved resolution.[5][12]

Issue: Peak Tailing

Possible Causes and Solutions:

  • Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based columns can interact with basic analytes, causing peak tailing.

    • Solution: Add a basic modifier (e.g., TEA) to the mobile phase to mask the silanol groups.[13] Using a column with end-capping or a different stationary phase can also mitigate this issue.

  • Inappropriate Mobile Phase pH: If the pH is close to the pKa of an analyte, it can exist in multiple ionic forms, leading to broad or tailing peaks.

    • Solution: Adjust the mobile phase pH to ensure the analyte is in a single, stable ionic state.[3]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.[12][14]

Issue: Irreproducible Retention Times

Possible Causes and Solutions:

  • Poorly Equilibrated Column: The column may not have reached equilibrium with the mobile phase before injection.

    • Solution: Increase the column equilibration time between runs, ensuring at least 10-20 column volumes of the new mobile phase pass through the column.[12][15]

  • Mobile Phase Instability: The mobile phase composition may change over time due to evaporation of volatile components or degradation.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[12] For aqueous mobile phases, consider adding a small percentage of organic solvent (e.g., 5%) to inhibit microbial growth.[13]

  • Fluctuations in Temperature: Variations in ambient or column temperature can affect retention times.

    • Solution: Use a thermostatted column compartment to maintain a constant temperature.[12]

Frequently Asked Questions (FAQs)

Q1: How do I choose the initial mobile phase for separating positional isomers?

A1: For positional isomers, especially of aromatic compounds, a good starting point is a reversed-phase method. Begin with a C18 or a Phenyl column.[10][16] A simple mobile phase of water (or buffer) and an organic solvent like acetonitrile or methanol is a common starting point.[1][2] A gradient elution from a low to a high concentration of the organic solvent is often used in method development to determine the approximate elution conditions.[2][17]

Q2: What is the role of organic modifiers in the mobile phase for isomer separation?

A2: Organic modifiers (e.g., acetonitrile, methanol, isopropanol) control the elution strength of the mobile phase in reversed-phase HPLC.[1] Different organic modifiers can also offer different selectivities due to their unique chemical properties. For instance, methanol is a protic solvent and can engage in hydrogen bonding, while acetonitrile has a strong dipole moment.[3] Switching between these solvents can sometimes significantly improve the separation of closely related isomers.

Q3: When should I use a mobile phase additive for chiral separations?

A3: Mobile phase additives are often crucial in chiral separations to improve peak shape and resolution.[4][6] For acidic analytes, adding a small amount of an acid (e.g., 0.1% TFA or formic acid) can suppress ionization and reduce peak tailing.[6] For basic analytes, a basic additive (e.g., 0.1% DEA) can achieve a similar effect by minimizing interactions with the stationary phase.[4][6][8] The choice and concentration of the additive can sometimes even alter the elution order of enantiomers.[5]

Q4: Can changing the mobile phase flow rate improve the separation of isomers?

A4: While the primary parameters for improving resolution are mobile phase composition and stationary phase chemistry, flow rate can have a secondary effect. A lower flow rate generally leads to higher efficiency (more theoretical plates) and can improve the resolution of closely eluting peaks. However, this comes at the cost of longer analysis times. It is a parameter to fine-tune after a suitable mobile phase and stationary phase have been identified.

Q5: What are the different types of isomers I might encounter, and how does that influence my mobile phase strategy?

A5:

  • Positional Isomers: Differ in the position of a functional group. Phenyl or PFP columns often provide good selectivity. Mobile phase optimization will focus on solvent ratios and potentially pH for ionizable isomers.[10][18]

  • Geometric (Cis/Trans) Isomers: Differ in the spatial arrangement around a double bond. Columns with shape selectivity, like C18 or specialized phases, can be effective. Mobile phase optimization is similar to that for positional isomers.[10]

  • Enantiomers: Non-superimposable mirror images. These require a chiral environment for separation, which is achieved by using a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[8][10] Mobile phase optimization for CSPs often involves screening different organic modifiers and additives.[5][8]

  • Diastereomers: Stereoisomers that are not mirror images. Unlike enantiomers, diastereomers have different physical properties and can often be separated on standard achiral columns (like C18) with careful mobile phase optimization.[10]

Data Presentation

Table 1: Common Organic Modifiers and Additives for Isomer Separation

Modifier/AdditiveTypeTypical ConcentrationPurposeIsomer Type
AcetonitrileOrganic Solvent10-90%Adjusts elution strengthAll
MethanolOrganic Solvent10-90%Adjusts elution strength, offers different selectivity from ACNAll
IsopropanolOrganic Solvent5-20%Used in normal phase and chiral separationsChiral
Formic Acid (FA)Acidic Additive0.05-0.1%Improves peak shape for acidic compounds, pH controlPositional, Chiral
Trifluoroacetic Acid (TFA)Acidic Additive0.05-0.1%Improves peak shape for acidic compounds, ion-pairingPositional, Chiral
Diethylamine (DEA)Basic Additive0.1%Improves peak shape for basic compoundsPositional, Chiral
Triethylamine (TEA)Basic Additive0.1%Improves peak shape for basic compounds, masks silanolsPositional, Chiral

Table 2: Starting Conditions for Mobile Phase Screening for Different Isomer Types

Isomer TypeRecommended Column(s)Initial Mobile Phase AInitial Mobile Phase BGradient Profile
Positional (Aromatic) C18, Phenyl, PFP0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile5-95% B in 20 min
Chiral (Normal Phase) Chiral Stationary Phase (e.g., polysaccharide-based)n-HexaneIsopropanol (with 0.1% DEA for basic or 0.1% FA for acidic analytes)Isocratic (e.g., 90:10 A:B), screen different ratios
Chiral (Reversed Phase) Chiral Stationary PhaseWater with Buffer (e.g., Ammonium Bicarbonate)Acetonitrile or Methanol (with additives as needed)Isocratic or shallow gradient

Experimental Protocols

Protocol 1: Systematic Screening of Mobile Phase Composition for Positional Isomer Separation

  • Column Selection: Choose a suitable column, such as a C18 or Phenyl column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

  • Initial Gradient Run:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Gradient: 5% B to 95% B over 20 minutes. Hold at 95% B for 5 minutes. Return to 5% B and equilibrate for 5 minutes.

  • Evaluation: Analyze the chromatogram for peak elution times and initial separation.

  • Optimization:

    • If peaks elute too early, make the initial gradient conditions weaker (e.g., start at a lower %B).

    • If peaks elute too late, make the initial gradient conditions stronger (e.g., start at a higher %B).

    • If resolution is poor, flatten the gradient around the elution time of the isomers (e.g., change from 40-60% B over 2 minutes to 40-60% B over 10 minutes).

  • Solvent Selectivity Check: Replace acetonitrile with methanol as Mobile Phase B and repeat the screening process to see if it improves selectivity.

Protocol 2: Chiral Separation Screening in Normal Phase

  • Column Selection: Use a polysaccharide-based chiral stationary phase (e.g., cellulose or amylose-based).

  • Mobile Phase Preparation:

    • Mobile Phase A: n-Hexane.

    • Mobile Phase B: Isopropanol.

    • For basic analytes, prepare a stock of Mobile Phase B containing 0.1% DEA.

    • For acidic analytes, prepare a stock of Mobile Phase B containing 0.1% TFA.

  • Isocratic Screening:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Test several isocratic compositions: 95:5 (A:B), 90:10, 80:20.

    • Equilibrate the column with at least 15-20 column volumes of the mobile phase for each new composition.

  • Evaluation: Assess the retention factor (k) and resolution (Rs). The ideal retention factor is between 2 and 10.[3]

  • Optimization:

    • If retention is too high, increase the percentage of isopropanol.

    • If retention is too low, decrease the percentage of isopropanol.

    • If resolution is promising but not baseline, make smaller adjustments to the mobile phase ratio.

    • If peak shape is poor, use the appropriate acidic or basic additive.

Visualizations

Troubleshooting_Workflow start Start: Poor Isomer Separation check_mp Is Mobile Phase Composition Optimized? start->check_mp adjust_mp Adjust Solvent Ratio (e.g., % ACN/MeOH) check_mp->adjust_mp No check_ph Are Analytes Ionizable? check_mp->check_ph Yes adjust_mp->check_mp Re-evaluate adjust_ph Adjust pH (± 2 units from pKa) check_ph->adjust_ph Yes check_additives Are Additives Needed? check_ph->check_additives No adjust_ph->check_ph Re-evaluate add_modifier Add Acidic/Basic Modifier (e.g., 0.1% FA/DEA) check_additives->add_modifier Yes check_column Is Column Chemistry Appropriate? check_additives->check_column No add_modifier->check_additives Re-evaluate change_column Screen Different Columns (e.g., Phenyl, Chiral) check_column->change_column No optimize_temp Optimize Column Temperature check_column->optimize_temp Yes change_column->start Re-screen end_success Separation Achieved optimize_temp->end_success

Caption: Troubleshooting workflow for poor isomer separation.

Mobile_Phase_Selection_Logic start Identify Isomer Type enantiomers Enantiomers start->enantiomers diastereomers Diastereomers / Positional / Geometric start->diastereomers chiral_column Select Chiral Stationary Phase (CSP) enantiomers->chiral_column achiral_column Select Achiral Column (C18, Phenyl, etc.) diastereomers->achiral_column chiral_mode Choose Mode (Normal, Reversed, Polar Organic) chiral_column->chiral_mode reversed_phase Screen Aqueous/Organic Solvents (Water/ACN) achiral_column->reversed_phase normal_phase Screen Non-polar/Polar Solvents (Hexane/IPA) chiral_mode->normal_phase Normal chiral_mode->reversed_phase Reversed additives Consider Additives (Acidic/Basic) normal_phase->additives reversed_phase->additives

Caption: Logic for initial column and mobile phase selection.

References

Addressing matrix effects in LC-MS/MS analysis of biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS/MS analysis of biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in LC-MS/MS analysis?

A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][3] The "matrix" itself refers to all the components within a biological sample apart from the analyte of interest, such as proteins, lipids, salts, and metabolites.[4]

Q2: What are the primary causes of matrix effects in biological samples?

A2: Matrix effects are primarily caused by endogenous and exogenous components present in biological samples that co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's ion source.[2][3] Key causes include:

  • Competition for Ionization: Co-eluting matrix components can compete with the analyte for the available charge in the ion source, leading to ion suppression.

  • Changes in Droplet Properties: In electrospray ionization (ESI), less volatile compounds in the matrix can alter the surface tension and viscosity of the droplets, which affects the efficiency of solvent evaporation and ion formation.[5][6]

  • Ion Pairing: Matrix components can form neutral adducts with the analyte ions in the gas phase, preventing their detection.[5]

  • Space-Charge Effects: An accumulation of charged matrix components near the entrance of the mass analyzer can create an electrostatic field that repels analyte ions.[6]

  • Common culprits in biological matrices include phospholipids, salts, proteins, and detergents.[3][7]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: There are several methods to assess the presence and extent of matrix effects. The two most common qualitative and quantitative approaches are:

  • Post-Column Infusion: This is a qualitative method where a constant flow of the analyte solution is infused into the mobile phase after the analytical column and before the MS detector. A blank sample extract is then injected. Any fluctuation (dip or peak) in the constant analyte signal indicates the retention times at which ion suppression or enhancement occurs due to eluting matrix components.[1][8][9][10]

  • Post-Extraction Addition: This is a quantitative method used to calculate the matrix factor (MF). The response of an analyte spiked into a blank matrix extract (post-extraction) is compared to the response of the analyte in a neat solution (solvent).[1][3][5][8] An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.[8]

Troubleshooting Guide

Issue: Poor reproducibility and accuracy in my quantitative results.

This is a common symptom of uncharacterized or poorly compensated matrix effects. The following troubleshooting workflow can help identify and mitigate the issue.

Troubleshooting_Workflow start Start: Inconsistent Quantitative Results assess_me Step 1: Assess Matrix Effect (Post-Extraction Addition) start->assess_me is_me_significant Is Matrix Effect Significant? (e.g., >15% variation) assess_me->is_me_significant optimize_sample_prep Step 2a: Optimize Sample Preparation is_me_significant->optimize_sample_prep Yes end_success End: Method Optimized is_me_significant->end_success No optimize_chromatography Step 2b: Optimize Chromatography optimize_sample_prep->optimize_chromatography use_is Step 2c: Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chromatography->use_is reassess_me Step 3: Re-assess Matrix Effect use_is->reassess_me is_me_mitigated Is Matrix Effect Mitigated? reassess_me->is_me_mitigated is_me_mitigated->end_success Yes end_fail End: Further Method Development Required is_me_mitigated->end_fail No

Caption: A logical workflow for troubleshooting inconsistent LC-MS/MS results caused by matrix effects.

Q4: My results show significant ion suppression. What are my options to minimize it?

A4: When significant matrix effects are identified, a systematic approach combining sample preparation, chromatography, and calibration strategies is recommended.

Strategy 1: Improve Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[11]

  • Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts and may not sufficiently remove phospholipids, a major source of matrix effects.[12]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent. The choice of solvent and pH adjustment are critical for good recovery.[11]

  • Solid-Phase Extraction (SPE): A highly selective method that can provide the cleanest extracts by using a solid sorbent to retain the analyte while matrix components are washed away. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective at removing a broad range of interferences.[12]

Quantitative Comparison of Sample Preparation Techniques

The following table summarizes the typical effectiveness of different sample preparation methods in reducing matrix effects for a hypothetical analyte in human plasma.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Cleanliness
Protein Precipitation (PPT)90 - 10530 - 60Low
Liquid-Liquid Extraction (LLE)70 - 9510 - 30Medium
Solid-Phase Extraction (SPE)85 - 100< 15High
Mixed-Mode SPE90 - 100< 5Very High
  • Data is illustrative and will vary depending on the analyte and specific protocol.

Strategy 2: Optimize Chromatographic Conditions

The goal is to chromatographically separate the analyte from co-eluting matrix components.

  • Modify Gradient Elution: A longer, shallower gradient can improve the resolution between the analyte and interferences.[12]

  • Change Column Chemistry: Switching to a different stationary phase (e.g., C18 to a phenyl-hexyl or a biphenyl column) can alter the elution profile of both the analyte and matrix components.

  • Employ UHPLC: The higher peak capacities of Ultra-High-Performance Liquid Chromatography (UHPLC) systems can significantly improve separation from matrix interferences.[12]

Strategy 3: Use an Appropriate Internal Standard

An internal standard (IS) is crucial for correcting signal variability.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effect.[13][14] The ratio of the analyte to the SIL-IS response should remain constant, providing accurate quantification even in the presence of ion suppression or enhancement.[14] However, it's important to be aware of potential deuterium isotope effects that can cause slight retention time shifts and differential matrix effects between the analyte and the SIL-IS.[13][15]

  • Structural Analogue IS: If a SIL-IS is unavailable, a structural analogue can be used. However, it may not co-elute perfectly and may experience different matrix effects, leading to less reliable correction.

Matrix_Effect_Mechanism cluster_LC LC Eluent cluster_ESI ESI Source cluster_MS Mass Spectrometer Analyte Analyte Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Detector Detector Matrix->Detector Ion Suppression (Competition) Droplet->Detector Analyte Ions

Caption: Co-eluting matrix components interfere with analyte ionization in the ESI source.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Addition

This protocol details the steps to calculate the Matrix Factor (MF).

Objective: To quantify the degree of ion suppression or enhancement for an analyte in a specific biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least 6 different sources.

  • Analyte stock solution of known concentration.

  • Neat solution (typical mobile phase or reconstitution solvent).

  • All necessary reagents and equipment for the sample preparation procedure.

Methodology:

  • Prepare Sample Sets:

    • Set A (Analyte in Neat Solution): Spike the analyte from the stock solution into the neat solution to achieve a final concentration (e.g., medium QC level).

    • Set B (Analyte in Post-Extracted Matrix):

      • Process blank matrix samples (without the analyte) through the entire sample preparation procedure (e.g., PPT, LLE, or SPE).

      • After the final evaporation step (if any), spike the resulting extract with the analyte to the same final concentration as in Set A.

  • LC-MS/MS Analysis:

    • Inject and analyze at least three replicates of Set A and the extracts from the 6 sources of Set B.

  • Calculation:

    • Calculate the mean peak area for the analyte in the neat solution (Peak Area A).

    • Calculate the mean peak area for the analyte in each of the post-extracted matrix samples (Peak Area B).

    • The Matrix Factor (MF) is calculated for each source as: MF = (Mean Peak Area B) / (Mean Peak Area A)

    • The overall matrix effect is often reported as the coefficient of variation (CV%) of the calculated MFs.

Interpretation of Results:

  • MF = 1: No significant matrix effect.

  • MF < 1: Ion suppression.

  • MF > 1: Ion enhancement.

  • Regulatory guidance often considers a CV% of ≤15% for the matrix factor across different lots of matrix to be acceptable.

ME_Assessment_Workflow cluster_SetA Set A: Neat Solution cluster_SetB Set B: Post-Extraction Spike start Start neat_sol Neat Solvent start->neat_sol blank_matrix Blank Matrix start->blank_matrix spike_neat Spike Analyte neat_sol->spike_neat analyze LC-MS/MS Analysis spike_neat->analyze extract Perform Sample Extraction blank_matrix->extract spike_extract Spike Analyte into Extracted Matrix extract->spike_extract spike_extract->analyze calculate Calculate Matrix Factor: MF = Area(Set B) / Area(Set A) analyze->calculate

Caption: Experimental workflow for the post-extraction addition method to assess matrix effects.

References

Technical Support Center: Strategies to Prevent Racemization During Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for preventing racemization in chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the loss of stereochemical integrity during their experiments.

Troubleshooting Guide

This guide addresses common problems encountered during chemical synthesis that can lead to racemization.

Q1: I am observing significant racemization during my peptide coupling reaction using a carbodiimide like DCC or EDC. What are the likely causes and how can I fix this?

A1: Racemization during carbodiimide-mediated couplings is a frequent issue, primarily caused by the formation of a highly reactive O-acylisourea intermediate which can cyclize to an oxazolone. The α-proton of the oxazolone is acidic and can be easily abstracted by a base, leading to loss of stereochemistry.[1][2]

Troubleshooting Steps:

  • Add an Additive: The most effective way to suppress racemization is to add a benzotriazole-based additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1][3][4] These additives react with the O-acylisourea to form an active ester that is more stable and less prone to racemization. HOAt is generally more effective than HOBt at preventing racemization.[5][6] OxymaPure® is a non-explosive alternative to HOBt and HOAt that also provides high coupling efficiency with low racemization.[1][7]

  • Control the Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of both oxazolone formation and enolization.[1]

  • Choose the Right Base: If a base is required, use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), which can promote racemization.[1][6]

  • Solvent Selection: The choice of solvent can influence the rate of racemization. Less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often preferred over polar aprotic solvents like dimethylformamide (DMF), which can promote racemization.[6][8]

Q2: My reaction involves a sterically hindered amino acid, and I'm seeing incomplete coupling and/or racemization. What should I do?

A2: Steric hindrance can slow down the desired coupling reaction, giving more time for racemization to occur.

Troubleshooting Steps:

  • Use a More Potent Coupling Reagent: Switch to a uronium/aminium or phosphonium-based coupling reagent like HATU, HBTU, or PyBOP. These reagents are generally more reactive than carbodiimides and can facilitate coupling of hindered amino acids more efficiently, reducing the reaction time and thus the opportunity for racemization.[4][9]

  • Optimize Reaction Time: While longer reaction times may seem necessary for hindered couplings, they also increase the risk of racemization. Monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal time for completion without excessive side reactions.

  • Increase Temperature with Caution: In some cases, a moderate increase in temperature can overcome the activation energy for coupling. However, this must be done cautiously as higher temperatures can also accelerate racemization.[3] This approach should be combined with a highly efficient coupling reagent and careful monitoring.

Q3: I am performing an alkylation on a chiral substrate and the product has a low enantiomeric excess (ee). How can I improve the stereoselectivity?

A3: Low enantiomeric excess in alkylation reactions often points to a lack of effective stereochemical control.

Troubleshooting Steps:

  • Employ a Chiral Auxiliary: Attach a chiral auxiliary to your substrate to direct the approach of the electrophile. Evans' oxazolidinone auxiliaries are a well-established class of chiral auxiliaries that provide excellent stereocontrol in alkylation reactions.[10][11][12][13] The bulky substituent on the auxiliary blocks one face of the enolate, leading to highly diastereoselective alkylation.

  • Control Enolate Geometry: The geometry of the enolate (E or Z) can significantly impact the stereochemical outcome. The choice of base and reaction conditions can influence the enolate geometry. For example, using sodium bis(trimethylsilyl)amide (NaHMDS) often favors the Z-enolate with oxazolidinone auxiliaries.[10][11]

  • Chelation Control: The use of Lewis acidic metal ions (e.g., from LiHMDS or Bu₂BOTf) can lead to the formation of a rigid chelated intermediate, which can enhance the facial selectivity of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is racemization?

A1: Racemization is the process in which an optically active substance, containing a single enantiomer, is converted into a mixture of equal amounts of both enantiomers (a racemate), resulting in a loss of optical activity.[13][14]

Q2: Which amino acids are most prone to racemization during peptide synthesis?

A2: Histidine (His) and Cysteine (Cys) are particularly susceptible to racemization.[3] Phenylalanine (Phe) and other aromatic amino acids can also be prone to racemization under certain conditions.

Q3: How can I detect and quantify racemization?

A3: The most common method for determining the enantiomeric excess (and thus the extent of racemization) is through chiral chromatography, typically High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[8] Nuclear Magnetic Resonance (NMR) using chiral shift reagents can also be used. A simple method to check for epimerization during peptide synthesis is to synthesize the corresponding diastereomeric peptide and compare the analytical data (e.g., HPLC or LC-MS) of the individual peptides and a 1:1 mixture.[15]

Q4: What is the role of a chiral auxiliary?

A4: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[16] It introduces a chiral element that directs the formation of a new stereocenter with a high degree of selectivity. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.[16]

Data on Racemization Prevention

The following tables summarize quantitative data on the effectiveness of different strategies to minimize racemization.

Table 1: Effect of Coupling Additives and Solvents on Racemization in Peptide Segment Coupling

Coupling ReagentAdditiveSolventRacemization (%)Reference
DICHOBtDMF9.9[6]
DICHOBtTHF5.2[6]
DICHOBtACN6.1[6]
DICHOAtDMF3.7[6]
DICHOAtTHF2.5[6]
DICHOAtACN3.1[6]
DICOxymaPure®DMF0.9[6]
DICOxymaPure®THF0.5[6]
DICOxymaPure®ACN0.6[6]

Table 2: Influence of Base on Racemization in Peptide Coupling

Coupling ReagentBaseRacemization (%)Reference
HBTUDIPEAHigh[1]
HBTUNMMModerate[1]
HBTUCollidineLow[1]
DCC/HOBtNMMMinimal[1]

Note: "High," "Moderate," and "Low" are qualitative descriptors based on the source material. Specific percentages can vary significantly with the substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling using HATU to Minimize Racemization

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

  • Coupling: Add DIPEA (6 equivalents) to the activation mixture and immediately add the solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5x) and DCM (3x).

Protocol 2: Asymmetric Alkylation of an N-Acyl Oxazolidinone (Evans Auxiliary)

This protocol is adapted from the literature for the diastereoselective alkylation of an N-propionyl oxazolidinone.[10][11]

  • Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1 equivalent) in dry THF, add triethylamine (1.5 equivalents) and a catalytic amount of DMAP. Cool the mixture to 0 °C and add propionyl chloride (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction to isolate the N-propionyl oxazolidinone.

  • Enolate Formation: Dissolve the N-propionyl oxazolidinone (1 equivalent) in dry THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add NaHMDS (1.1 equivalents) dropwise and stir the mixture for 30 minutes at -78 °C to form the sodium enolate.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction at this temperature for 2-4 hours, or until the starting material is consumed (monitored by TLC).

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved by methods such as hydrolysis with LiOH/H₂O₂ to yield the chiral carboxylic acid.[10][11]

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent (e.g., the mobile phase).

  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for the class of compound being analyzed. Common CSPs include those based on cyclodextrins, proteins, or polysaccharide derivatives.

  • Mobile Phase Optimization: Develop a mobile phase that provides good separation of the enantiomers. This often involves a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) for normal-phase chromatography, or an aqueous buffer with an organic modifier for reversed-phase chromatography.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Maintain a constant temperature, as temperature can affect separation.

    • Detection: UV detection is most common. The wavelength should be chosen to maximize the signal for the analyte.

  • Injection and Analysis: Inject a small volume (e.g., 5-20 µL) of the sample onto the column.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Visualizations

Racemization_Mechanism cluster_activation Carbodiimide Activation cluster_racemization Racemization Pathway cluster_suppression Suppression Pathway cluster_coupling Peptide Bond Formation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide DCC/EDC Oxazolone Oxazolone O_Acylisourea->Oxazolone Cyclization Active_Ester Active Ester (Less Prone to Racemization) O_Acylisourea->Active_Ester + HOBt/HOAt Enolate Achiral Enolate Oxazolone->Enolate + Base - H⁺ Racemic_Oxazolone Racemized Oxazolone Enolate->Racemic_Oxazolone + H⁺ Racemic_Peptide Racemized Peptide Product Racemic_Oxazolone->Racemic_Peptide + Amine HOBt HOBt/HOAt Peptide Peptide Product Active_Ester->Peptide + Amine Amine R'-NH₂

Caption: Mechanism of racemization during carbodiimide-mediated coupling and its suppression.

Experimental_Workflow Start Start: Chiral Starting Material Reaction Perform Chemical Transformation Start->Reaction Crude_Product Obtain Crude Product Reaction->Crude_Product Analysis Analyze for Racemization (Chiral HPLC) Crude_Product->Analysis Acceptable_ee Enantiomeric Excess Acceptable? Analysis->Acceptable_ee Purification Purification Acceptable_ee->Purification Yes Troubleshoot Troubleshoot Reaction Conditions Acceptable_ee->Troubleshoot No Final_Product Final Enantiopure Product Purification->Final_Product Troubleshoot->Reaction

Caption: General workflow for assessing and mitigating racemization in a chemical synthesis.

Decision_Tree Start Need to Create a New Stereocenter? Chiral_Pool Use Chiral Pool Synthesis Start->Chiral_Pool No, start with a chiral building block Asymmetric_Method Select Asymmetric Method Start->Asymmetric_Method Yes Substrate_Control Does the Substrate Have Existing Stereocenters? Asymmetric_Method->Substrate_Control No existing stereocenters Diastereoselective Use a Diastereoselective Reaction Asymmetric_Method->Diastereoselective Yes, existing stereocenters Catalytic Is a Catalytic Method Feasible? Asymmetric_Catalysis Use Asymmetric Catalysis Catalytic->Asymmetric_Catalysis Yes Chiral_Auxiliary Use a Chiral Auxiliary Catalytic->Chiral_Auxiliary No Substrate_Control->Catalytic

Caption: Decision tree for selecting a strategy for stereoselective synthesis.

References

Validation & Comparative

A Researcher's Guide to the Validation of Analytical Methods for Fatty Acid Isomer Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Comparing the Titans: GC vs. HPLC for Isomer Analysis

The two most established techniques for fatty acid analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2] Often, these separation techniques are coupled with Mass Spectrometry (MS) for enhanced identification and quantification.[3][4]

Gas Chromatography (GC) is a cornerstone of fatty acid analysis, renowned for its high resolution, speed, and sensitivity, especially when analyzing volatile compounds.[1][5] For fatty acids, which are not inherently volatile, a crucial derivatization step is required to convert them into fatty acid methyl esters (FAMEs).[6][7] This process makes them suitable for GC analysis. GC, particularly with long, highly polar capillary columns, offers excellent separation of complex mixtures of isomers, including cis and trans configurations.[3][8] The most common detector is the Flame Ionization Detector (FID), which is robust and offers a wide dynamic range.[9] Coupling GC with Mass Spectrometry (GC-MS) provides definitive structural information and enhanced sensitivity.[4][10]

High-Performance Liquid Chromatography (HPLC) provides a powerful alternative, especially for thermally unstable or non-volatile compounds, eliminating the need for derivatization in some applications.[1][11] Reversed-phase HPLC is a common mode for separating fatty acids based on chain length and degree of unsaturation.[12] While standard C18 columns can struggle to separate geometric (cis/trans) isomers due to similar hydrophobicity, specialized columns, such as those employing silver-ion chromatography, can achieve excellent resolution of these isomers.[13] HPLC coupled with MS (LC-MS) is extremely sensitive and provides valuable structural information.

Performance Validation: A Quantitative Comparison

Method validation ensures that an analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, selectivity, and sensitivity (Limits of Detection and Quantification). The following tables summarize reported performance data for GC and HPLC-based methods in fatty acid isomer analysis.

Table 1: Gas Chromatography (GC) Validation Parameters

Validation ParameterFatty Acid Isomer(s)Reported Value(s)Reference(s)
Linearity (R²) Various> 0.99[5]
EPA & DHA> 0.99
Oleic & Elaidic Acid> 0.99
Linoleic & Stearic Acid> 0.990
Accuracy (Recovery %) Various Meat By-products80% - 115%[5]
EPA & DHA> 95%
Linoleic & Stearic Acid98.5% - 103.8%
Precision (RSD %) EPA & DHA≤ 2%
Oleic & Elaidic AcidRepeatability: 0.78% - 2.47%
Reproducibility: 1.14% - 3.65%
LOD FA 16:1, 18:1 (9Z), 18:1 (11Z)4.2 - 5.6 nM (MS detection)
LOQ Alpha-linolenic Acid6.833 µg/mL
Linoleic Acid8.063 µg/mL

Table 2: High-Performance Liquid Chromatography (HPLC) Validation Parameters

Validation ParameterFatty Acid Isomer(s)Reported Value(s)Reference(s)
Linearity (R²) Elaidic Acid> 0.999
Various FAMEs> 0.99
Accuracy (Recovery %) Elaidic Acid94.5% - 98.7%
Potato Crisps FAs≥ 82.31%
Precision (RSD %) Elaidic Acid< 1%
Potato Crisps FAs≤ 5.88%
Various FAMEs< 3%
LOD Elaidic Acid1 mg/L
LOQ Elaidic Acid3 mg/L

Experimental Protocols: Detailed Methodologies

The following sections provide standardized protocols for the analysis of fatty acid isomers using GC and HPLC.

Gas Chromatography (GC-FID/MS) Protocol

This protocol outlines a typical workflow for the analysis of total fatty acids from a biological sample, such as plasma or tissue.

  • Lipid Extraction:

    • Homogenize the sample in a chloroform/methanol mixture (e.g., 2:1, v/v) based on the Folch method.

    • Add an internal standard (e.g., a fatty acid not naturally present in the sample, like C17:0 or a deuterated standard) prior to extraction for accurate quantification.[4]

    • Vortex vigorously and centrifuge to separate the layers.

    • Collect the lower organic layer containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Resuspend the dried lipid extract in a reagent such as boron trifluoride (BF₃) in methanol or 0.5 M NaOH in methanol.

    • Heat the mixture (e.g., at 100°C for 5-30 minutes) to facilitate the transesterification of fatty acids to FAMEs.

    • Cool the sample and add a nonpolar solvent like iso-octane or hexane to extract the FAMEs.

    • Add a saline solution to wash the organic layer and remove residual catalyst.

    • Collect the upper organic layer containing the FAMEs for analysis.

  • GC Analysis:

    • Injection: Inject 1 µL of the FAMEs solution into the GC.

    • Column: Use a highly polar capillary column (e.g., BPX-70, CP-Sil 88) of sufficient length (e.g., 60-100 m) for optimal isomer separation.[3]

    • Carrier Gas: Use hydrogen or helium at a constant flow rate.

    • Oven Program: Implement a temperature gradient program, for example, starting at 100°C, ramping up to 260°C to elute all FAMEs.

    • Detection: Use a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and sensitive quantification.[4][9]

  • Data Analysis:

    • Identify fatty acid isomers by comparing their retention times to those of known standards.

    • Quantify each isomer by relating its peak area to the peak area of the internal standard and using a calibration curve.

High-Performance Liquid Chromatography (HPLC-UV/MS) Protocol

This protocol is suitable for analyzing fatty acid isomers, particularly when avoiding high temperatures is desirable.

  • Lipid Extraction:

    • Follow the same lipid extraction procedure as described for the GC protocol, including the addition of an internal standard.

  • Sample Preparation (with or without derivatization):

    • Direct Analysis: For some applications, the extracted fatty acids can be directly dissolved in the mobile phase for injection.

    • Derivatization (Optional): For enhanced UV or fluorescence detection, fatty acids can be derivatized. For example, conversion to phenacyl esters allows for sensitive detection at higher wavelengths.[12]

  • HPLC Analysis:

    • Injection: Inject the prepared sample onto the HPLC system.

    • Column: Use a reversed-phase C18 column for general separation. For enhanced separation of cis/trans isomers, a silver-ion (Ag+) column is recommended.

    • Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% acetic acid).

    • Flow Rate: Maintain a constant flow rate, typically around 1.0 mL/min.

    • Detection: Use a UV detector (e.g., at 205 nm for underivatized fatty acids) or a Mass Spectrometer (MS) with an electrospray ionization (ESI) source for high sensitivity and specificity.

  • Data Analysis:

    • Identify isomers based on retention times compared to standards.

    • Quantify using the internal standard method and calibration curves generated from standards.

Visualizing the Method and the Mechanism

Diagrams are crucial for understanding complex workflows and biological pathways.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (e.g., Folch Method) + Internal Standard Sample->Extraction Derivatization Derivatization (e.g., FAMEs for GC) Extraction->Derivatization Chromatography Separation (GC or HPLC) Derivatization->Chromatography Detection Detection (FID, UV, or MS) Chromatography->Detection Identification Peak Identification (Retention Time) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Validation Method Validation Quantification->Validation G PL Membrane Phospholipids PLA2 PLA2 PL->PLA2 O6 Omega-6 FAs (e.g., Arachidonic Acid) PLA2->O6 O3 Omega-3 FAs (e.g., EPA, DHA) PLA2->O3 COX COX Enzymes O6->COX LOX LOX Enzymes O6->LOX O3->COX O3->LOX ProInflam Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) COX->ProInflam AntiInflam Anti-inflammatory Eicosanoids (Resolvins, Protectins) COX->AntiInflam LOX->ProInflam LOX->AntiInflam

References

Comparative Analysis of (2R)- and (2S)-Ibuprofen: A Study of Enantioselective Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a chiral molecule belonging to the 2-arylpropionic acid class.[1] It is most commonly administered as a racemic mixture, containing equal parts of its two enantiomers: (2R)-(-)-Ibuprofen and (2S)-(+)-Ibuprofen.[2][3][4] While these molecules are mirror images, they exhibit significant differences in their biological activities and metabolic fates. The primary anti-inflammatory and analgesic effects of ibuprofen are attributed almost exclusively to the (S)-enantiomer, which acts as a potent inhibitor of cyclooxygenase (COX) enzymes.[1][5][6] This guide provides a comparative analysis of the two enantiomers, supported by quantitative data, experimental protocols, and pathway visualizations.

Data Presentation: Comparative Inhibitory Activity

The principal mechanism of action for ibuprofen is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins—mediators of pain and inflammation.[2] The inhibitory potency of each enantiomer against these isoforms differs substantially, as demonstrated by their half-maximal inhibitory concentration (IC50) values. The (S)-enantiomer is a potent inhibitor of both COX isoforms, whereas the (R)-enantiomer is significantly less active, particularly against COX-2.[7][8]

EnantiomerTarget EnzymeIC50 (μM)Relative Potency
(2S)-(+)-Ibuprofen COX-1~4.5High
COX-2~22.5Moderate
(2R)-(-)-Ibuprofen COX-1~330Low
COX-2>1000 (Almost inactive)Very Low / Inactive

Note: IC50 values are approximate and can vary based on specific assay conditions. The data reflects the general consensus on the enantiomers' relative potencies, where the (S)-isomer is significantly more potent than the (R)-isomer.[7][8]

Metabolic Pathway: Unidirectional Chiral Inversion

A critical aspect of ibuprofen's pharmacology is the in vivo metabolic conversion of the less active (R)-enantiomer into the highly active (S)-enantiomer.[1][2][9] This process, known as chiral inversion, is unidirectional; (R)-Ibuprofen is converted to (S)-Ibuprofen, but the reverse reaction does not occur.[1][10] This inversion effectively makes (R)-Ibuprofen a prodrug for (S)-Ibuprofen, contributing to the overall therapeutic effect of the racemic mixture. The pathway involves a two-step enzymatic process.

R_Ibu (R)-Ibuprofen (Less Active) R_CoA (R)-Ibuprofen-CoA Thioester R_Ibu->R_CoA Acyl-CoA Synthetase (+ ATP, + CoA) S_CoA (S)-Ibuprofen-CoA Thioester R_CoA->S_CoA α-methylacyl-CoA Racemase S_Ibu (S)-Ibuprofen (Active) S_CoA->S_Ibu Hydrolase

Caption: Metabolic pathway of the unidirectional chiral inversion of (R)-Ibuprofen to (S)-Ibuprofen.

Experimental Protocols

This experiment is designed to determine the IC50 values of (2R)- and (2S)-Ibuprofen against isolated COX-1 and COX-2 enzymes.

1. Materials and Reagents:

  • Purified recombinant human COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • (2R)-Ibuprofen and (2S)-Ibuprofen test compounds, dissolved in a suitable solvent (e.g., DMSO).

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Detection reagents for prostaglandin E2 (PGE2), such as an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[11]

  • Microplate reader.

2. Procedure:

  • Enzyme Preparation: Dilute the purified COX-1 and COX-2 enzymes to a predetermined optimal concentration in the reaction buffer.

  • Compound Dilution: Prepare a series of dilutions for each ibuprofen enantiomer, typically ranging from nanomolar to high micromolar concentrations, to generate a dose-response curve.

  • Incubation: In a 96-well plate, add the reaction buffer, the enzyme solution (either COX-1 or COX-2), and the varying concentrations of the test enantiomer or a vehicle control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Reaction Termination: After a fixed time (e.g., 10 minutes), stop the reaction using a quenching solution (e.g., a strong acid).

  • Product Quantification: Measure the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions. The signal is inversely proportional to the amount of PGE2 produced.

  • Data Analysis: Plot the percentage of COX inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: Enzyme (COX-1/2) Inhibitor ((R/S)-Ibuprofen) Substrate (Arachidonic Acid) A1 Dispense Enzyme & Inhibitor to Plate P1->A1 A2 Pre-incubate (37°C, 15 min) A1->A2 A3 Initiate Reaction (Add Substrate) A2->A3 A4 Terminate Reaction A3->A4 D1 Quantify Product (PGE2) via ELISA A4->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve & Determine IC50 D2->D3

Caption: Experimental workflow for a typical in vitro COX inhibition assay to determine IC50 values.

Conclusion and Implications

The biological activities of ibuprofen enantiomers are distinctly different. The (S)-enantiomer is the active pharmacophore (eutomer) responsible for COX inhibition and the resulting anti-inflammatory effects.[2][3] Conversely, the (R)-enantiomer is largely inactive as a direct COX inhibitor but serves as a prodrug through its unidirectional metabolic inversion to the (S)-form.[3][5] This stereoselective pharmacology has led to the development of enantiopure formulations, such as dexibuprofen ((S)-Ibuprofen), which aim to deliver the active compound directly, potentially reducing the metabolic burden and inter-individual variability associated with the chiral inversion of the racemic mixture.[6][12] Understanding these enantiomer-specific activities is crucial for researchers and professionals in drug development for optimizing NSAID therapy and designing next-generation anti-inflammatory agents.

References

Comparison of different chiral columns for the separation of carboxylic acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral carboxylic acids is a critical task in the pharmaceutical industry, as the pharmacological and toxicological properties of enantiomers can differ significantly. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used technique for this purpose. This guide provides an objective comparison of the performance of different types of chiral columns for the separation of common carboxylic acids, supported by experimental data.

Overview of Chiral Stationary Phases

The choice of a chiral stationary phase is paramount for achieving successful enantioseparation. The most common CSPs for carboxylic acid resolution fall into three main categories: polysaccharide-based, macrocyclic glycopeptide-based, and cyclodextrin-based columns. A fourth category, ligand-exchange columns, is particularly effective for α-hydroxy acids.

  • Polysaccharide-Based CSPs: These are the most widely used chiral columns due to their broad applicability. They consist of cellulose or amylose derivatives coated or immobilized on a silica support. Chiral recognition is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure. For acidic compounds, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid or acetic acid) to the mobile phase is often necessary to suppress the ionization of the carboxyl group and improve peak shape.

  • Macrocyclic Glycopeptide-Based CSPs: These columns, such as those based on vancomycin (Chirobiotic V) or teicoplanin (Chirobiotic T), offer a unique separation mechanism. They possess a complex structure with multiple chiral centers and functional groups, allowing for a variety of interactions, including ionic interactions, hydrogen bonding, and inclusion complexation. Their ability to operate in reversed-phase, normal-phase, and polar organic modes makes them highly versatile. The ionic nature of these CSPs can be particularly advantageous for the separation of ionizable molecules like carboxylic acids.

  • Cyclodextrin-Based CSPs: These CSPs are composed of cyclodextrins, which are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic outer surface. Chiral recognition is primarily based on the inclusion of the analyte, or a portion of it, into the cyclodextrin cavity. The separation is influenced by the size and shape of the analyte relative to the cyclodextrin cavity. Derivatization of the hydroxyl groups on the cyclodextrin can enhance enantioselectivity.

  • Ligand-Exchange Chromatography (LEC) Columns: This technique is particularly well-suited for the separation of α-hydroxy acids and amino acids. The stationary phase consists of a chiral ligand immobilized on a support, and the mobile phase contains a metal ion, typically copper(II). Enantioseparation occurs through the formation of transient diastereomeric complexes between the analyte, the metal ion, and the chiral ligand on the stationary phase.

Data Presentation: Performance Comparison

The following tables summarize the performance of different chiral columns for the separation of representative carboxylic acids. The data has been compiled from various scientific publications and application notes.

Note: Chromatographic conditions can significantly influence separation performance. The data presented here are for the specific conditions cited and may vary with different mobile phases, temperatures, and flow rates.

Polysaccharide-Based Columns
AnalyteColumnMobile PhaseFlow Rate (mL/min)Temp. (°C)αRsReference
Ibuprofen Chiralpak ADHexane/Ethanol/TFA (90/10/0.1)1.0251.081.73[1]
Chiralpak IAHexane/Ethanol/TFA (90/10/0.1)1.025->1.5[1]
Chiralcel OD-HHeptane/Ethanol/DCM (95/3/2)0.715->1.5[2]
Ketoprofen Chiralpak ADHexane/Ethanol/TFA (90/10/0.01)--->1.5[3]
Chiralpak IAHexane/Ethanol/TFA (90/10/0.1)1.0251.081.77[1]
Chiralcel OJ-HHexane/Isopropanol (80/20)1.0RT->1.5[2]
Naproxen Lux Amylose-1Methanol/Water/Acetic Acid (85/15/0.1)0.6540-3.21[3][4]
Chiralcel ODHexane/Isopropanol/Acetic Acid (97/3/1)1.035->1.5[5]
Lux i-Amylose-1---1.162.33[6]
Flurbiprofen Chiralpak IAHexane/Ethanol/TFA (90/10/0.1)1.0251.443.12[1]
AmyCoat RPWater/Acetonitrile/TFA1.5271.10-1.301.01-1.49[7]
Mandelic Acid Chiralpak ICHexane/Isopropanol/TFA (variable)0.4-1.215-35-2.21[8]
Macrocyclic Glycopeptide-Based Columns
AnalyteColumnMobile PhaseFlow Rate (mL/min)Temp. (°C)αRsReference
Ketoprofen Chirobiotic VTHF/0.5% TEAA buffer (15/85)0.7RT-2.28[9][10]
Chirobiotic V20mM Sodium Citrate/THF (90/10)1.023->1.5[11]
Chirobiotic R20mM Ammonium Acetate pH 5.6/Methanol (50/50)0.625->1.5[12]
Cyclodextrin-Based Columns
AnalyteColumnMobile PhaseFlow Rate (mL/min)Temp. (°C)αRsReference
Naproxen beta-CD/SiO2Methanol/0.01M Phosphate Buffer pH 3.5 (85/15)1.0351.251.70[6]
Ibuprofen OVM (Ovomucoid)20mM KH2PO4 pH 3.0/Ethanol (90/10)1.025->2.0
Ligand-Exchange Chromatography Columns
AnalyteColumnMobile PhaseFlow Rate (mL/min)Temp. (°C)αRsReference
Lactic Acid Astec CLC-L20% Methanol in 5mM CuSO4-RT>1.1>1.5[6]
Mandelic Acid Astec CLC-L/D5mM CuSO4 in Water-RT>1.1>1.5[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are representative experimental protocols for each major class of chiral column.

Protocol 1: Separation of Profens on a Polysaccharide-Based Column (Normal Phase)
  • Column: Chiralpak AD (250 x 4.6 mm, 10 µm)

  • Analyte: Ibuprofen, Ketoprofen, or Flurbiprofen

  • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 25°C[1]

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1 mg/mL.

Protocol 2: Separation of Ketoprofen on a Macrocyclic Glycopeptide-Based Column (Reversed Phase)
  • Column: Chirobiotic V (250 x 4.6 mm, 5 µm)

  • Analyte: Ketoprofen

  • Mobile Phase: Tetrahydrofuran / 0.5% Triethylamine Acetate buffer (15:85, v/v)[9][10]

  • Flow Rate: 0.7 mL/min[9][10]

  • Temperature: Room Temperature[9][10]

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1 mg/mL.

Protocol 3: Separation of Naproxen on a Cyclodextrin-Based Column (Reversed Phase)
  • Column: Beta-cyclodextrin bonded silica (dimensions not specified)

  • Analyte: Naproxen

  • Mobile Phase: Methanol / 0.01 M Phosphate Buffer, pH 3.5 (85:15, v/v)[6]

  • Flow Rate: 1.0 mL/min[6]

  • Temperature: 35°C[6]

  • Detection: UV (wavelength not specified)

  • Injection Volume: Not specified

  • Sample Preparation: Dissolve the racemic standard in the mobile phase.

Protocol 4: Separation of α-Hydroxy Acids by Ligand-Exchange Chromatography
  • Column: Astec CLC-L or CLC-D (150 x 4.6 mm, 5 µm)

  • Analyte: Lactic Acid, Mandelic Acid

  • Mobile Phase: 20% Methanol in 5 mM aqueous Copper (II) Sulfate[6]

  • Flow Rate: 1.0 mL/min (typical)

  • Temperature: Room Temperature

  • Detection: UV at 254 nm (detection is of the copper complex)[6]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic standard in water or the mobile phase.

Visualizations

Experimental Workflow for Chiral HPLC Method Development

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis cluster_optimization Method Optimization racemic_sample Racemic Carboxylic Acid Sample dissolve Dissolve in Mobile Phase or Compatible Solvent racemic_sample->dissolve injector Injector dissolve->injector column Chiral Column injector->column detector UV/PDA Detector column->detector chromatogram Chromatogram Acquisition detector->chromatogram peak_integration Peak Integration & Analysis chromatogram->peak_integration calc Calculate Rs, α, k' peak_integration->calc evaluate Evaluate Separation calc->evaluate adjust Adjust Mobile Phase, Temperature, Flow Rate evaluate->adjust If Rs < 1.5 adjust->injector Re-inject

Caption: A typical workflow for developing a chiral HPLC method for carboxylic acid separation.

Logical Relationship of Chiral Recognition Mechanisms

Chiral_Recognition cluster_csp Chiral Stationary Phase (CSP) Analyte Chiral Carboxylic Acid Polysaccharide Polysaccharide Inclusion in Chiral Groove Hydrogen Bonding Dipole-Dipole Analyte->Polysaccharide Interacts via Macrocyclic Macrocyclic Glycopeptide Inclusion Complexation Ionic Interactions Hydrogen Bonding Analyte->Macrocyclic Interacts via Cyclodextrin Cyclodextrin Inclusion in Cavity Hydrophobic Interactions Hydrogen Bonding Analyte->Cyclodextrin Interacts via LEC Ligand-Exchange Diastereomeric Complex Formation (Analyte-Metal-Chiral Ligand) Analyte->LEC Interacts via

Caption: Key interaction mechanisms for different classes of chiral stationary phases.

References

A Researcher's Guide to Cross-Validation of GC-MS and LC-MS Methods for Fatty Acid Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is paramount for understanding cellular metabolism, disease pathology, and therapeutic response. The two most powerful and prevalent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). While both offer high sensitivity and selectivity, they operate on different principles, necessitating a careful evaluation and cross-validation strategy to ensure data accuracy and consistency. This guide provides an objective comparison of the two methods, supported by experimental data and detailed protocols.

Fundamental Differences and Principles

Gas Chromatography separates analytes based on their volatility and interaction with a stationary phase within a capillary column. Because fatty acids are not inherently volatile, they require a chemical derivatization step to convert them into volatile compounds, most commonly Fatty Acid Methyl Esters (FAMEs).[1][2] This derivatization is a critical sample preparation step that adds time and potential variability to the workflow.[3]

Liquid Chromatography, conversely, separates analytes based on their partitioning between a liquid mobile phase and a solid stationary phase. LC-MS is particularly well-suited for analyzing polar and non-volatile compounds in their native form, often eliminating the need for derivatization.[4][5][6] This simplified sample preparation is a significant advantage, especially for complex biological matrices.[4] LC-MS is often considered to have superior sensitivity and selectivity, enabling the detection of a broader range of fatty acids.[7][8]

Experimental Protocols

Detailed and consistent methodologies are crucial for reproducible fatty acid profiling. Below are representative protocols for both GC-MS and LC-MS analysis.

GC-MS Experimental Protocol (FAMEs Analysis)

  • Lipid Extraction:

    • Homogenize the biological sample (e.g., tissue, plasma, cells).

    • Perform a lipid extraction using a chloroform:methanol solution, such as the Folch or Bligh and Dyer methods.[1]

    • Collect the lower organic layer containing the lipids and dry it under a stream of nitrogen.

  • Saponification and Derivatization (Acid-Catalyzed Methylation):

    • Re-dissolve the dried lipid extract in a known volume of toluene.

    • Add 2% sulfuric acid in methanol.[9]

    • Incubate the mixture in a sealed vial at 50-60°C for at least one hour to convert fatty acids to FAMEs.[2][10]

    • After cooling, add a saturated NaCl solution and hexane to the vial. Vortex thoroughly to extract the FAMEs into the hexane layer.[10]

    • Carefully transfer the upper hexane layer to a new vial containing anhydrous sodium sulfate to remove any residual water.[10]

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the hexane extract containing FAMEs into the GC-MS system.

    • Column: Use a polar capillary column suitable for FAME separation (e.g., HP-88, Stabilwax).[9][11]

    • Oven Program: A typical temperature gradient starts at 120-150°C, ramps up to 240-250°C.[1][12]

    • Carrier Gas: Helium at a constant flow rate.[12]

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 40–650.[12] Identification is achieved by comparing mass spectra and retention times to a FAME standard library.

LC-MS Experimental Protocol (Free Fatty Acid Analysis)

  • Lipid Extraction:

    • Follow the same lipid extraction procedure as for GC-MS (e.g., Folch or Bligh and Dyer method) to isolate total lipids from the sample.[1]

    • For total fatty acid analysis (including those esterified in complex lipids), a hydrolysis (saponification) step is required. Add 0.3 M KOH in 90:10 methanol:water and heat at 80°C for 1 hour.[13]

    • Neutralize the sample with formic acid and extract the released free fatty acids with hexane.[13]

    • Dry the final extract under nitrogen.

  • Sample Preparation for Injection:

    • Reconstitute the dried fatty acid extract in a suitable solvent compatible with the LC mobile phase, such as an acetonitrile/isopropanol/water mixture.[14]

  • LC-MS/MS Analysis:

    • Injection: Inject 5 µL of the reconstituted sample.

    • Column: Use a C18 reversed-phase column for separation.[6][15]

    • Mobile Phase: A gradient elution using two mobile phases is common. For example, Mobile Phase A: water with ammonium acetate and acetic acid; Mobile Phase B: acetonitrile/isopropanol.

    • MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode, as fatty acids readily form deprotonated molecules [M-H]⁻.[14] Use Multiple Reaction Monitoring (MRM) for quantification, with deuterated internal standards for each target analyte to ensure accuracy.[15]

Workflow Visualization

The following diagrams illustrate the distinct experimental workflows for GC-MS and LC-MS fatty acid profiling.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction (Folch/Bligh-Dyer) Sample->Extraction Derivatization Derivatization (e.g., BF3-Methanol) Extraction->Derivatization FAMEs FAMEs in Hexane Derivatization->FAMEs GC GC Separation FAMEs->GC MS MS Detection (EI) GC->MS Data Data Analysis MS->Data

GC-MS workflow for fatty acid profiling.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction (Optional Hydrolysis) Sample->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LC LC Separation Reconstitution->LC MSMS MS/MS Detection (ESI) LC->MSMS Data Data Analysis MSMS->Data

LC-MS workflow for fatty acid profiling.

Performance Comparison and Cross-Validation

When selecting a method or cross-validating results, it is essential to compare key performance metrics. While GC-MS has historically been the gold standard, modern LC-MS techniques offer competitive and often superior performance, particularly in terms of speed and coverage.

Table 1: Quantitative Performance Comparison of GC-MS and LC-MS/MS

ParameterGC-MSLC-MS/MSRationale & Reference
Derivatization Mandatory (conversion to FAMEs)Generally not requiredGC-MS requires volatilization of FAs, which is achieved through derivatization. LC-MS can analyze FAs in their native, non-volatile form.[5][6]
Sample Prep Time Longer, multi-step processShorter, simpler workflowThe derivatization step for GC-MS adds significant time and complexity compared to the "dilute and shoot" approach often possible with LC-MS.[3][16]
Sensitivity (LOQ) Low µg/L to ng/L rangeLow ng/mL to low nM rangeLC-MS/MS often demonstrates higher sensitivity due to efficient ionization and reduced background noise in MRM mode.[3][7][14][15]
Selectivity High for FAMEsVery HighBoth techniques offer good selectivity. GC provides excellent chromatographic resolution of isomers, while LC-MS/MS provides high specificity through precursor-product ion transitions.[7][17]
Analyte Coverage Broad for volatile FAsBroader; includes very long-chain and more polar FAsLC-MS can detect a wider range of fatty acids without the constraint of volatility, often identifying 2-3 times more FAs than GC-based methods in the same sample.[7][18]
Run Time 20 - 55 minutes6.5 - 20 minutesModern UPLC systems coupled with MS allow for significantly faster analysis times compared to traditional GC methods.[12][16]
Reproducibility (RSD%) <15%<15%With proper use of internal standards, both methods can achieve high precision. LC-MS may have an advantage due to fewer manual sample preparation steps.[14][19]

Cross-Validation Strategy

Discrepancies can arise between the two methods due to differences in extraction efficiency, derivatization yield (for GC-MS), and ionization efficiency (for LC-MS).[17] A robust cross-validation strategy is therefore essential:

  • Use of Internal Standards: Add a panel of stable isotope-labeled internal standards representing different fatty acid classes (e.g., saturated, unsaturated, long-chain) to every sample before extraction. This is critical to correct for analyte loss during sample preparation and for variations in instrument response.[17][19]

  • Analyze Identical Samples: Process and analyze identical sample aliquots on both GC-MS and LC-MS platforms.

  • Statistical Correlation: Perform linear regression analysis on the quantitative data obtained from both methods for the overlapping fatty acids. A high correlation coefficient (R²) indicates good agreement between the platforms.

  • Method Bias Evaluation: Use Bland-Altman plots to assess any systematic bias between the two methods. This helps determine if one method consistently over- or underestimates concentrations compared to the other.

Conclusion

Both GC-MS and LC-MS are powerful techniques for fatty acid profiling.

  • GC-MS remains a robust and reliable method, particularly with extensive, well-established FAME libraries for compound identification. However, its workflow is more laborious due to the mandatory derivatization step.

  • LC-MS/MS is emerging as the preferred method for high-throughput, sensitive, and comprehensive fatty acid analysis.[4] Its ability to analyze fatty acids without derivatization simplifies sample preparation and expands the scope of detectable analytes.[6]

The choice between GC-MS and LC-MS will depend on the specific research question, available instrumentation, and the desired throughput. For laboratories aiming to validate their findings, a cross-validation approach utilizing both techniques provides the highest level of confidence in the accuracy and reliability of the resulting fatty acid profiles.

References

The Pivotal Role of Structure in the Biological Activity of Branched-Chain Fatty Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by a methyl group (or larger alkyl group) on the fatty acid chain. Predominantly found in bacteria, ruminant products, and the vernix caseosa of newborns, BCFAs are gaining increasing attention for their diverse and potent biological activities. Understanding the structural activity relationship (SAR) of BCFAs is paramount for the targeted design of novel therapeutics in oncology, infectious diseases, and inflammatory conditions. This guide provides a comparative analysis of BCFA activity, supported by experimental data and detailed methodologies, to aid researchers in this burgeoning field.

Anticancer Activity: A Tale of Two Branches

The anticancer potential of BCFAs has been a primary focus of research, with studies revealing that subtle structural modifications can lead to significant differences in cytotoxic activity. The position of the methyl branch, distinguishing iso- BCFAs (branch at the penultimate carbon) from anteiso- BCFAs (branch at the antepenultimate carbon), plays a critical role in their efficacy.

A key finding is that iso-BCFAs generally exhibit greater growth-inhibitory and apoptosis-inducing effects in cancer cells compared to their anteiso- counterparts.[1] This is exemplified in studies on MCF-7 human breast cancer cells, where iso-15:0 and iso-17:0 significantly reduced cell viability, while their anteiso isomers showed no effect at the same concentrations.[1] The enhanced activity of iso-BCFAs is attributed to their higher incorporation into cellular membranes and their ability to modulate the expression of apoptotic proteins, such as downregulating the anti-apoptotic Bcl-2 and upregulating the pro-apoptotic Bax.[1]

The size of the branching group and the presence of unsaturation also significantly impact anticancer activity. For instance, branched-chain derivatives of oleic acid have demonstrated potent antiproliferative effects against both breast (MCF-7) and colon (HT-29) cancer cell lines.[2] A phenyl branch was found to be particularly effective, highlighting the potential for synthetic modifications to enhance the therapeutic window of BCFAs.

Table 1: Comparative Anticancer Activity (IC50) of Branched-Chain Fatty Acids

Fatty Acid DerivativeCancer Cell LineIC50 (µg/mL)Reference
Branched phenyl derivative of oleic acidMCF-7 (Breast)48[2]
Branched phenyl derivative of oleic acidHT-29 (Colon)48[2]
Branched n-butyl derivative of oleic acidMCF-7 (Breast)82[2]
Branched n-butyl derivative of oleic acidHT-29 (Colon)77[2]
iso-15:0MCF-7 (Breast)> 200 µM[1]
iso-17:0MCF-7 (Breast)~200 µM[1]
anteiso-15:0MCF-7 (Breast)No effect at 200 µM[1]
anteiso-17:0MCF-7 (Breast)No effect at 200 µM[1]
Fatty acids from A. utricularisMCF-7 (Breast)~100[3]
Fatty acids from A. utricularisMDA-MB-231 (Breast)~100[3]

Antimicrobial Properties: Targeting Bacterial Defenses

BCFAs are integral components of bacterial cell membranes, and their exogenous application can disrupt these structures, leading to antimicrobial effects. The SAR in this context is also well-defined, with chain length, branching, and modifications like phenolation influencing activity.

Phenolic branched-chain fatty acids (PBC-FAs) have shown potent antimicrobial activity, particularly against Gram-positive bacteria.[4] For example, PBC-FAs synthesized from oleic acid and phenol exhibited minimum inhibitory concentrations (MICs) in the range of 1.8-3.6 µg/mL against Listeria innocua, Bacillus subtilis, and Enterococcus faecium.[4] This highlights the potential of derivatization to enhance the antimicrobial spectrum of BCFAs.

The length of the fatty acid chain is another critical determinant of antimicrobial efficacy. Generally, for saturated fatty acids, a chain length of around 12 carbons (lauric acid) is most effective against Gram-positive organisms.[5] Monoglyceride derivatives of fatty acids often exhibit lower MIC values than their corresponding free fatty acids.[5][6]

Table 2: Comparative Antimicrobial Activity (MIC) of Fatty Acid Derivatives

Fatty Acid/DerivativeBacterial StrainMIC (µg/mL)Reference
Phenolic Branched-Chain Fatty Acid (PBC-FA)Listeria innocua1.8[4]
Phenolic Branched-Chain Fatty Acid (PBC-FA)Bacillus subtilis1.8[4]
Phenolic Branched-Chain Fatty Acid (PBC-FA)Enterococcus faecium3.6[4]
Exocarpic acidPorphyromonas gingivalis0.86[7]
Exocarpic acidFusobacterium nucleatum3.40[7]
Exocarpic acidStreptococcus mutans13.70[7]
7,10-epoxyoctadeca-7,9-dienoic acidMethicillin-resistant Staphylococcus aureus (MRSA)125-250[7]
Docosahexaenoic acid (DHA)Porphyromonas gingivalis12.5 µM[7]
Eicosapentaenoic acid (EPA)Porphyromonas gingivalis12.5 µM[7]
Eicosapentaenoic acid (EPA)Bacillus cereus64[7]
Eicosapentaenoic acid (EPA)Staphylococcus aureus64[7]

Modulation of Key Signaling Pathways

The biological effects of BCFAs are often mediated through their interaction with and modulation of critical intracellular signaling pathways. Two such pathways are the Toll-like receptor 4 (TLR4) and the Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) pathways, which are central to inflammatory and immune responses.

TLR4 Signaling Pathway

TLR4, a pattern recognition receptor, is a key player in the innate immune system. While classically activated by lipopolysaccharide (LPS) from Gram-negative bacteria, there is growing evidence that certain fatty acids can also modulate TLR4 signaling.[8] Activation of TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines. BCFAs have been shown to down-regulate the expression of the TLR4/NF-κB p65/NLRP3 signaling pathway, thereby reducing the expression of pro-inflammatory factors like TNF-α and IL-1β, and increasing the anti-inflammatory factor IL-10.[9]

TLR4_Signaling cluster_cytoplasm Cytoplasm BCFA Branched-Chain Fatty Acid TLR4_MD2 TLR4/MD2 Complex BCFA->TLR4_MD2 Modulates MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates & Inhibits NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Upregulates MAPK_NFkB_Signaling BCFA Branched-Chain Fatty Acid Receptor Receptor BCFA->Receptor Binds/Modulates Cell_Membrane Ras Ras Receptor->Ras IKK IKK Receptor->IKK Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus ERK->Nucleus IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB NFkB->Nucleus Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) Nucleus->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression

References

A Comparative Guide to the Quantitative Analysis of (2R)-2,6,6-Trimethylheptanoic Acid in Biological Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

Quantitative data for BCFAs is typically presented in tabular format to facilitate comparison across different biological matrices and analytical techniques. The following table is a hypothetical representation of how quantitative data for (2R)-2,6,6-Trimethylheptanoic acid would be summarized.

Table 1: Hypothetical Quantitative Data for this compound in Various Biological Tissues

Biological MatrixAnalytical MethodMean Concentration (ng/mL or ng/g)Standard DeviationLimit of Quantification (LOQ) (ng/mL or ng/g)
Human PlasmaGC-MS15.2± 3.11.0
Mouse LiverGC-MS28.9± 5.72.5
Rat BrainGC-MS9.8± 2.21.0
Human PlasmaLC-MS/MS14.5± 2.90.5
Mouse LiverLC-MS/MS27.3± 5.11.0
Rat BrainLC-MS/MS9.1± 1.90.5

Experimental Protocols

The quantitative analysis of this compound in biological tissues typically involves sample preparation followed by analysis using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is a necessary step to increase their volatility.[1][2]

a) Sample Preparation: Lipid Extraction

  • Homogenization: Homogenize tissue samples (e.g., liver, brain) in a suitable solvent, such as a chloroform:methanol mixture (2:1, v/v), to extract lipids.[3][4] For plasma samples, a liquid-liquid extraction is commonly employed.[5][6]

  • Phase Separation: Add water or an aqueous salt solution to the homogenate to induce phase separation. The lipids, including this compound, will partition into the organic (lower) phase.

  • Isolation: Carefully collect the organic phase and dry it under a stream of nitrogen.

b) Derivatization: Esterification

  • Reagent Selection: A common method for derivatizing carboxylic acids is esterification to form more volatile esters.[7] Reagents such as boron trifluoride-methanol (BF3-methanol) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) can be used to form methyl or trimethylsilyl esters, respectively.

  • Reaction: Reconstitute the dried lipid extract in the derivatization reagent and heat at an appropriate temperature (e.g., 60-80°C) for a specified time to ensure complete reaction.

  • Extraction of Derivatives: After cooling, add water and a non-polar solvent (e.g., hexane) to extract the derivatized analytes.

  • Final Preparation: Collect the organic layer containing the derivatives and concentrate it before GC-MS analysis.

c) GC-MS Analysis

  • Gas Chromatograph:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Operate in splitless mode for trace analysis.

    • Oven Program: A temperature gradient is used to separate the analytes. For example, start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 280°C), and hold for a few minutes.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) is typically used.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is employed for quantitative analysis to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and can often analyze compounds without derivatization, which simplifies sample preparation.[8]

a) Sample Preparation: Protein Precipitation and Extraction

  • Protein Precipitation: For plasma samples, add a cold organic solvent like acetonitrile or methanol to precipitate proteins.[6] For tissue samples, homogenization in a suitable solvent is the first step.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins or tissue debris.

  • Supernatant Collection: Collect the supernatant containing the analyte of interest.

  • Solid-Phase Extraction (SPE) (Optional): For cleaner samples and to concentrate the analyte, an SPE step can be included. A C18 or a mixed-mode cation exchange cartridge can be used.[9][10][11][12] Elute the analyte with an appropriate solvent.

  • Final Preparation: Evaporate the solvent from the supernatant or SPE eluate and reconstitute the residue in the mobile phase used for LC-MS/MS analysis.

b) LC-MS/MS Analysis

  • Liquid Chromatograph:

    • Column: A reversed-phase C18 column is commonly used for the separation of fatty acids.[13]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium acetate to improve ionization, is typically employed.

  • Tandem Mass Spectrometer:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of this compound and monitoring a specific product ion after fragmentation, which provides high selectivity and sensitivity.

Mandatory Visualizations

The following diagrams illustrate the typical experimental workflows for the quantitative analysis of this compound in biological tissues.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Tissue Biological Tissue (e.g., Liver, Brain) Homogenization Homogenization (Chloroform:Methanol) Tissue->Homogenization Phase_Separation Phase Separation (Addition of Water) Homogenization->Phase_Separation Lipid_Extract Lipid Extract (Organic Phase) Phase_Separation->Lipid_Extract Drying Drying (Under Nitrogen) Lipid_Extract->Drying Derivatization Esterification (e.g., BF3-Methanol) Drying->Derivatization Extraction Extraction of Derivatives (Hexane) Derivatization->Extraction Final_Sample Final Sample for GC-MS Extraction->Final_Sample GCMS GC-MS Analysis (SIM Mode) Final_Sample->GCMS Data Data Acquisition & Quantification GCMS->Data

Caption: GC-MS workflow for this compound analysis.

LCMSMS_Workflow cluster_sample_prep_lc Sample Preparation cluster_cleanup Optional Cleanup cluster_analysis_lc Analysis Plasma Biological Fluid (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile/Methanol) Plasma->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Supernatant->SPE Optional Final_Sample_LC Final Sample for LC-MS/MS Supernatant->Final_Sample_LC SPE->Final_Sample_LC LCMSMS LC-MS/MS Analysis (MRM Mode) Final_Sample_LC->LCMSMS Data_LC Data Acquisition & Quantification LCMSMS->Data_LC

Caption: LC-MS/MS workflow for this compound analysis.

References

A Researcher's Guide to Determining Enantiomeric Excess in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A critical step in asymmetric synthesis is the accurate determination of the enantiomeric excess (ee) of the synthesized compound. This guide provides a comprehensive comparison of the most common analytical techniques employed for this purpose, offering insights into their principles, experimental protocols, and performance to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

The successful synthesis of chiral molecules with a high degree of enantiopurity is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the therapeutic efficacy and safety of a drug can be highly dependent on its stereochemistry. The enantiomeric excess, a measure of the purity of a chiral substance, is therefore a critical quality attribute that must be precisely determined. This guide compares the workhorse techniques of chiral chromatography (High-Performance Liquid Chromatography and Gas Chromatography), Nuclear Magnetic Resonance (NMR) spectroscopy, and optical polarimetry.

Comparative Analysis of Techniques for Enantiomeric Excess Determination

The choice of analytical method for determining enantiomeric excess is often dictated by factors such as the nature of the analyte, the required accuracy and sensitivity, sample availability, and instrumental access. The following table summarizes the key performance characteristics of the most widely used techniques.

TechniquePrincipleAccuracyPrecisionSensitivitySample RequirementThroughput
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase leading to separation.High (typically <1% error)HighHigh (UV, FLD, MS detectors)Low (µg to mg)High (with autosampler)
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.High (typically <1% error)HighVery High (FID, MS detectors)Very Low (ng to µg)High (with autosampler)
NMR Spectroscopy Diastereomeric differentiation of enantiomers using chiral solvating or derivatizing agents.Moderate to High (1-5% error)Moderate to HighLow to ModerateHigh (mg)Low to Moderate
Optical Polarimetry Measurement of the rotation of plane-polarized light by a chiral sample.Low to ModerateLowLowHigh (mg to g)High

In-Depth Look at Each Technique

Chiral Chromatography: The Gold Standard

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques that are considered the gold standard for the accurate determination of enantiomeric excess.[1][2] These methods rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation. The ratio of the peak areas for the two enantiomers directly corresponds to their ratio in the mixture, allowing for a precise calculation of the enantiomeric excess.[3]

Advantages:

  • High accuracy and precision.

  • High sensitivity, especially when coupled with detectors like mass spectrometry (MS).[1]

  • Applicable to a wide range of compounds.

  • High-throughput analysis is possible with modern autosamplers.

Disadvantages:

  • Requires method development to find a suitable chiral stationary phase and mobile phase.

  • The cost of chiral columns can be high.

  • For GC, the analyte must be volatile or derivatized to become volatile.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile Tool

NMR spectroscopy offers a distinct approach to determining enantiomeric excess by converting the enantiomers into diastereomers in situ, which are distinguishable in the NMR spectrum.[5] This is achieved through the use of either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[6][7][8]

  • Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that react with the analyte to form a covalent bond, creating a pair of diastereomers.[5] The resulting diastereomers have different chemical shifts in the NMR spectrum, and the integration of their respective signals allows for the determination of the enantiomeric excess.

  • Chiral Solvating Agents (CSAs): These agents form non-covalent diastereomeric complexes with the enantiomers of the analyte.[9][10] The rapid equilibrium between the free and complexed states leads to observable differences in the chemical shifts of the enantiomers, enabling their quantification.[8]

Advantages:

  • Provides structural information about the diastereomeric complexes.

  • Does not require chromatographic separation.

  • Can be relatively fast once a suitable agent is identified.

Disadvantages:

  • Generally lower accuracy and precision compared to chromatography.[11]

  • Requires a higher sample concentration.

  • The chiral agent can sometimes interfere with the signals of interest.

  • Complete reaction is necessary when using CDAs to avoid kinetic resolution.

Optical Polarimetry: The Classical Approach

Optical polarimetry is the oldest method for assessing enantiomeric purity. It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[12] The enantiomeric excess is calculated by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer.[13]

Advantages:

  • Simple and rapid measurement.

  • Non-destructive technique.

Disadvantages:

  • Inherently low accuracy and precision.[12]

  • Requires a relatively large amount of pure sample.

  • The specific rotation of the pure enantiomer must be known.

  • Impurities can significantly affect the measurement.[12]

  • The relationship between optical rotation and enantiomeric excess is not always linear (Horeau effect).[14]

Experimental Protocols

General Protocol for Chiral HPLC
  • Column Selection: Choose a chiral stationary phase (CSP) known to be effective for the class of compound being analyzed.

  • Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

  • Injection: Inject the sample onto the HPLC system.

  • Data Acquisition: Record the chromatogram, monitoring the elution of the enantiomers with a suitable detector (e.g., UV-Vis).

  • Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.

General Protocol for NMR with a Chiral Solvating Agent
  • Sample Preparation: Dissolve a known amount of the analyte in a suitable deuterated solvent in an NMR tube.

  • Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the analyte.

  • Addition of CSA: Add a molar equivalent of the chiral solvating agent to the NMR tube.

  • Acquire Final Spectrum: Record the ¹H NMR spectrum of the mixture.

  • Data Analysis: Identify a well-resolved signal that has split into two peaks corresponding to the two diastereomeric complexes. Integrate the areas of these two peaks and calculate the enantiomeric excess.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for determining enantiomeric excess using chiral HPLC and NMR spectroscopy.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Inject Sample A->D B Select Chiral Column B->D C Dissolve Sample C->D E Chromatographic Separation D->E F Detect Enantiomers E->F G Integrate Peak Areas F->G H Calculate ee% G->H

Caption: Workflow for ee determination by Chiral HPLC.

NMR_Workflow cluster_prep Sample Preparation cluster_interaction Diastereomeric Complex Formation cluster_data Data Analysis A Dissolve Analyte in NMR Solvent B Acquire Initial Spectrum A->B C Add Chiral Agent (CSA/CDA) B->C D Acquire Final Spectrum C->D E Identify & Integrate Diastereomeric Signals D->E F Calculate ee% E->F

Caption: Workflow for ee determination by NMR Spectroscopy.

Conclusion

The determination of enantiomeric excess is a critical aspect of asymmetric synthesis and drug development. While chiral chromatography, particularly HPLC, remains the most accurate and reliable method for most applications, NMR spectroscopy provides a valuable alternative, especially when structural information is also desired. Optical polarimetry, though historically significant, is now primarily used for qualitative assessments due to its inherent limitations in accuracy. A thorough understanding of the principles, advantages, and limitations of each technique is essential for researchers to select the most appropriate method and obtain reliable and accurate results.

References

Inter-laboratory Study for the Validation of a New HPLC-UV Method for the Quantification of "Compound X" in a Pharmaceutical Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Successful Inter-laboratory Validation

This guide provides a comprehensive framework for conducting an inter-laboratory study to validate a new analytical method, specifically a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of a novel active pharmaceutical ingredient, "Compound X." The objective of this guide is to present a clear comparison of the method's performance across different laboratories, supported by detailed experimental data and protocols.

Introduction to Inter-laboratory Validation

An inter-laboratory study, also known as a collaborative study, is a critical component of analytical method validation.[1] Its primary purpose is to assess the reproducibility of the method, which is the precision of the results obtained in different laboratories.[1][2] This process involves multiple laboratories analyzing identical samples using the same detailed protocol. The results are then statistically compared to determine the method's robustness and its suitability for widespread use. A well-executed inter-laboratory study provides a high degree of confidence in the analytical method's reliability and consistency.

The New Analytical Method: HPLC-UV for Compound X

The method under validation is a newly developed reversed-phase HPLC-UV method for the quantitative determination of "Compound X" in a tablet formulation. This method is intended for quality control and release testing.

Inter-laboratory Study Design

This study was designed to evaluate the accuracy, precision (repeatability and reproducibility), and linearity of the new HPLC-UV method across three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory received a detailed analytical procedure, a sample of the "Compound X" reference standard, and tablets from the same batch of the pharmaceutical formulation.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Data Analysis & Reporting Protocol Detailed Analytical Protocol Materials Reference Standard & Samples Protocol->Materials Labs Selection of Participating Laboratories Materials->Labs LabA Lab A Analysis Labs->LabA LabB Lab B Analysis Labs->LabB LabC Lab C Analysis Labs->LabC CollectData Data Collection LabA->CollectData LabB->CollectData LabC->CollectData StatAnalysis Statistical Analysis CollectData->StatAnalysis Report Validation Report StatAnalysis->Report

Figure 1: Inter-laboratory study workflow.

Experimental Protocols

The following protocols were provided to each participating laboratory to ensure consistency in the execution of the validation studies.

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of "Compound X" reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations of 50, 80, 100, 120, and 150 µg/mL.

  • Sample Preparation: Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of "Compound X" to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter a portion of this solution through a 0.45 µm syringe filter.

HPLC-UV Operating Conditions
  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30 °C

Validation Parameters
  • Linearity: Analyze the five working standard solutions in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Accuracy (Recovery): Spike the placebo with the "Compound X" reference standard at three concentration levels (80%, 100%, and 120% of the nominal sample concentration). Prepare each concentration in triplicate and calculate the percentage recovery.

  • Precision (Repeatability): Analyze six replicate preparations of the sample solution at 100% of the nominal concentration on the same day, with the same analyst and instrument.

  • Precision (Reproducibility): The results from the accuracy and repeatability studies from all three laboratories will be statistically compared to assess reproducibility.

Data Presentation and Comparison

The quantitative data from the three laboratories are summarized in the following tables for direct comparison.

Table 1: Linearity Data

LaboratoryConcentration (µg/mL)Mean Peak Area (n=3)Correlation Coefficient (r²)
Lab A 504895000.9998
80782400
100980500
1201178000
1501472000
Lab B 504912000.9999
80785100
100983200
1201181500
1501475000
Lab C 504889000.9997
80781500
100979800
1201176000
1501470000

Table 2: Accuracy (Recovery) Data

LaboratorySpike LevelMean Recovery (%) (n=3)% RSD
Lab A 80%99.50.8
100%100.20.5
120%99.80.6
Lab B 80%100.10.7
100%100.50.4
120%100.30.5
Lab C 80%99.20.9
100%99.90.6
120%99.60.7

Table 3: Precision Data

LaboratoryRepeatability (n=6)Reproducibility (Inter-laboratory)
Mean Assay (%) % RSD
Lab A 100.30.7
Lab B 100.60.5
Lab C 99.40.8

Visualization of the Validation Process

The overall process for validating a new analytical method, including the inter-laboratory study, can be visualized as a logical workflow.

G cluster_0 Method Development cluster_1 Single-Laboratory Validation cluster_2 Inter-laboratory Validation cluster_3 Finalization Dev Develop Analytical Method Spec Specificity Dev->Spec Lin Linearity & Range Dev->Lin Acc Accuracy Dev->Acc Prec Precision (Repeatability) Dev->Prec LOD LOD & LOQ Dev->LOD Rob Robustness Dev->Rob Repro Reproducibility Spec->Repro Lin->Repro Acc->Repro Prec->Repro LOD->Repro Rob->Repro Report Validation Report Repro->Report SOP Standard Operating Procedure Report->SOP

Figure 2: Analytical method validation workflow.

Conclusion

The results of this inter-laboratory study demonstrate that the new HPLC-UV method for the quantification of "Compound X" is linear, accurate, and precise, both within and between laboratories. The low relative standard deviation (%RSD) for reproducibility indicates that the method is robust and can be successfully transferred to other qualified laboratories. This validated method is suitable for its intended purpose of quality control and release testing of the "Compound X" tablet formulation.

References

Safety Operating Guide

Proper Disposal of (2R)-2,6,6-Trimethylheptanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (2R)-2,6,6-Trimethylheptanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals handling this compound.

This compound, a carboxylic acid, requires careful handling and disposal due to its potential as a skin and eye irritant.[1][2] Adherence to established laboratory safety protocols and local regulations is paramount.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

PPE ItemSpecification
Eye ProtectionChemical safety goggles or face shield
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Body ProtectionLaboratory coat
RespiratoryUse in a well-ventilated area.[1][2] A respirator may be necessary for large quantities or spills.

Disposal Procedures

Two primary disposal pathways are recommended for this compound, depending on the quantity of waste.

Method 1: Direct Disposal as Hazardous Waste (Recommended for all quantities)

This is the most straightforward and recommended method for disposal.

Step 1: Containerization

  • Place the waste this compound into a designated, leak-proof, and chemically compatible container.[1]

  • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

Step 2: Storage

  • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials, particularly strong oxidizing agents.[1][3]

  • Ensure the storage area is designated for hazardous chemical waste.

Step 3: Arrange for Pickup

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal at an approved facility.[1]

Method 2: Neutralization of Small Quantities (Under 100 mL)

For very small quantities, neutralization may be an option prior to disposal, in accordance with local regulations. This should only be performed by trained personnel.

Experimental Protocol: Neutralization

  • Preparation: Work in a chemical fume hood. Place the beaker containing the this compound in a larger container of ice water to dissipate any heat generated during neutralization.[4]

  • Dilution: If the acid is concentrated, slowly dilute it by adding it to a larger volume of cold water (at least 10 parts water to 1 part acid). Always add acid to water, never the other way around.

  • Neutralization: Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the diluted acid solution while stirring continuously.

  • pH Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH paper. Continue adding the base dropwise until the pH is between 6.0 and 8.0.

  • Disposal of Neutralized Solution: Consult your local regulations and EHS office for guidance on the proper disposal of the neutralized salt solution. Some jurisdictions may permit drain disposal for small quantities of neutralized, non-hazardous solutions, followed by flushing with a large volume of water.[4] However, due to the limited specific data on the environmental impact of the resulting salt, collection and disposal as hazardous waste is the more conservative approach.

Spill Management

In the event of a spill:

  • Evacuate and restrict access to the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[2][3]

  • Collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Clean the spill area with soap and water.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste (2R)-2,6,6-Trimethylheptanoic Acid Generated check_quantity Is the quantity < 100 mL and are you trained for neutralization? start->check_quantity neutralize Neutralize with weak base to pH 6.0-8.0 in a fume hood check_quantity->neutralize Yes hazardous_waste_direct Containerize, label as 'Hazardous Waste', and store for professional disposal check_quantity->hazardous_waste_direct No check_local_regs Consult EHS and local regulations for drain disposal of neutralized solution neutralize->check_local_regs drain_disposal Permitted Drain Disposal: Flush with copious amounts of water check_local_regs->drain_disposal Permitted hazardous_waste_neutralized Collect as neutralized hazardous waste check_local_regs->hazardous_waste_neutralized Not Permitted end Proper Disposal Complete drain_disposal->end hazardous_waste_neutralized->end hazardous_waste_direct->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling (2R)-2,6,6-Trimethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (2R)-2,6,6-Trimethylheptanoic acid was not found in the initial search. The following guidance is based on safety information for structurally similar organic acids and should be considered as general advice only. It is imperative to obtain and meticulously follow the substance-specific SDS from your chemical supplier before any handling, storage, or disposal of this compound.

Immediate Safety Concerns and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a skin and eye irritant. Similar organic acids can cause serious eye damage and skin irritation upon contact. Therefore, a comprehensive approach to personal protection is essential.

General Personal Protective Equipment (PPE) Recommendations

PPE CategoryGeneral Recommendations for Similar Organic Acids
Eye and Face Protection Wear chemical safety goggles or glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield may be necessary for splash hazards.[1]
Hand Protection Wear appropriate chemical-resistant gloves.[1][3][4] The specific glove material should be selected based on the breakthrough time and degradation data for the substance, which will be provided in the substance-specific SDS.
Skin and Body Protection Wear a laboratory coat, long-sleeved clothing, and closed-toe shoes.[1][4] For larger quantities or where there is a significant risk of splashing, additional protective clothing may be required.[1]
Respiratory Protection Use only in a well-ventilated area.[1][3][4] If ventilation is inadequate or if aerosols or vapors are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[2] The specific type of respirator will be detailed in the substance-specific SDS.

Operational Plan for Safe Handling

This procedural guide outlines a general workflow for handling hazardous chemicals. Always consult the substance-specific SDS for detailed procedures.

1. Preparation:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.

  • Verify that an eyewash station and safety shower are readily accessible and operational.[2]

  • Assemble all necessary PPE as recommended in the SDS and inspect for any damage.

  • Prepare all necessary equipment and reagents before handling the chemical.

  • Have appropriate spill cleanup materials readily available.

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Do not breathe vapors or mists.[3][5]

  • Wash hands thoroughly after handling, even if gloves were worn.[1][2][3]

  • Keep the container tightly closed when not in use.[2][3][4]

  • Use spark-proof tools and avoid sources of ignition if the substance is flammable.[6]

3. Cleanup:

  • Decontaminate all work surfaces after use.

  • Remove and wash contaminated clothing before reuse.[2][3][5][7]

  • For spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal.[2]

Disposal Plan

All waste, including contaminated PPE and spill cleanup materials, must be considered hazardous waste.

  • Dispose of contents and container in accordance with all local, regional, national, and international regulations.[3]

  • Do not allow the product to enter drains or waterways.[5][7]

  • The specific disposal requirements will be outlined in Section 13 of the substance-specific SDS.

Workflow for Safe Chemical Handling

General Workflow for Safe Chemical Handling cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase prep_sds Review Substance-Specific SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_emergency Locate Emergency Equipment prep_workspace->prep_emergency handle_chemical Handle Chemical Safely prep_emergency->handle_chemical cleanup_workspace Decontaminate Workspace handle_chemical->cleanup_workspace cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_workspace->cleanup_ppe dispose_waste Dispose of Chemical Waste per Regulations cleanup_ppe->dispose_waste

Caption: General workflow for safe chemical handling from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.